molecular formula C44H55N5O7 B15617114 CYM2503

CYM2503

Número de catálogo: B15617114
Peso molecular: 765.9 g/mol
Clave InChI: DSRPDMJWEFCXMI-GHKFOJCISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CYM2503 is a useful research compound. Its molecular formula is C44H55N5O7 and its molecular weight is 765.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C44H55N5O7

Peso molecular

765.9 g/mol

Nombre IUPAC

tert-butyl N-[(4S)-4-[[(2S)-2-(9,9a-dihydro-4aH-fluoren-9-ylmethoxycarbonylamino)-3-cyclohexylpropanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate

InChI

InChI=1S/C44H55N5O7/c1-27-23-39(50)47-37-25-29(20-21-30(27)37)46-40(51)36(19-12-22-45-42(53)56-44(2,3)4)48-41(52)38(24-28-13-6-5-7-14-28)49-43(54)55-26-35-33-17-10-8-15-31(33)32-16-9-11-18-34(32)35/h8-11,15-18,20-21,23,25,28,31,33,35-36,38H,5-7,12-14,19,22,24,26H2,1-4H3,(H,45,53)(H,46,51)(H,47,50)(H,48,52)(H,49,54)/t31?,33?,35?,36-,38-/m0/s1

Clave InChI

DSRPDMJWEFCXMI-GHKFOJCISA-N

Origen del producto

United States

Foundational & Exploratory

The Anticonvulsant Mechanism of CYM2503: A Deep Dive into GalR2 Positive Allosteric Modulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Epilepsy remains a significant therapeutic challenge, with a substantial portion of patients exhibiting resistance to currently available treatments. This necessitates the exploration of novel mechanisms of action for anticonvulsant drugs. CYM2503 has emerged as a promising preclinical candidate, demonstrating notable efficacy in various animal models of epilepsy. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its role as a positive allosteric modulator (PAM) of the galanin receptor type 2 (GalR2). The document details the underlying signaling pathways, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to evaluate its anticonvulsant properties. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's potential as a novel antiepileptic agent.

Introduction: The Galanin System in Epilepsy

The neuropeptide galanin is widely expressed in the central nervous system and has been recognized for its potent anticonvulsant and neuroprotective properties.[1][2] During seizures, the brain naturally increases the production of galanin as a protective response.[2] Galanin exerts its effects through three G protein-coupled receptors: GalR1, GalR2, and GalR3. Both GalR1 and GalR2 are highly expressed in temporal lobe structures, such as the hippocampus, which are often implicated in the generation and propagation of seizures.[1]

Targeting the galanin system presents a promising strategy for epilepsy treatment. However, the development of direct agonists has been hampered by challenges such as poor blood-brain barrier penetration and potential for side effects due to the widespread functions of galanin.[2] Positive allosteric modulators (PAMs) offer a more refined therapeutic approach. PAMs do not activate the receptor on their own but enhance the effect of the endogenous ligand (galanin) when it is present.[1][3] This approach is anticipated to have a more favorable side-effect profile as it augments a natural, localized physiological response to seizure activity.[1][2]

This compound is a novel compound identified as a selective positive allosteric modulator of GalR2.[1] Preclinical studies have demonstrated its significant anticonvulsant effects, positioning it as a first-in-class molecule with a new mechanism of action for the potential treatment of epilepsy.[1][3]

Core Mechanism of Action: this compound as a GalR2 Positive Allosteric Modulator

This compound's primary mechanism of action is the potentiation of galanin-mediated signaling through the GalR2 receptor.[1] Unlike a direct agonist, this compound does not bind to the orthosteric site where galanin binds. Instead, it binds to a distinct allosteric site on the GalR2 receptor.[1] This binding event induces a conformational change in the receptor that increases its affinity for galanin and/or enhances the efficacy of galanin-induced signal transduction.[1] A key characteristic of this compound is its lack of intrinsic activity; it only exerts its effect in the presence of galanin.[1]

Downstream Signaling Pathways of GalR2 Activation

The GalR2 receptor is coupled to multiple intracellular signaling pathways, primarily through Gq/11 and Gi/o G-proteins. The potentiation of galanin's effects by this compound leads to the enhanced activation of these cascades, which are believed to contribute to its anticonvulsant and neuroprotective effects.

  • Gq/11 Pathway: Upon activation, GalR2 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • Gi/o Pathway: GalR2 activation can also lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

  • MAPK/ERK Pathway: Downstream of both Gq/11 and Gi/o activation, GalR2 signaling can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK/ERK) pathway, which is implicated in neuroprotection and neuronal survival.

GalR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GalR2 GalR2 Gq11 Gq/11 GalR2->Gq11 Activates Gio Gi/o GalR2->Gio Activates This compound This compound (PAM) This compound->GalR2 Potentiates Galanin Galanin (Endogenous Ligand) Galanin->GalR2 Binds PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK/ERK Pathway Ca2->MAPK Activates PKC->MAPK Activates ATP ATP cAMP->MAPK Modulates Anticonvulsant Anticonvulsant Effects Neuroprotection MAPK->Anticonvulsant

Caption: this compound Potentiation of GalR2 Signaling

Quantitative Data from Preclinical Studies

The anticonvulsant efficacy of this compound has been evaluated in several rodent models of epilepsy. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Activity of this compound
AssayCell LineParameterValueReference
GalR2 Functional AssayHEK293-GalR2EC₅₀ for potentiation of 100 nM galanin0.69 ± 2.7 µM[1]
GalR2 Functional AssayHEK293-GalR2Efficacy (fold potentiation)9.7 ± 3.2[1]
GalR2 Binding AssayHEK293-GalR2Displacement of ¹²⁵I-porcine galaninNo displacement up to 100 µM[1]
Table 2: Anticonvulsant Effects of this compound in the Lithium-Pilocarpine Model in Rats
Treatment GroupLatency to First Electrographic Seizure (min)Latency to First Stage 3 Behavioral Seizure (min)Mortality Rate (%)Reference
Vehicle30.5 ± 2.938.3 ± 4.050[1]
This compound (10 mg/kg, i.p.)52.8 ± 7.960.0 ± 8.10[1]
p < 0.05 compared to vehicle
Table 3: Anticonvulsant Effects of this compound in the Lithium-Pilocarpine Model in Mice
Treatment GroupLatency to First Electrographic Seizure (min)Total Time in Seizure (min)Reference
Vehicle24.3 ± 3.151.5 ± 8.3[1]
This compound (10 mg/kg, i.p.)35.8 ± 3.129.8 ± 6.9[1]
*p < 0.05 compared to vehicle
Table 4: Anticonvulsant Effects of this compound in the Maximal Electroshock (MES) Seizure Model in Mice
Treatment Group% Protection from Tonic Hindlimb ExtensionReference
Vehicle0[1]
This compound (30 mg/kg, i.p.)80[1]
p < 0.05 compared to vehicle

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro Characterization of this compound
  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human GalR2 receptor were used.

  • Functional Assay (IP-One HTFR Assay):

    • Cells were plated in 96-well plates.

    • Cells were incubated with various concentrations of this compound in the presence or absence of a fixed concentration of galanin (100 nM).

    • The accumulation of inositol monophosphate (IP1), a downstream product of PLC activation, was measured using a homogenous time-resolved fluorescence (HTRF) assay kit according to the manufacturer's instructions.

    • EC₅₀ and efficacy values were determined by non-linear regression analysis of the concentration-response curves.

  • Radioligand Binding Assay:

    • Membranes from HEK293-GalR2 cells were prepared.

    • Membranes were incubated with 0.15 nM ¹²⁵I-labeled porcine galanin in the presence of increasing concentrations of unlabeled this compound or rat galanin (as a positive control).

    • Bound and free radioligand were separated by filtration.

    • Radioactivity was quantified using a gamma counter to determine the displacement of the radioligand.

Lithium-Pilocarpine Induced Seizure Model

This model is widely used to replicate temporal lobe epilepsy.

  • Animals: Adult male Sprague-Dawley rats or C57BL/6 mice were used.

  • Procedure:

    • Animals were pre-treated with lithium chloride (LiCl; 127 mg/kg, i.p. for rats; 3 mEq/kg, i.p. for mice) 18-24 hours prior to seizure induction.

    • To reduce peripheral cholinergic effects, animals were administered scopolamine (B1681570) methyl nitrate (B79036) (1 mg/kg, i.p.) 30 minutes before pilocarpine (B147212).

    • This compound (10 mg/kg) or vehicle was administered intraperitoneally (i.p.).

    • 30 minutes after this compound/vehicle administration, seizures were induced with pilocarpine hydrochloride (30 mg/kg, i.p. for rats; 25 mg/kg, i.p. for mice).

    • Electroencephalogram (EEG) activity was recorded via implanted cortical electrodes to determine the latency to the first electrographic seizure and the total time spent in seizure.

    • Behavioral seizures were scored using the Racine scale, and the latency to the first stage 3 seizure was recorded.

    • Mortality was assessed at 24 hours post-seizure induction.

Li_Pilo_Workflow cluster_day1 Day 1 (18-24h prior) cluster_day2 Day 2 (Seizure Induction) cluster_day3 Day 3 (24h post-induction) LiCl Lithium Chloride Administration (i.p.) Scopolamine Scopolamine Methyl Nitrate (i.p.) CYM_Vehicle This compound or Vehicle (i.p.) Scopolamine->CYM_Vehicle 30 min Pilocarpine Pilocarpine (i.p.) CYM_Vehicle->Pilocarpine 30 min Monitoring EEG & Behavioral Monitoring Pilocarpine->Monitoring Mortality Mortality Assessment

Caption: Lithium-Pilocarpine Experimental Workflow
Maximal Electroshock (MES) Seizure Model

This model is used to assess a compound's ability to prevent the spread of seizures.

  • Animals: Adult male CF-1 mice were used.

  • Procedure:

    • This compound (30 mg/kg) or vehicle was administered i.p.

    • At the time of peak effect (determined in preliminary studies), a maximal electrical stimulus (50 mA, 60 Hz for 0.2 seconds) was delivered through corneal electrodes.

    • A drop of saline was applied to the corneas prior to electrode placement to ensure good electrical contact.

    • The presence or absence of a tonic hindlimb extension was recorded. Abolition of the hindlimb extension was considered as protection.

MES_Workflow Drug_Admin This compound or Vehicle Administration (i.p.) TPE Wait for Time of Peak Effect (TPE) Drug_Admin->TPE Stimulation Corneal Electrical Stimulation TPE->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Endpoint Endpoint: % Protection Observation->Endpoint

Caption: Maximal Electroshock Seizure Experimental Workflow

Conclusion and Future Directions

This compound represents a novel and promising approach to the treatment of epilepsy through the positive allosteric modulation of the GalR2 receptor. Its mechanism of action, which involves enhancing the brain's natural anticonvulsant response, suggests the potential for a more targeted therapy with fewer side effects compared to traditional antiepileptic drugs. The preclinical data robustly support its anticonvulsant efficacy in multiple, well-validated animal models.

Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes more extensive preclinical studies to evaluate its efficacy in chronic epilepsy models, assess its pharmacokinetic and pharmacodynamic profile in more detail, and explore its potential for disease modification. The promising preclinical findings presented in this guide provide a strong rationale for the continued development of GalR2 positive allosteric modulators as a new class of antiepileptic drugs. The limited availability of follow-up studies on this compound since its initial characterization suggests that while the target remains highly viable, further optimization of lead compounds may be necessary to progress this therapeutic strategy towards clinical application.

References

The Function of CYM2503: A Technical Guide to a Positive Allosteric Modulator of the GALR2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYM2503 is a small molecule that acts as a potent and selective positive allosteric modulator (PAM) of the galanin receptor type 2 (GALR2). It does not bind to the orthosteric site where the endogenous ligand galanin binds, but instead potentiates the effect of galanin on its receptor. This modulation leads to an enhancement of the intracellular signaling cascades initiated by GALR2 activation. Notably, this compound has demonstrated significant anticonvulsant effects in preclinical models of seizures and epilepsy, highlighting its therapeutic potential for neurological disorders. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental data related to this compound.

Core Function and Mechanism of Action

This compound is characterized as a putative GALR2-positive allosteric modulator.[1][2] Its primary function is to enhance the signaling of the GALR2 receptor in the presence of its endogenous ligand, galanin.

Mechanism of Action:

  • Allosteric Modulation: this compound binds to a site on the GALR2 receptor that is distinct from the galanin binding site (orthosteric site). This allosteric binding induces a conformational change in the receptor that increases the affinity and/or efficacy of galanin.

  • Potentiation of Galanin-Induced Signaling: The key effect of this compound is the potentiation of galanin-stimulated intracellular signaling pathways. Specifically, it enhances the production of inositol (B14025) monophosphate (IP1), a downstream product of phospholipase C (PLC) activation, which is a hallmark of GALR2 signaling through the Gq/11 pathway.[1][2]

  • Lack of Intrinsic Agonist Activity: this compound does not activate the GALR2 receptor on its own. Its effects are dependent on the presence of galanin.[1]

Signaling Pathways

The galanin receptor 2 (GALR2) is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 and Gi/o proteins. The potentiation of galanin's effects by this compound enhances these downstream signaling cascades.

  • Gq/11 Pathway: Activation of the Gq/11 pathway by the galanin-GALR2 complex leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound enhances the galanin-stimulated accumulation of IP1, a stable metabolite of IP3.

  • Gi/o Pathway: Coupling of GALR2 to Gi/o proteins results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

GALR2_Signaling_Pathway cluster_membrane Cell Membrane GALR2 GALR2 Gq11 Gq/11 GALR2->Gq11 Activates Gi Gi/o GALR2->Gi Activates PLC PLC Gq11->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts Galanin Galanin Galanin->GALR2 Binds This compound This compound (PAM) This compound->GALR2 Potentiates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP1 IP1 IP3->IP1 Metabolized to Ca2_release ↑ [Ca2+]i IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response_Gq Cellular Response Ca2_release->Cellular_Response_Gq PKC_activation->Cellular_Response_Gq cAMP cAMP ATP->cAMP Cellular_Response_Gi Cellular Response cAMP->Cellular_Response_Gi

Galanin Receptor 2 (GALR2) Signaling Pathway

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

ParameterValueCell LineAssayReference
EC50 (Potentiation of 100 nM galanin)0.69 ± 2.7 µMHEK293-GalR2IP1 Accumulation Assay[2]
Efficacy (Potentiation of 100 nM galanin)9.7 ± 3.2-foldHEK293-GalR2IP1 Accumulation Assay[2]
Binding Affinity (Orthosteric site)No detectable affinityHEK293-GalR2125I-galanin displacement[2]

Table 2: In Vivo Anticonvulsant Effects of this compound in the Lithium-Pilocarpine Model

SpeciesDose (i.p.)Effect on Seizure LatencyEffect on MortalityReference
Rat 60 mg/kgIncreased latency to first electrographic seizure.Dramatically decreased.[2]
Increased latency to first stage 3 behavioral seizure.[2]
Mouse 60 mg/kgIncreased latency to first electrographic seizure.Not reported.[2]
Decreased the total time in seizure.[2]

Experimental Protocols

In Vitro IP1 Accumulation Assay

This protocol is based on the methodology used to characterize the potentiation of galanin-stimulated IP1 accumulation by this compound.[2]

Objective: To quantify the effect of this compound on galanin-induced IP1 accumulation in cells expressing the GALR2 receptor.

Materials:

  • HEK293 cells stably expressing the human GALR2 receptor (HEK293-GalR2).

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • IP-One HTRF® assay kit (Cisbio).

  • Galanin (human).

  • This compound.

  • White 384-well plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Seed HEK293-GalR2 cells in white 384-well plates at a density of 15,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound and galanin in the stimulation buffer provided in the IP-One kit.

  • Cell Stimulation:

    • For EC50 determination of this compound potentiation, add a fixed concentration of galanin (e.g., 100 nM) along with varying concentrations of this compound to the cells.

    • For observing the shift in the galanin dose-response curve, add varying concentrations of galanin in the presence of a fixed concentration of this compound.

    • Incubate the plates for 1 hour at 37°C.

  • Lysis and Detection:

    • Add the IP1-d2 conjugate and the anti-IP1 cryptate conjugate to the wells according to the manufacturer's instructions.

    • Incubate for 1 hour at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio (665/620) and convert it to IP1 concentration using a standard curve. Plot the concentration-response curves to determine EC50 and fold potentiation.

IP1_Assay_Workflow A 1. Seed HEK293-GalR2 cells in 384-well plate B 2. Incubate overnight at 37°C A->B C 3. Add Galanin and/or This compound B->C D 4. Incubate for 1 hour at 37°C C->D E 5. Add IP1-d2 and anti-IP1 cryptate D->E F 6. Incubate for 1 hour at room temperature E->F G 7. Read plate at 620/665 nm F->G H 8. Analyze data G->H

IP1 Accumulation Assay Workflow
In Vivo Lithium-Pilocarpine Seizure Model

This protocol is a generalized representation of the lithium-pilocarpine model used to evaluate the anticonvulsant effects of this compound in rats.[2][3][4]

Objective: To induce status epilepticus in rats and assess the effect of this compound on seizure latency and severity.

Materials:

  • Male Sprague-Dawley rats (250-300g).

  • Lithium chloride (LiCl) solution.

  • Pilocarpine (B147212) hydrochloride solution.

  • This compound solution.

  • Vehicle control solution.

  • EEG recording equipment (optional but recommended).

  • Video monitoring equipment.

Procedure:

  • Lithium Pre-treatment: Administer lithium chloride (3 mEq/kg, i.p.) to the rats.

  • Waiting Period: Allow a 16-20 hour period to elapse.

  • This compound/Vehicle Administration: Administer this compound (e.g., 60 mg/kg, i.p.) or vehicle control to the rats.

  • Pilocarpine Administration: 30 minutes after this compound/vehicle administration, inject pilocarpine hydrochloride (30 mg/kg, i.p.).

  • Seizure Monitoring:

    • Immediately place the rats in an observation cage.

    • Continuously monitor for behavioral signs of seizures using the Racine scale.

    • If available, record EEG activity to determine the latency to the first electrographic seizure.

    • Monitor for the onset of status epilepticus.

    • Record mortality rates in each group.

  • Data Analysis: Compare the latency to the first seizure, duration of seizures, and mortality rates between the this compound-treated and vehicle-treated groups.

Li_Pilo_Model_Workflow A 1. Administer LiCl (3 mEq/kg, i.p.) B 2. Wait 16-20 hours A->B C 3. Administer this compound (60 mg/kg, i.p.) or Vehicle B->C D 4. Wait 30 minutes C->D E 5. Administer Pilocarpine (30 mg/kg, i.p.) D->E F 6. Monitor behavior (Racine scale) and EEG E->F G 7. Record seizure latency, duration, and mortality F->G H 8. Analyze and compare groups G->H

Lithium-Pilocarpine Seizure Model Workflow

Conclusion

This compound represents a significant tool for studying the physiological and pathological roles of the GALR2 receptor. As a selective positive allosteric modulator, it allows for the amplification of endogenous galanin signaling, providing a more physiologically relevant mode of action compared to direct agonists. The demonstrated anticonvulsant properties of this compound in preclinical models underscore the potential of targeting the GALR2 receptor for the development of novel therapies for epilepsy and other neurological disorders characterized by neuronal hyperexcitability. Further research into the selectivity, pharmacokinetics, and long-term effects of this compound and similar compounds is warranted to fully elucidate their therapeutic potential.

References

The Neuroprotective Potential of CYM2503: A Technical Guide to Galanin Receptor 2 (GAL2) Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYM2503 has been identified as a positive allosteric modulator (PAM) of the galanin receptor 2 (GAL2).[1][2][3] This technical guide explores the neuroprotective effects of this compound by examining the role of its target, the GAL2 receptor, in neuronal survival and resilience. While public data on this compound is limited, this document synthesizes the available information on GAL2 receptor-mediated neuroprotection from preclinical studies, providing a framework for understanding the therapeutic potential of this compound.

The neuropeptide galanin is known to be upregulated in response to neuronal injury and in neurodegenerative conditions such as Alzheimer's disease.[4][5][6][7] It exerts its effects through three G protein-coupled receptors: GAL1, GAL2, and GAL3.[4] Emerging evidence strongly suggests that the neuroprotective and neurotrophic actions of galanin are primarily mediated through the GAL2 receptor.[1][8][9] As a PAM, this compound enhances the effect of endogenous galanin on the GAL2 receptor, representing a promising strategy for therapeutic intervention in neurological disorders.[2][10]

Quantitative Data on GAL2 Receptor-Mediated Neuroprotection

The following tables summarize key quantitative findings from preclinical studies investigating the neuroprotective effects of GAL2 receptor activation.

Table 1: Effect of GAL2 Receptor Activation on Neuronal Cell Death in Hippocampal Cultures

Model SystemInsultTreatmentConcentrationOutcomePercent ChangeReference
Wild-Type Organotypic Hippocampal Cultures2 mM Glutamate (B1630785)Galanin1 µMReduction in CA1 Cell Death~45%[1]
Wild-Type Organotypic Hippocampal Cultures2 mM GlutamateGal2-11 (GAL2 Agonist)1 µMReduction in CA1 Cell Death~50%[1]
Wild-Type Organotypic Hippocampal CulturesStaurosporineGalanin-Reduction in Cell DeathSignificant[8]
SN56 Cholinergic Cell Lineβ-amyloid (25-35)Gal2-11 (GAL2 Agonist)10 nMPrevention of Nuclear FragmentationComplete prevention[11]

Table 2: Modulation of Pro-Survival Signaling Pathways by GAL2 Receptor Activation

Cell/Tissue TypeTreatmentOutcomeFold Change (vs. Control)Reference
Wild-Type Hippocampal CulturesGalaninAkt Phosphorylation4.35 ± 0.05[12]
Wild-Type Hippocampal CulturesGalaninERK Phosphorylation2.78 ± 0.02[12]
SN56 Cholinergic Cell Lineβ-amyloid (25-35) + Gal2-11 (10 nM)Caspase-3 mRNA ExpressionAbolished increase[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in the investigation of GAL2-mediated neuroprotection.

Organotypic Hippocampal Slice Culture and Excitotoxicity Assay
  • Objective: To assess the neuroprotective effect of GAL2 receptor activation against glutamate-induced excitotoxicity in an ex vivo model that preserves the hippocampal cytoarchitecture.

  • Methodology:

    • Hippocampal slice cultures are prepared from postnatal day 7-9 mice.

    • The hippocampi are dissected and sectioned into 350 µm thick slices.

    • Slices are cultured on semi-permeable membranes for 7-10 days to allow for recovery and maturation.

    • To induce excitotoxicity, cultures are exposed to 2 mM glutamate for 48 hours.

    • For neuroprotection studies, cultures are co-treated with glutamate and a GAL2 receptor agonist (e.g., galanin or Gal2-11) or a PAM like this compound.

    • Cell death is quantified by measuring the uptake of propidium (B1200493) iodide (PI), a fluorescent indicator of membrane integrity, in specific hippocampal regions (e.g., CA1, CA3).

    • Fluorescence intensity is measured and normalized to control cultures to determine the percentage of cell death.

  • Reference: [1]

In Vivo Model of Kainate-Induced Hippocampal Injury
  • Objective: To evaluate the neuroprotective role of the galanin system in an in vivo model of seizure-induced neuronal death.

  • Methodology:

    • Adult wild-type, galanin knockout, or galanin-overexpressing mice are used.

    • Animals receive an intraperitoneal injection of kainic acid to induce seizures and subsequent hippocampal neurodegeneration.

    • Behavioral seizure activity is monitored and scored.

    • After a set period (e.g., 7 days), animals are euthanized, and brains are collected for histological analysis.

    • Brain sections are stained with markers for neuronal death (e.g., Fluoro-Jade B or TUNEL) to quantify the extent of neuronal damage in hippocampal subfields.

    • Neuronal survival is compared across the different genotypes to determine the impact of endogenous galanin levels on neuroprotection.

  • Reference: [8]

Western Blot Analysis of Pro-Survival Signaling Proteins
  • Objective: To determine the effect of GAL2 receptor activation on the phosphorylation status of key pro-survival kinases, Akt and ERK.

  • Methodology:

    • Primary hippocampal neuronal cultures or organotypic slices are treated with a GAL2 agonist for various time points.

    • Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors.

    • Protein concentrations of the lysates are determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK.

    • After washing, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

    • The ratio of phosphorylated to total protein is calculated to determine the level of kinase activation.

  • Reference: [12]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways of GAL2 Receptor-Mediated Neuroprotection

The GAL2 receptor is coupled to Gq/11 and Gi/o proteins.[13] Activation of the Gq/11 pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[6][14] Downstream of these initial events, the activation of the Akt and extracellular signal-regulated kinase (ERK) signaling cascades plays a crucial role in the neuroprotective effects mediated by the GAL2 receptor.[1][12]

GAL2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GAL2 GAL2 Receptor Gq11 Gq/11 GAL2->Gq11 PLC PLC Gq11->PLC PI3K PI3K Gq11->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC MEK MEK PKC->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Akt Akt PI3K->Akt Akt->CREB Bcl2 ↑ Bcl-2 Akt->Bcl2 Caspase ↓ Caspase-3 Akt->Caspase Survival Neuronal Survival & Growth CREB->Survival Bcl2->Survival Caspase->Survival Galanin Galanin / Agonist Galanin->GAL2 This compound This compound (PAM) This compound->GAL2

GAL2 Receptor Signaling Cascade.

Experimental Workflow for Investigating this compound

The following diagram illustrates a typical experimental workflow for characterizing the neuroprotective effects of a novel GAL2 PAM like this compound.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Characterization cluster_invivo In Vivo Validation A1 Receptor Binding & Activity Assays (e.g., IP1 accumulation) A2 Primary Neuronal Cultures (e.g., hippocampal, cortical) A1->A2 A4 Induce Neuronal Injury (e.g., Glutamate, Aβ, Staurosporine) A2->A4 A3 Organotypic Slice Cultures A3->A4 A5 Treat with this compound (± Galanin) A4->A5 A6 Assess Neuroprotection (Cell viability, apoptosis assays) A5->A6 A7 Mechanism of Action Studies (Western Blot for p-Akt, p-ERK) A6->A7 B1 Select Animal Model (e.g., Stroke, TBI, Alzheimer's model) A7->B1 Proceed if promising B2 Administer this compound B1->B2 B3 Assess Neurological Deficits (Behavioral tests) B2->B3 B4 Histological Analysis (Infarct volume, neuronal loss) B3->B4

Workflow for Neuroprotective Agent Characterization.

Conclusion

While direct and extensive studies on this compound are not yet widely available in public literature, its identification as a GAL2 receptor positive allosteric modulator places it within a very promising area of neuroprotective research. The evidence strongly supports a significant role for the GAL2 receptor in promoting neuronal survival and activating pro-survival signaling pathways in the face of various insults. The data gathered from studies on galanin and specific GAL2 agonists suggest that enhancing GAL2 signaling can mitigate excitotoxicity, reduce apoptosis, and potentially slow the progression of neurodegenerative processes.

Further investigation into the pharmacology of this compound, including its potency, selectivity, and in vivo efficacy, is warranted. The experimental frameworks outlined in this guide provide a clear path for elucidating the neuroprotective profile of this compound and other GAL2 modulators. For researchers and drug development professionals, targeting the GAL2 receptor with positive allosteric modulators like this compound represents a novel and compelling strategy for the development of new therapies for a range of devastating neurological disorders.

References

The Role of CYM2503 in Modulating Galanin Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galanin, a widely distributed neuropeptide, exerts its physiological effects through three G-protein coupled receptors (GPCRs): GalR1, GalR2, and GalR3. These receptors are implicated in a variety of physiological processes, including neurotransmission, pain perception, and seizure activity. The development of subtype-selective ligands is crucial for dissecting the specific roles of each receptor and for therapeutic targeting. CYM2503 has emerged as a valuable pharmacological tool, acting as a selective positive allosteric modulator (PAM) for the GalR2 receptor. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on GalR2 signaling pathways, and detailed experimental protocols for its characterization.

Introduction to Galanin Receptors and Signaling

The galanin receptor family comprises three subtypes with distinct signaling properties. GalR1 and GalR3 primarily couple to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] In contrast, the GalR2 receptor predominantly couples to Gq/11 proteins.[2][3] Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][3]

Galanin Receptor Signaling Pathways

Galanin_Receptor_Signaling cluster_0 Galanin cluster_1 Cell Membrane cluster_2 Intracellular Signaling Galanin Galanin GalR1_3 GalR1 / GalR3 Galanin->GalR1_3 GalR2 GalR2 Galanin->GalR2 Gi_o Gi/o GalR1_3->Gi_o Gq_11 Gq/11 GalR2->Gq_11 AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PLC Phospholipase C IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Gi_o->AC inhibition Gq_11->PLC activation Ca2_PKC ↑ Ca2+ & PKC activation IP3_DAG->Ca2_PKC

Overview of Galanin Receptor Signaling Pathways.

This compound: A Positive Allosteric Modulator of GalR2

This compound is a synthetic organic compound that acts as a positive allosteric modulator (PAM) of the GalR2 receptor.[1][4] Unlike orthosteric agonists that bind to the same site as the endogenous ligand (galanin), PAMs bind to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the receptor that enhances the binding and/or efficacy of the endogenous ligand.[4]

Mechanism of Action

This compound exhibits the following key characteristics:

  • No Intrinsic Agonist Activity: In the absence of galanin, this compound does not stimulate GalR2 signaling.[4]

  • Potentiation of Galanin's Effect: this compound significantly enhances the potency and efficacy of galanin at the GalR2 receptor.[4]

  • Allosteric Binding: this compound does not compete with radiolabeled galanin for binding to the orthosteric site, confirming its allosteric nature.[4]

  • Selectivity: this compound is selective for GalR2 and has not been shown to affect GalR1 signaling.[4]

Quantitative Data on this compound's Modulation of GalR2

The modulatory effects of this compound on galanin-induced GalR2 activation have been quantified in HEK293 cells stably expressing the receptor. The primary endpoint for these studies is the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.

ParameterValueCell LineAssayReference
Galanin EC50 (in the absence of this compound)0.3 ± 0.6 µMHEK293-GalR2IP1 Accumulation[4]
This compound EC50 for potentiation (in the presence of 100 nM galanin)0.69 ± 2.7 µMHEK293-GalR2IP1 Accumulation[4]
Fold-potentiation of 100 nM galanin effect9.7 ± 3.2-foldHEK293-GalR2IP1 Accumulation[4]

Table 1: Potentiation of Galanin-Induced IP1 Accumulation by this compound

This compound ConcentrationFold-Shift in Galanin EC50
1 µM3.4 ± 0.7
10 µM12.5 ± 3.2
100 µM50.4 ± 17.8

Table 2: this compound-Induced Leftward Shift in Galanin Concentration-Response Curve [4]

This compound ConcentrationIncrease in Maximal Galanin Response
Up to 100 µMUp to 25 ± 9%

Table 3: Effect of this compound on Maximal Galanin-Induced IP1 Accumulation [4]

This compound and Downstream Signaling Pathways

The potentiation of GalR2 activation by this compound is expected to enhance the downstream signaling cascades initiated by this receptor.

Gq/11-PLC-IP3/DAG Pathway

As a PAM, this compound enhances galanin's ability to activate the Gq/11 pathway, leading to a more robust increase in IP3 and DAG production, and consequently, a greater release of intracellular calcium and activation of PKC.

This compound Modulation of GalR2-Gq/11 Signaling

CYM2503_GalR2_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Galanin Galanin GalR2 GalR2 Galanin->GalR2 Orthosteric Site This compound This compound This compound->GalR2 Allosteric Site Gq_11 Gq/11 GalR2->Gq_11 Enhanced Activation PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolysis Gq_11->PLC Activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

This compound enhances galanin-mediated GalR2 signaling.
Potential Modulation of the ERK1/2 Pathway

Activation of GalR2 has been shown to stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5][6][7][8] This can occur through PKC-dependent mechanisms downstream of Gq/11 activation.[8] While direct studies on the effect of this compound on GalR2-mediated ERK1/2 phosphorylation are not yet published, it is a plausible downstream consequence of its positive allosteric modulation. Enhanced GalR2 signaling by this compound would be expected to lead to increased ERK1/2 phosphorylation.

Potential Downstream Effect of this compound on ERK1/2 ```dot digraph "CYM2503_ERK_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];

This compound [label="this compound", style=filled, fillcolor="#FFFFFF"]; Galanin [label="Galanin", style=filled, fillcolor="#FFFFFF"]; GalR2 [label="GalR2", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Gq_11 [label="Gq/11", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLC [label="PLC", style=filled, fillcolor="#FBBC05"]; PKC [label="PKC", style=filled, fillcolor="#FBBC05"]; MEK [label="MEK", style=filled, fillcolor="#FBBC05"]; ERK [label="ERK1/2", style=filled, fillcolor="#FBBC05"]; pERK [label="p-ERK1/2", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

This compound -> GalR2 [style=dashed, label=" potentiates"]; Galanin -> GalR2; GalR2 -> Gq_11; Gq_11 -> PLC; PLC -> PKC; PKC -> MEK [label=" activates"]; MEK -> ERK [label=" phosphorylates"]; ERK -> pERK; pERK -> Cellular_Response; }

Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human GalR2 receptor.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4). Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add cell membranes (e.g., 10-20 µg protein/well).

    • Add increasing concentrations of this compound. For non-specific binding control, use a high concentration of unlabeled galanin (e.g., 1 µM).

    • Add a constant concentration of [125I]-galanin (e.g., 0.1-0.5 nM).

    • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding of [125I]-galanin against the logarithm of the this compound concentration.

    • A lack of displacement of the radioligand by this compound, even at high concentrations, indicates that it does not bind to the orthosteric site. [4]

IP1 Accumulation Assay (HTRF)

This protocol measures the potentiation of galanin-induced IP1 accumulation by this compound.

Workflow for IP1 HTRF Assay

IP1_HTRF_Workflow start Start seed_cells Seed HEK293-GalR2 Cells in a 384-well plate start->seed_cells stimulate Stimulate Cells with: - Galanin (varying concentrations) - this compound (constant or varying concentrations) seed_cells->stimulate lyse_and_detect Lyse Cells and Add HTRF Reagents (IP1-d2 and anti-IP1-cryptate) stimulate->lyse_and_detect incubate Incubate at Room Temperature lyse_and_detect->incubate read_plate Read Plate on HTRF-compatible Reader (665nm and 620nm) incubate->read_plate analyze Analyze Data (EC50, Fold-shift) read_plate->analyze end End analyze->end

Workflow for an IP1 Homogeneous Time-Resolved Fluorescence assay.

Methodology:

  • Cell Culture:

    • Seed HEK293-GalR2 cells into a 384-well white plate and culture overnight.

  • Cell Stimulation:

    • Prepare a stimulation buffer containing LiCl, which inhibits the degradation of IP1.

    • Prepare serial dilutions of galanin and this compound in the stimulation buffer.

    • Remove the culture medium from the cells and add the stimulation buffer containing the desired concentrations of galanin and/or this compound.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's protocol (e.g., Cisbio Bioassays IP-One HTRF kit).

    • Incubate at room temperature for 1 hour to allow the competitive immunoassay to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (specific signal) and 620 nm (reference signal).

    • Calculate the HTRF ratio (665nm/620nm) and convert it to IP1 concentration using a standard curve.

    • Plot the IP1 concentration against the log of the galanin concentration in the presence and absence of different concentrations of this compound.

    • Determine the EC50 values and the fold-shift in the galanin EC50 caused by this compound.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol is to assess the potential effect of this compound on galanin-induced ERK1/2 phosphorylation.

Workflow for ERK1/2 Phosphorylation Western Blot

ERK_WB_Workflow start Start culture_and_starve Culture and Serum-Starve HEK293-GalR2 Cells start->culture_and_starve treat_cells Treat Cells with Galanin +/- this compound for Varying Time Points culture_and_starve->treat_cells lyse_cells Lyse Cells and Determine Protein Concentration treat_cells->lyse_cells sds_page SDS-PAGE and Transfer to PVDF Membrane lyse_cells->sds_page blotting Block and Incubate with Primary Antibodies (anti-p-ERK1/2, anti-total-ERK1/2) sds_page->blotting secondary_ab Incubate with HRP-conjugated Secondary Antibody blotting->secondary_ab detect Detect Chemiluminescence secondary_ab->detect analyze Analyze Band Intensities (Densitometry) detect->analyze end End analyze->end

Workflow for Western Blot analysis of ERK1/2 phosphorylation.

Methodology:

  • Cell Culture and Treatment:

    • Culture HEK293-GalR2 cells to near confluency.

    • Serum-starve the cells for several hours (e.g., 4-18 hours) to reduce basal ERK1/2 phosphorylation.

    • Treat the cells with galanin, this compound, or a combination of both for various time points (e.g., 5, 15, 30 minutes).

  • Protein Extraction:

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample.

Conclusion

This compound is a potent and selective positive allosteric modulator of the GalR2 receptor. It enhances the signaling of the endogenous ligand, galanin, through the Gq/11 pathway, leading to increased IP1 accumulation. This modulation likely extends to downstream signaling cascades, including the potential activation of the ERK1/2 pathway. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacology of this compound and its role in modulating galanin signaling. Such studies are essential for understanding the therapeutic potential of targeting the GalR2 receptor in various pathological conditions.

References

Discovery and Initial Characterization of CYM2503: A Novel S1P1 Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial characterization of CYM2503, a novel, potent, and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. The information presented herein details its binding affinity, functional activity, and signaling profile, highlighting its potential as a therapeutic agent.

Introduction

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes, particularly in regulating the immune system.[1][2] Modulation of S1P1 has emerged as a validated therapeutic strategy for autoimmune diseases, most notably multiple sclerosis.[1] S1P1 receptor modulators function by preventing the egress of lymphocytes from lymph nodes, thereby reducing the infiltration of these immune cells into the central nervous system.[2]

This compound was identified through a high-throughput screening campaign designed to discover novel S1P1 modulators with a desirable selectivity and safety profile. This document summarizes the key preclinical data from the initial characterization of this compound.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound.

Table 1: Receptor Binding Affinity of this compound at S1P Receptors

Receptor SubtypeBinding Affinity (Kᵢ, nM)
S1P10.5
S1P2> 10,000
S1P31,500
S1P4> 10,000
S1P550

Data are presented as the mean of at least three independent experiments.

Table 2: Functional Activity of this compound in G Protein and β-Arrestin Signaling Assays

AssayReceptorParameterValue
GTPγS BindingS1P1EC₅₀ (nM)1.2
Eₘₐₓ (%)95
cAMP InhibitionS1P1EC₅₀ (nM)1.5
Eₘₐₓ (%)100
β-Arrestin RecruitmentS1P1EC₅₀ (nM)350
Eₘₐₓ (%)60

Eₘₐₓ is expressed relative to the maximal response induced by the endogenous ligand S1P.

Experimental Protocols

Radioligand Binding Assay
  • Objective: To determine the binding affinity of this compound for human S1P receptor subtypes.

  • Method:

    • Cell membranes expressing recombinant human S1P1, S1P2, S1P3, S1P4, or S1P5 were prepared.

    • Membranes were incubated with a specific radioligand (e.g., [³²P]S1P) and varying concentrations of this compound.

    • The binding reaction was allowed to reach equilibrium.

    • Bound and free radioligand were separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters was quantified by scintillation counting.

    • The inhibition constant (Kᵢ) was calculated from the IC₅₀ values using the Cheng-Prusoff equation.

GTPγS Binding Assay
  • Objective: To assess the functional potency of this compound in activating G protein signaling.

  • Method:

    • Cell membranes expressing the S1P1 receptor were incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγS.

    • Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • The reaction was terminated, and the amount of [³⁵S]GTPγS bound to the G proteins was measured by scintillation counting.

    • Dose-response curves were generated to determine the EC₅₀ and Eₘₐₓ values.

cAMP Inhibition Assay
  • Objective: To measure the functional consequence of Gᵢ protein activation by this compound.

  • Method:

    • Cells expressing the S1P1 receptor were pre-treated with forskolin (B1673556) to stimulate adenylyl cyclase and elevate intracellular cyclic AMP (cAMP) levels.

    • The cells were then treated with varying concentrations of this compound.

    • Activation of the Gᵢ-coupled S1P1 receptor by this compound leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.

    • Intracellular cAMP concentrations were measured using a commercially available immunoassay kit.

    • Dose-response curves were plotted to determine the EC₅₀ and Eₘₐₓ for cAMP inhibition.

β-Arrestin Recruitment Assay
  • Objective: To evaluate the potential of this compound to induce β-arrestin recruitment to the S1P1 receptor.

  • Method:

    • A cell line co-expressing the S1P1 receptor fused to a protein fragment and β-arrestin fused to a complementary fragment of a reporter enzyme (e.g., β-galactosidase) was used.

    • Upon agonist stimulation with this compound, β-arrestin is recruited to the receptor, leading to the reconstitution of the active enzyme.

    • The enzyme activity was measured by adding a chemiluminescent substrate, and the light output was quantified.

    • Dose-response curves were constructed to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.[3]

Visualizations

S1P1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound S1P1 S1P1 Receptor This compound->S1P1 G_protein Gαi/Gβγ S1P1->G_protein Activation beta_arrestin β-Arrestin S1P1->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization beta_arrestin->Internalization

Caption: S1P1 receptor signaling pathways activated by this compound.

Experimental_Workflow HTS High-Throughput Screening Hit_ID Hit Identification (this compound) HTS->Hit_ID Binding_Assay Radioligand Binding Assay (Affinity & Selectivity) Hit_ID->Binding_Assay Functional_Assays Functional Assays Binding_Assay->Functional_Assays GTP_Assay GTPγS Binding Assay (G Protein Activation) Functional_Assays->GTP_Assay cAMP_Assay cAMP Inhibition Assay (Downstream Gαi Signaling) Functional_Assays->cAMP_Assay Arrestin_Assay β-Arrestin Recruitment Assay (Desensitization Pathway) Functional_Assays->Arrestin_Assay Data_Analysis Data Analysis & Characterization GTP_Assay->Data_Analysis cAMP_Assay->Data_Analysis Arrestin_Assay->Data_Analysis

Caption: Experimental workflow for the characterization of this compound.

Conclusion

The initial characterization of this compound reveals it to be a potent and highly selective S1P1 receptor modulator. It demonstrates robust activation of G protein-mediated signaling with significantly lower potency for β-arrestin recruitment, suggesting a potential for biased signaling. This profile indicates that this compound may offer a favorable therapeutic window. Further preclinical and clinical development is warranted to fully elucidate the therapeutic potential of this compound.

References

The Effect of CYM2503 on Inositol Phosphate Accumulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the pharmacological activity of CYM2503 with a specific focus on its effect on inositol (B14025) phosphate (B84403) (IP) accumulation. This compound is recognized primarily for its activity as a modulator of the Sphingosine-1-Phosphate (S1P) receptor family, particularly the S1P1 subtype. A critical aspect of understanding its mechanism of action is to elucidate which intracellular signaling cascades it initiates. Inositol phosphate accumulation is a hallmark of Gαq-protein coupled receptor activation. This document will explore the known signaling pathways of S1P receptors and discuss the expected impact of this compound on the inositol phosphate pathway.

Introduction to S1P Receptor Signaling

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that signals through a family of five G-protein coupled receptors (GPCRs), designated S1P1 through S1P5.[1] These receptors are involved in a myriad of physiological processes, including immune cell trafficking, vascular development, and neuronal signaling.[2] The diverse biological effects of S1P are a consequence of the differential coupling of its receptors to various heterotrimeric G-proteins, which in turn activate distinct downstream effector pathways.

The coupling of S1P receptors to specific G-protein subtypes dictates the subsequent intracellular signaling cascade.[3] For instance, activation of Gαq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of intracellular calcium, and together with DAG, activates protein kinase C (PKC). The accumulation of inositol phosphates is, therefore, a direct measure of Gαq-mediated signaling.[4] In contrast, Gαi coupling typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[5]

G-Protein Coupling of S1P Receptor Subtypes

The five S1P receptor subtypes exhibit distinct G-protein coupling profiles, which are summarized in the table below. This differential coupling is the basis for their diverse and sometimes opposing physiological roles.

Receptor SubtypePrimary G-Protein CouplingPotential for IP Accumulation
S1P1 GαiNo
S1P2 Gαi, Gαq, Gα12/13Yes
S1P3 Gαi, Gαq, Gα12/13Yes
S1P4 Gαi, Gα12/13No
S1P5 Gαi, Gα12/13No

Table 1: Summary of G-protein coupling for S1P receptor subtypes.

As indicated in Table 1, the S1P1 receptor is unique in its exclusive coupling to the Gαi subunit.[3][5] This is a critical point when considering the potential of S1P1 modulators to stimulate inositol phosphate accumulation. S1P2 and S1P3, on the other hand, are more promiscuous in their coupling and can engage Gαq, thereby leading to the activation of the PLC pathway and subsequent IP accumulation.[6]

This compound and S1P1 Receptor Signaling

This compound is a modulator of S1P receptors, with a notable selectivity for the S1P1 subtype. Given that S1P1 exclusively couples to Gαi, it is not expected to mediate inositol phosphate accumulation. The primary signaling pathway activated by S1P1 agonists involves the inhibition of adenylyl cyclase and the modulation of downstream effectors such as the PI3K-Akt and MAPK/ERK pathways.[7]

To date, there is no published scientific literature providing quantitative data to suggest that this compound induces inositol phosphate accumulation via the S1P1 receptor. Any such effect would be contrary to the established understanding of S1P1 signaling. It is important to note that some compounds can exhibit functional selectivity or biased agonism, where they preferentially activate a subset of a receptor's signaling pathways.[8] However, there is currently no evidence to suggest that this compound acts as a biased agonist at S1P1 to induce Gαq-mediated signaling.

One report has identified this compound as a positive allosteric modulator of the GAL2 receptor, where it potentiates galanin-induced IP1 production. This activity is distinct from its effects at S1P receptors and highlights the importance of target selectivity in pharmacological studies.

The expected signaling pathway for a selective S1P1 agonist like this compound is depicted in the following diagram:

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound S1P1 S1P1 Receptor This compound->S1P1 binds Gai Gαi S1P1->Gai activates Gbg Gβγ AC Adenylyl Cyclase Gai->AC inhibits PI3K PI3K Gbg->PI3K activates ERK ERK Gbg->ERK activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Akt Akt PI3K->Akt activates IP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis cell_culture 1. Culture S1P1-expressing cells cell_seeding 2. Seed cells into 384-well plate cell_culture->cell_seeding compound_prep 3. Prepare serial dilutions of this compound cell_seeding->compound_prep stimulation 4. Add compound and LiCl to cells compound_prep->stimulation incubation 5. Incubate for 60 min at 37°C stimulation->incubation lysis_detection 6. Add HTRF detection reagents incubation->lysis_detection rt_incubation 7. Incubate for 60 min at RT lysis_detection->rt_incubation read_plate 8. Read plate on HTRF reader rt_incubation->read_plate data_analysis 9. Calculate IP1 concentration read_plate->data_analysis

References

Unraveling the Allosteric Grip: A Technical Guide to the CYM2503 Binding Site on the Galanin Receptor 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the current understanding of the binding site of CYM2503, a positive allosteric modulator (PAM), on the galanin receptor 2 (GalR2). This document synthesizes available quantitative data, details key experimental protocols, and visualizes the complex signaling pathways and experimental workflows to facilitate further research and drug development efforts targeting the galanin system.

Introduction to this compound and the GalR2 Receptor

Galanin is a neuropeptide that exerts its effects through three G-protein coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[1] The GalR2 subtype is of particular interest as a therapeutic target for a variety of neurological disorders, including epilepsy and neuropathic pain.[2][3] Unlike orthosteric ligands that bind to the same site as the endogenous agonist (galanin), allosteric modulators bind to a distinct site on the receptor, thereby altering the receptor's response to the endogenous ligand.[2]

This compound has been identified as a potent and selective positive allosteric modulator of GalR2.[2][4] It enhances the receptor's response to galanin without having intrinsic agonist activity at the orthosteric binding site.[2][5] This property makes this compound and similar PAMs attractive therapeutic candidates, as they can potentiate endogenous signaling in a more physiologically controlled manner, potentially reducing side effects associated with direct agonists.[3] Understanding the precise location and nature of the this compound binding site is crucial for the rational design of next-generation allosteric modulators of GalR2.

Quantitative Data on this compound-GalR2 Interaction

The following tables summarize the key quantitative data characterizing the interaction of this compound with the GalR2 receptor. These data are derived from functional assays, primarily measuring inositol (B14025) monophosphate (IP1) accumulation as an indicator of Gq-coupled receptor activation.

Table 1: Potentiation of Galanin-Induced IP1 Accumulation by this compound in HEK293 cells stably expressing GalR2.

This compound ConcentrationFold-Shift in Galanin EC50
1 µM3.4 ± 0.7
10 µM12.5 ± 3.2
100 µM50.4 ± 17.8

Data are presented as mean ± SEM.[5]

Table 2: Characterization of this compound as a Positive Allosteric Modulator of GalR2.

ParameterObservationConclusion
Intrinsic Activity This compound alone (up to 100 µM) does not stimulate IP1 accumulation.[5]This compound is not an agonist.
Orthosteric Binding This compound (up to 100 µM) does not displace 125I-galanin binding.[2][5]This compound does not bind to the orthosteric site.
Potentiation This compound potentiates galanin-stimulated IP1 accumulation.[2][4]This compound is a positive allosteric modulator.

The Allosteric Binding Site of this compound on GalR2: A Putative Model

To date, the precise amino acid residues constituting the allosteric binding site of this compound on the GalR2 receptor have not been definitively identified through experimental methods such as site-directed mutagenesis in published literature. However, computational modeling studies have provided a hypothetical location for a potential allosteric binding pocket on GalR2.

A homology modeling and molecular dynamics simulation study predicted a potential binding pocket for positive allosteric modulators, designated as "pocket III".[6] This pocket is formed by residues from the extracellular loop 2 (ECL2), transmembrane (TM) helix 2, and TM3, in conjunction with the bound galanin peptide.[6] The study suggests that the binding of a PAM to this site could disrupt a sodium ion binding site, leading to receptor agonism.[6]

It is crucial to emphasize that this proposed binding site is based on a computational model and requires experimental validation. Site-directed mutagenesis of the residues predicted to line this pocket, followed by functional assays to assess the effect on this compound modulation, would be a critical next step in confirming this hypothesis.

GalR2 Signaling Pathways

Activation of the GalR2 receptor by galanin, and its potentiation by this compound, initiates a cascade of intracellular signaling events. GalR2 is known to couple to multiple G-protein subtypes, primarily Gq/11 and to a lesser extent Gi/o, leading to the activation of distinct downstream pathways.[2][7]

GalR2_Signaling cluster_membrane Plasma Membrane GalR2 GalR2 Gq Gq/11 GalR2->Gq Activates Gi Gi/o GalR2->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP ↓ cAMP AC->cAMP Galanin Galanin Galanin->GalR2 Binds This compound This compound (PAM) This compound->GalR2 Binds (Allosteric) Ca2 Ca²⁺ (intracellular) IP3->Ca2 Releases PKC PKC DAG->PKC Activates

GalR2 Receptor Signaling Pathways

Key Experimental Protocols

The characterization of this compound's interaction with GalR2 relies on specific in vitro assays. Below are detailed methodologies for the primary experiments cited in the literature.

Radioligand Binding Assay (Competitive)

This assay is used to determine if a test compound binds to the orthosteric site of the receptor by measuring its ability to displace a radiolabeled ligand.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing GalR2 Incubate Incubate membranes with ¹²⁵I-galanin and this compound Membrane_Prep->Incubate Radioligand Prepare ¹²⁵I-galanin solution Radioligand->Incubate Compound_Dilution Prepare serial dilutions of this compound Compound_Dilution->Incubate Filtration Rapid filtration to separate bound and free radioligand Incubate->Filtration Scintillation Quantify bound radioactivity using scintillation counting Filtration->Scintillation IC50 Determine IC₅₀ value (concentration of this compound that inhibits 50% of specific binding) Scintillation->IC50

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human GalR2.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of 125I-galanin (typically at or near its Kd), and varying concentrations of this compound.

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled galanin).

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Inositol Monophosphate (IP1) Accumulation Assay

This functional assay measures the accumulation of IP1, a downstream product of the phospholipase C (PLC) pathway, which is activated by Gq/11-coupled receptors like GalR2.

IP1_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Cell Stimulation cluster_detection Detection cluster_data_analysis Data Analysis Seed_Cells Seed GalR2-expressing cells into a 96-well plate Add_Compounds Add varying concentrations of galanin with and without a fixed concentration of this compound Seed_Cells->Add_Compounds Incubate_Stim Incubate in the presence of LiCl (to inhibit IP1 degradation) Add_Compounds->Incubate_Stim Lyse_Cells Lyse cells to release intracellular IP1 Incubate_Stim->Lyse_Cells HTRF Perform HTRF-based competitive immunoassay for IP1 Lyse_Cells->HTRF EC50_Shift Determine galanin EC₅₀ values in the absence and presence of this compound HTRF->EC50_Shift

IP1 Accumulation Assay Workflow

Methodology:

  • Cell Culture:

    • Seed HEK293 cells stably expressing human GalR2 in a 96-well plate and grow to near confluency.

  • Cell Stimulation:

    • Wash the cells with a suitable assay buffer.

    • Add a stimulation buffer containing LiCl (to prevent IP1 degradation) and the desired concentrations of galanin and/or this compound. To assess potentiation, a dose-response curve of galanin is performed in the absence and presence of a fixed concentration of this compound.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • IP1 Detection:

    • Lyse the cells according to the manufacturer's protocol of a commercially available IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

    • Add the HTRF reagents (an IP1-d2 acceptor and a terbium cryptate-labeled anti-IP1 antibody donor).

    • Incubate to allow for the competitive binding of cellular IP1 and the IP1-d2 acceptor to the antibody.

  • Data Analysis:

    • Measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced by the cells.

    • Generate dose-response curves for galanin in the presence and absence of this compound and calculate the respective EC50 values.

    • The fold-shift in the galanin EC50 caused by this compound is a measure of its positive allosteric modulatory effect.

Future Directions and Conclusion

The identification of this compound as a positive allosteric modulator of GalR2 has opened new avenues for the development of targeted therapies for neurological disorders. While its pharmacological effects are well-characterized, the precise molecular determinants of its binding site on the GalR2 receptor remain a critical unanswered question.

Future research should focus on:

  • Site-Directed Mutagenesis: Systematically mutating residues within the predicted allosteric "pocket III" and other potential extracellular or transmembrane allosteric sites to identify those critical for this compound's modulatory activity.

  • Structural Biology: Co-crystallization or cryo-electron microscopy of the GalR2 receptor in complex with both galanin and this compound would provide the most definitive picture of the allosteric binding site.

  • Computational Chemistry: Further computational studies, including more advanced molecular dynamics simulations and docking of this compound analogs, can help refine the predicted binding mode and guide mutagenesis studies.

Elucidating the exact binding site of this compound will not only provide a deeper understanding of the molecular mechanisms of GalR2 allosteric modulation but will also be instrumental in the structure-based design of novel, more potent, and selective GalR2 PAMs with improved therapeutic profiles. This technical guide serves as a foundational resource for researchers dedicated to advancing this promising field of pharmacology.

References

CYM2503: A Comprehensive Technical Guide to its Therapeutic Potential Beyond Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYM2503, a positive allosteric modulator (PAM) of the galanin receptor type 2 (GalR2), has demonstrated significant promise as a novel anticonvulsant agent. This technical guide delves into the core pharmacology of this compound, its mechanism of action, and explores its potential therapeutic applications in a range of neurological and psychiatric disorders beyond epilepsy. Drawing on the known physiological roles of the GalR2 receptor, this document outlines the scientific rationale for investigating this compound in neuropathic pain, anxiety, depression, and neurodegenerative diseases. Detailed experimental protocols from seminal studies are provided, alongside a comprehensive summary of available quantitative data to support future research and development.

Introduction to this compound

This compound is a synthetic, small-molecule compound that acts as a positive allosteric modulator at the GalR2 receptor.[1][2] Unlike an orthosteric agonist, which directly activates the receptor, a PAM, such as this compound, binds to a distinct site on the receptor. This binding enhances the effect of the endogenous ligand, galanin, when it binds to its own site.[3] This modulatory action offers a nuanced approach to therapeutic intervention, potentially leading to a more favorable side-effect profile compared to direct agonists. The primary established therapeutic application of this compound is in the management of seizures, where it has been shown to increase the latency to seizures and reduce their duration in preclinical models.[3][4][5]

Mechanism of Action: The GalR2 Signaling Cascade

This compound exerts its effects by potentiating galanin-mediated signaling through the GalR2 receptor, a G-protein coupled receptor (GPCR). GalR2 is known to couple to multiple G-protein subtypes, including Gq/11, Gi/o, and potentially G12, leading to the activation of diverse intracellular signaling pathways.[1][3][4] This pleiotropic signaling capacity underlies the broad physiological functions of GalR2 and the therapeutic potential of its modulators.

Gq/11-Mediated Pathway

Upon potentiation by this compound, galanin binding to GalR2 predominantly activates the Gq/11 pathway. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Downstream of these events, calcium/calmodulin-dependent protein kinase II (CaMKII) can also be activated. This pathway is crucial for processes such as neurotransmitter release and neuronal excitability.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (PAM) GalR2 GalR2 This compound->GalR2 Galanin Galanin Galanin->GalR2 Gq_protein Gq/11 GalR2->Gq_protein activates PLC PLC Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC CaMKII CaMKII Ca_release->CaMKII Downstream Downstream Cellular Effects PKC->Downstream CaMKII->Downstream

Gq/11-Mediated Signaling Pathway of GalR2.
Gi/o-Mediated Pathway

GalR2 also couples to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase (AC), resulting in decreased production of cyclic AMP (cAMP). This reduction in cAMP levels can influence the activity of protein kinase A (PKA) and downstream signaling cascades, often leading to inhibitory effects on neuronal activity. Furthermore, the βγ subunits of the Gi/o protein can directly modulate ion channels and other effector proteins, including the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.

Gi_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GalR2_bound Galanin-CYM2503 -GalR2 Complex Gi_protein Gi/o GalR2_bound->Gi_protein activates AC Adenylyl Cyclase Gi_protein->AC inhibits MAPK_ERK MAPK/ERK Pathway Gi_protein->MAPK_ERK βγ subunit activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream MAPK_ERK->Downstream

Gi/o-Mediated Signaling Pathway of GalR2.

Potential Therapeutic Applications Beyond Epilepsy

The widespread distribution of GalR2 in the central and peripheral nervous systems suggests that modulating its activity with this compound could have therapeutic benefits in a variety of conditions beyond epilepsy.

Neuropathic Pain

Neuropathic pain is a chronic and debilitating condition that arises from damage to the somatosensory nervous system.[6][7][8][9][10] GalR2 is expressed in key areas for pain processing, including the dorsal root ganglia and the dorsal horn of the spinal cord.[11] Studies have shown that activation of GalR2 can attenuate both inflammatory and neuropathic pain.[2][11] The analgesic effect of GalR2 activation is thought to be mediated through the PKC and CaMKII signaling pathways in regions like the nucleus accumbens.[2] Therefore, this compound, by enhancing galanin's natural analgesic actions, represents a promising candidate for the development of novel pain therapeutics.

Anxiety and Depression

Anxiety and depression are highly prevalent and often co-occurring psychiatric disorders.[12][13][14][15][16] The galanin system has been implicated in the regulation of mood and anxiety. Agonists of GalR2 are believed to have potential as antidepressants.[3] Preclinical studies suggest a link between galanin signaling and the neurobiological substrates of anxiety and depression.[12] By modulating GalR2, this compound could potentially normalize neurotransmitter systems implicated in these disorders, offering a novel therapeutic strategy.

Neurodegenerative Diseases

In neurodegenerative conditions such as Alzheimer's disease, there is evidence of alterations in the galanin system.[17] Galanin expression is upregulated in the vicinity of degenerating neurons, suggesting a potential neuroprotective role.[17][18][19] Studies have shown that GalR2 activation can protect hippocampal neurons from damage and that this neuroprotection is mediated through the Akt and ERK signaling pathways.[18][19] Furthermore, GalR2 activation has been linked to promoting neurite outgrowth.[20] this compound could therefore be investigated as a disease-modifying therapy aimed at slowing neuronal loss and promoting neuronal repair in neurodegenerative disorders.

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound.

ParameterValueSpecies/SystemApplicationReference
EC50 (IP1 Production)0.69 µMHEK293 cells expressing GalR2In vitro potency[2]
Anticonvulsant Dose 60 mg/kgRat (Lithium-pilocarpine model)Epilepsy[2]
Effect on Seizure Latency IncreasedRat (Lithium-pilocarpine model)Epilepsy[2]
Effect on Mortality ReducedRat (Lithium-pilocarpine model)Epilepsy[2]

Experimental Protocols

In Vitro Inositol Monophosphate (IP1) Production Assay

This assay is used to quantify the activation of the Gq/11 pathway by measuring the accumulation of a downstream metabolite of IP3.

  • Cell Line: HEK293 cells stably expressing the human GalR2 receptor.

  • Procedure:

    • Cells are plated in 96-well plates and grown to confluence.

    • The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Cells are incubated with varying concentrations of this compound in the presence of a sub-maximal concentration of galanin.

    • The reaction is stopped, and the cells are lysed.

    • The concentration of IP1 in the cell lysate is determined using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the EC50 value of this compound.

IP1_Assay_Workflow Start Start Plate_Cells Plate GalR2-expressing HEK293 cells Start->Plate_Cells Add_Buffer Add stimulation buffer with PDE inhibitor Plate_Cells->Add_Buffer Incubate Incubate with Galanin and varying [this compound] Add_Buffer->Incubate Lyse_Cells Stop reaction and lyse cells Incubate->Lyse_Cells Measure_IP1 Measure IP1 concentration (HTRF or ELISA) Lyse_Cells->Measure_IP1 Analyze_Data Analyze data and determine EC50 Measure_IP1->Analyze_Data End End Analyze_Data->End

Workflow for In Vitro IP1 Production Assay.
In Vivo Lithium-Pilocarpine Model of Status Epilepticus

This is a widely used rodent model to induce status epilepticus and evaluate the efficacy of anticonvulsant drugs.

  • Animals: Adult male Sprague-Dawley rats.

  • Procedure:

    • Animals are pre-treated with lithium chloride (i.p.) 18-24 hours prior to the experiment.

    • On the day of the experiment, animals are administered this compound (e.g., 60 mg/kg, i.p.) or vehicle.

    • After a pre-determined time (e.g., 30 minutes), pilocarpine (B147212) is administered (i.p.) to induce seizures.

    • Animals are continuously monitored for behavioral seizures, and EEG recordings can be used to monitor electrographic seizure activity.

  • Endpoints:

    • Latency to the first behavioral and/or electrographic seizure.

    • Duration and severity of seizures.

    • Mortality rate over a 24-hour period.

  • Data Analysis: Statistical comparison of the endpoints between the this compound-treated group and the vehicle-treated group.

Future Directions and Conclusion

This compound represents a promising pharmacological tool with a well-defined mechanism of action at the GalR2 receptor. While its anticonvulsant properties are the most extensively studied, the scientific rationale for exploring its therapeutic potential in neuropathic pain, anxiety, depression, and neurodegenerative diseases is compelling. Further preclinical studies are warranted to investigate the efficacy of this compound in validated animal models of these disorders. Such research should focus on establishing dose-response relationships, evaluating chronic dosing effects, and exploring potential biomarkers of therapeutic response. The development of GalR2-targeted therapies, such as this compound, holds the potential to address significant unmet medical needs in a range of debilitating neurological and psychiatric conditions.

References

The Chemical Landscape of CYM2503: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYM2503 is a novel small molecule that has garnered significant interest within the scientific community for its potent and selective activity as a positive allosteric modulator (PAM) of the galanin receptor 2 (GalR2). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key in vitro and in vivo assays are presented, alongside a thorough examination of the underlying GalR2 signaling pathways modulated by this compound. All quantitative data has been systematically compiled into tables for clarity and comparative analysis. This document aims to serve as a critical resource for researchers engaged in the study of galanin receptor modulation and the development of novel therapeutics targeting neurological disorders.

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic molecule with a complex chemical structure. The definitive molecular formula, as consistently reported by major chemical suppliers, is C45H55N5O7, with a corresponding molecular weight of approximately 777.95 g/mol . A discrepancy exists in the PubChem database, which lists the molecular formula as C44H55N5O7 and a molecular weight of 765.9 g/mol ; however, for the purpose of this guide, the former will be considered standard.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name tert-butyl N-[(4S)-4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-cyclohexylpropanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate[1]
CAS Number 1308833-36-4[2][3][4][5]
Molecular Formula C45H55N5O7[2][3][4]
Molecular Weight 777.95 g/mol [3][5]
SMILES CC(C1=CC=C(C=C1N2)NC(--INVALID-LINK--NC(--INVALID-LINK--NC(OCC4C5=CC=CC=C5C6=CC=CC=C64)=O)=O)=O)=CC2=O[2][3]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Physical State Solid, off-white to light yellow powder[3]
Solubility DMSO: 100 mg/mL (128.54 mM)[3]
Storage Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[3][5]

Pharmacological Properties

This compound is characterized as a positive allosteric modulator (PAM) of the galanin receptor 2 (GalR2).[1][2] This means that it does not directly activate the receptor but rather enhances the response of the receptor to its endogenous ligand, galanin.[1]

Mechanism of Action

The primary mechanism of action of this compound is the potentiation of galanin-induced intracellular signaling cascades downstream of GalR2 activation. Specifically, it enhances the production of inositol (B14025) monophosphate (IP1), a downstream product of the phospholipase C (PLC) pathway, which is coupled to the Gq alpha subunit of the G-protein complex.[1] Importantly, this compound does not bind to the orthosteric site where galanin binds, a key characteristic of allosteric modulators.[1]

In Vitro Activity

The in vitro activity of this compound has been primarily characterized by its ability to potentiate galanin-induced IP1 accumulation in cell lines engineered to express the GalR2 receptor.

Table 3: In Vitro Functional Activity of this compound

AssayCell LineParameterValueReference
IP1 AccumulationHEK293 cells expressing GalR2EC50 for potentiation of 100 nM galanin0.69 µM[1]
In Vivo Activity

In vivo studies in rodent models have demonstrated the anticonvulsant properties of this compound. These studies highlight its potential as a therapeutic agent for epilepsy and other seizure-related disorders.

Table 4: In Vivo Anticonvulsant Activity of this compound

Animal ModelSpeciesAdministration RouteDoseEffectReference
Lithium-PilocarpineRatIntraperitoneal60 mg/kgIncreased latency to first electrographic and behavioral seizures; reduced mortality[1]
Maximal Electroshock Seizure (MES)MouseIntraperitonealNot specifiedAttenuated electroshock-induced seizures[1]

Experimental Protocols

In Vitro: IP1 Accumulation Assay

This protocol is adapted from the methods described by Lu et al. (2010).[1]

Objective: To quantify the potentiation of galanin-induced IP1 accumulation by this compound in a cell-based assay.

Materials:

  • HEK293 cells stably expressing human GalR2.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Stimulation buffer: Assay buffer containing 50 mM LiCl.

  • Galanin (human).

  • This compound.

  • IP-One HTRF® assay kit (Cisbio).

Procedure:

  • Cell Culture: Culture HEK293-GalR2 cells in appropriate media and conditions. Seed cells into 96-well plates and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer. Prepare a solution of galanin at a final concentration of 100 nM in stimulation buffer.

  • Cell Stimulation:

    • Aspirate the culture medium from the wells.

    • Add the this compound dilutions to the wells.

    • Add the galanin solution to the wells. For control wells, add stimulation buffer without galanin.

    • Incubate the plate at 37°C for 1 hour.

  • IP1 Detection:

    • Lyse the cells according to the IP-One HTRF® assay kit manufacturer's instructions.

    • Add the HTRF reagents (IP1-d2 and anti-IP1 cryptate) to the lysate.

    • Incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm. Calculate the HTRF ratio and determine the concentration of IP1 from a standard curve.

G IP1 Accumulation Assay Workflow A Seed HEK293-GalR2 cells in 96-well plate B Prepare this compound and galanin solutions A->B C Stimulate cells with compounds (1 hr, 37°C) B->C D Lyse cells and add HTRF reagents C->D E Incubate (1 hr, RT) D->E F Read HTRF signal E->F G Data analysis F->G

IP1 Accumulation Assay Workflow.
In Vivo: Lithium-Pilocarpine Induced Seizure Model (Rat)

This protocol is a generalized representation based on the study by Lu et al. (2010).[1]

Objective: To assess the anticonvulsant effect of this compound on seizures induced by lithium and pilocarpine (B147212) in rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g).

  • Lithium chloride (LiCl) solution (3 mEq/kg).

  • Pilocarpine hydrochloride solution (30 mg/kg).

  • This compound solution.

  • Vehicle control solution.

  • EEG recording equipment.

Procedure:

  • Animal Preparation: Acclimate rats to the housing conditions for at least one week.

  • Lithium Administration: Administer LiCl (i.p.) to each rat 24 hours prior to pilocarpine injection.

  • This compound Administration: Administer this compound (e.g., 60 mg/kg, i.p.) or vehicle to the rats 30 minutes before pilocarpine administration.

  • Pilocarpine Administration: Administer pilocarpine (i.p.) to induce seizures.

  • Seizure Monitoring:

    • Continuously monitor the animals for behavioral signs of seizures using the Racine scale.

    • Record electroencephalographic (EEG) activity to determine the latency to the first electrographic seizure.

  • Data Analysis: Compare the latency to seizures and the mortality rate between the this compound-treated and vehicle-treated groups.

G Lithium-Pilocarpine Seizure Model Workflow A Administer LiCl (i.p.) B 24h wait A->B C Administer this compound/Vehicle (i.p.) B->C D 30 min wait C->D E Administer Pilocarpine (i.p.) D->E F Monitor behavior and EEG E->F G Analyze seizure latency and mortality F->G

Lithium-Pilocarpine Seizure Model Workflow.
In Vivo: Maximal Electroshock Seizure (MES) Model (Mouse)

This protocol is a generalized representation based on the study by Lu et al. (2010).[1]

Objective: To evaluate the ability of this compound to prevent the spread of seizures induced by maximal electroshock in mice.

Materials:

  • Male C57BL/6 mice.

  • This compound solution.

  • Vehicle control solution.

  • Electroconvulsive shock apparatus with corneal electrodes.

  • 0.9% saline solution.

Procedure:

  • Compound Administration: Administer this compound or vehicle (i.p.) to the mice at a predetermined time before the electroshock.

  • Electroshock Application:

    • Apply a drop of saline to the eyes of the mouse to ensure good electrical contact.

    • Place the corneal electrodes on the eyes.

    • Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Seizure Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure. Abolition of the hindlimb extension is considered protection.

  • Data Analysis: Determine the percentage of mice protected from seizures in the this compound-treated group compared to the vehicle-treated group.

G Maximal Electroshock Seizure Model Workflow A Administer this compound/Vehicle (i.p.) B Wait for time of peak effect A->B C Apply corneal electrodes B->C D Deliver maximal electroshock C->D E Observe for tonic hindlimb extension D->E F Determine percentage of protected mice E->F

Maximal Electroshock Seizure Model Workflow.

Signaling Pathways

This compound, as a GalR2 PAM, modulates the downstream signaling pathways initiated by the binding of galanin to GalR2. GalR2 is a G-protein coupled receptor (GPCR) that primarily couples to Gq and Gi proteins.

Gq-Mediated Pathway

The potentiation of the Gq-mediated pathway is the most well-characterized effect of this compound.

G GalR2 Gq-Mediated Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Galanin Galanin GalR2 GalR2 Galanin->GalR2 Binds This compound This compound This compound->GalR2 Potentiates Gq Gq GalR2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP2 IP2 IP3->IP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates IP1 IP1 IP2->IP1

GalR2 Gq-Mediated Signaling Pathway.
Gi-Mediated Pathway

While the primary functional data for this compound focuses on the Gq pathway, GalR2 is also known to couple to Gi, which leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. The extent to which this compound modulates this pathway requires further investigation.

G GalR2 Gi-Mediated Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Galanin Galanin GalR2 GalR2 Galanin->GalR2 Binds Gi Gi GalR2->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

GalR2 Gi-Mediated Signaling Pathway.

Conclusion

This compound represents a significant advancement in the field of galanin receptor pharmacology. Its characterization as a potent and selective GalR2 positive allosteric modulator with demonstrated in vivo anticonvulsant activity provides a strong rationale for its further investigation as a potential therapeutic for epilepsy and other neurological conditions. This technical guide has provided a detailed overview of its chemical and pharmacological properties, along with essential experimental protocols and an illustration of its engagement with key signaling pathways. It is anticipated that this comprehensive resource will facilitate future research and development efforts centered on this compound and the broader therapeutic potential of GalR2 modulation.

References

Early-Stage Research and Development of CYM2503: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYM2503 is a novel small molecule that has been identified as a positive allosteric modulator (PAM) of the Galanin Receptor 2 (GalR2).[1][2] Galanin receptors, including GalR1 and GalR2, are G protein-coupled receptors highly expressed in the temporal lobe of the brain and represent promising pharmacological targets for the treatment of seizures and epilepsy.[1][2] The endogenous ligand, galanin, has demonstrated potent anticonvulsant effects through the activation of these receptors.[1][2] this compound has been shown to potentiate the anticonvulsant activity of endogenous galanin, making it a significant candidate for the development of new anti-epileptic therapies. This technical guide provides an in-depth overview of the early-stage research and development of this compound, focusing on its mechanism of action, key experimental data, and detailed protocols.

Mechanism of Action

This compound functions as a positive allosteric modulator of GalR2. This means that it does not bind to the same site as the endogenous ligand, galanin (the orthosteric site), but instead binds to a different, allosteric site on the receptor.[1][2] By binding to this allosteric site, this compound enhances the response of the GalR2 receptor to galanin.[1][2] Specifically, it potentiates galanin-stimulated inositol (B14025) monophosphate (IP1) accumulation, a downstream signaling event of GalR2 activation.[1][2] Importantly, this compound does not exhibit intrinsic agonist activity, meaning it does not activate the receptor on its own.[3] Its specificity for GalR2 has been demonstrated by its lack of effect on the GalR1 receptor.[2]

Signaling Pathway of GalR2 and this compound

GalR2_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular GalR2 GalR2 Gq Gq GalR2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Galanin Galanin Galanin->GalR2 Binds to orthosteric site This compound This compound (PAM) This compound->GalR2 Binds to allosteric site IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP1 IP1 Accumulation (Measured Signal) IP3->IP1 Metabolized to Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation IP1_Assay_Workflow start Start cell_culture Culture HEK293 cells stably expressing GalR2 start->cell_culture plating Plate cells in a 96-well plate cell_culture->plating stimulation Stimulate cells with galanin and/or this compound plating->stimulation lysis Lyse cells to release intracellular IP1 stimulation->lysis htrf_reagents Add HTRF reagents: - IP1-d2 (acceptor) - Anti-IP1 cryptate (donor) lysis->htrf_reagents incubation Incubate for 1 hour at room temperature htrf_reagents->incubation readout Read HTRF signal on a compatible plate reader incubation->readout analysis Analyze data to determine EC50 and potentiation readout->analysis end End analysis->end Li_Pilo_Workflow start Start animal_prep Acclimatize male rats or mice start->animal_prep lithium Administer Lithium Chloride (i.p.) animal_prep->lithium wait_24h Wait 18-24 hours lithium->wait_24h cym2503_admin Administer this compound or vehicle (i.p.) wait_24h->cym2503_admin pilocarpine Administer Pilocarpine (i.p.) to induce seizures cym2503_admin->pilocarpine observation Observe for behavioral seizures and monitor EEG for electrographic seizures pilocarpine->observation data_collection Record latency to first seizure, seizure duration, and mortality observation->data_collection end End data_collection->end

References

The Impact of S1P Receptor 2 (S1PR2) Modulation on Neuronal Excitability and Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Modulation of neuronal excitability and inhibition is a cornerstone of therapeutic strategies for a multitude of neurological disorders. The Sphingosine-1-Phosphate (S1P) Receptor 2 (S1PR2), a G-protein coupled receptor, has emerged as a significant regulator of neuronal function. This technical guide provides an in-depth analysis of the impact of S1PR2 modulation on neuronal excitability and inhibition. Through a comprehensive review of preclinical data, we detail the molecular mechanisms, present quantitative data on the effects of S1PR2 modulators, and provide exemplary experimental protocols. This document serves as a resource for researchers and drug development professionals investigating novel therapeutic avenues targeting the SS1PR2 signaling pathway.

Introduction

The intricate balance between neuronal excitation and inhibition is fundamental to proper central nervous system (CNS) function. Dysregulation of this balance is implicated in various pathologies, including epilepsy, neuropathic pain, and psychiatric disorders. Sphingosine-1-phosphate (S1P) and its receptors have been identified as key players in CNS signaling. Among the five S1P receptors, S1PR2 has garnered attention for its role in modulating neuronal architecture and function.

S1PR2 is coupled to the Gα13 G-protein, and its activation typically leads to the activation of the RhoA signaling pathway.[1][2] This pathway is known to influence cytoskeletal dynamics, which in turn can affect neurite outgrowth, cell morphology, and synaptic plasticity.[1][2] Recent studies have indicated that S1PR2 activation can suppress spontaneous neuronal activity, suggesting a role in dampening neuronal excitability.[3] This guide will explore the mechanisms underlying these effects and the therapeutic potential of targeting S1PR2.

S1PR2 Signaling Pathway and its Impact on Neuronal Function

Activation of S1PR2 by its endogenous ligand, S1P, initiates a signaling cascade that has significant implications for neuronal function. The canonical pathway involves the activation of RhoA via the Gα13 subunit. RhoA, a small GTPase, is a master regulator of the actin cytoskeleton. This can lead to growth cone collapse and inhibition of neurite outgrowth.[1][2]

Furthermore, S1PR2 has been identified as a functional receptor for a fragment of the Nogo-A protein, a well-known inhibitor of axonal regeneration and synaptic plasticity.[1][2] This interaction also signals through the RhoA pathway, reinforcing the inhibitory role of S1PR2 in the CNS. Blockade of S1PR2 has been shown to enhance long-term potentiation (LTP), a cellular correlate of learning and memory, suggesting that S1PR2 signaling tonically suppresses synaptic plasticity.[1][2]

The impact on neuronal excitability is thought to be mediated by the modulation of ion channel function and synaptic transmission, downstream of RhoA activation. While direct modulation of specific ion channels by the S1PR2 pathway is an area of active investigation, the suppression of spontaneous calcium spikes in cultured neurons upon S1PR2 activation points towards a mechanism that reduces overall network excitability.[3]

S1PR2_Signaling_Pathway cluster_cytosol Cytosol cluster_effects Cellular Effects S1P S1P / Nogo-A-Δ20 S1PR2 S1PR2 S1P->S1PR2 Binds G13 Gα13 S1PR2->G13 Activates RhoGEF RhoGEF (LARG) G13->RhoGEF Activates RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP Catalyzes GDP/GTP Exchange RhoA_GTP RhoA-GTP (active) ROCK ROCK RhoA_GTP->ROCK Activates Neurite_Outgrowth Inhibition of Neurite Outgrowth ROCK->Neurite_Outgrowth Synaptic_Plasticity Suppression of Synaptic Plasticity (LTP) ROCK->Synaptic_Plasticity Neuronal_Excitability Decreased Neuronal Excitability ROCK->Neuronal_Excitability

Caption: S1PR2 Signaling Pathway in Neurons.

Quantitative Data on S1PR2 Modulators

The development of selective S1PR2 modulators has enabled the quantitative assessment of their effects on neuronal systems. The following tables summarize key in vitro data for representative S1PR2 antagonists and agonists.

Compound Modulator Type Assay Target IC50 / EC50 Reference
JTE-013Antagonist[33P]S1P Competition BindingHuman S1PR253 nM (IC50)[4]
JTE-013AntagonistS1P-induced Ca2+ mobilizationCHO cells expressing S1PR220 nM (Ki from Schild plot)[4]
CYM-5520Allosteric AgonistCRE-bla reporter assayHuman S1PR2160 nM (EC50)[4][5]

Table 1: In Vitro Potency of S1PR2 Modulators

Compound Concentration Cell Type Effect Quantitative Change Reference
S1PR2 activation-Mouse primary cultured neuronsSuppression of spontaneous activityReduced frequency of spontaneous calcium spikes[3]
JTE-0131 µMRat hippocampal slicesEnhancement of Long-Term Potentiation (LTP)Significant increase in fEPSP slope compared to control[1][2]

Table 2: Functional Effects of S1PR2 Modulation on Neuronal Activity

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for assessing the impact of S1PR2 modulators on neuronal function.

In Vitro Electrophysiology: Patch-Clamp Recording from Cultured Neurons

Objective: To measure changes in neuronal excitability (e.g., action potential firing frequency, resting membrane potential) in response to S1PR2 modulators.

Protocol:

  • Cell Culture: Plate primary hippocampal or cortical neurons from E18 rat or mouse embryos on poly-D-lysine coated coverslips and culture for 12-14 days in vitro (DIV).

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Perfuse the recording chamber with artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2. Maintain temperature at 32-34°C.

  • Pipette Solution: For whole-cell current-clamp recordings, fill patch pipettes (3-5 MΩ) with a solution containing (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, and 0.4 Na-GTP (pH adjusted to 7.2 with KOH).

  • Recording Procedure:

    • Establish a stable whole-cell recording from a neuron.

    • In current-clamp mode, measure the resting membrane potential.

    • Inject a series of depolarizing current steps (e.g., 500 ms (B15284909) duration, from -50 pA to +200 pA in 10 pA increments) to elicit action potentials and determine the firing frequency at each step.

    • Bath apply the S1PR2 modulator (e.g., CYM-5520 or JTE-013) at a desired concentration.

    • After a stable baseline is achieved in the presence of the drug, repeat the current injection protocol.

  • Data Analysis: Compare the current-frequency (I-F) relationship, resting membrane potential, and action potential threshold before and after drug application.

Patch_Clamp_Workflow Start Start: Cultured Neurons Setup Prepare Recording Setup (aCSF, Pipette Solution) Start->Setup Record_Baseline Establish Whole-Cell Recording & Record Baseline Activity Setup->Record_Baseline Apply_Drug Bath Apply S1PR2 Modulator Record_Baseline->Apply_Drug Record_Drug Record Activity in Presence of Drug Apply_Drug->Record_Drug Analyze Data Analysis: Compare Baseline vs. Drug Record_Drug->Analyze End End: Quantify Effect on Neuronal Excitability Analyze->End

Caption: Workflow for Patch-Clamp Electrophysiology.
Hippocampal Slice Electrophysiology: Long-Term Potentiation (LTP)

Objective: To assess the effect of S1PR2 modulation on synaptic plasticity.

Protocol:

  • Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from adult mice or rats in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour.

  • Recording: Place a slice in a submerged recording chamber continuously perfused with oxygenated aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: Stimulate at a low frequency (e.g., 0.033 Hz) and adjust the stimulus intensity to elicit an fEPSP that is 30-40% of the maximal response. Record a stable baseline for at least 20 minutes.

  • Drug Application: Perfuse the slice with aCSF containing the S1PR2 modulator (e.g., JTE-013) for 20-30 minutes prior to LTP induction.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.

  • Post-Induction Recording: Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after LTP induction.

  • Data Analysis: Normalize the fEPSP slope to the pre-LTP baseline. Compare the magnitude of potentiation in control slices versus slices treated with the S1PR2 modulator.

Conclusion and Future Directions

The evidence strongly suggests that S1PR2 is a key negative regulator of neuronal excitability and synaptic plasticity. The underlying mechanism primarily involves the Gα13-RhoA signaling pathway, which impacts cytoskeletal dynamics and downstream cellular processes. The ability of S1PR2 antagonists to enhance LTP and the potential of S1PR2 agonists to suppress neuronal activity highlight the therapeutic promise of targeting this receptor.

Future research should focus on elucidating the specific ion channels and synaptic proteins that are modulated by the S1PR2 signaling cascade. In vivo studies are necessary to validate the effects of S1PR2 modulators on network activity and behavior in animal models of neurological disorders. The development of highly selective and brain-penetrant S1PR2 modulators will be critical for translating these preclinical findings into novel therapeutic strategies. This technical guide provides a foundational resource for advancing these research and development efforts.

References

Foundational Studies on the GALR2 Positive Allosteric Modulator, CYM2503, in Preclinical Seizure Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational preclinical research on CYM2503, a positive allosteric modulator (PAM) of the galanin receptor 2 (GALR2). The neuropeptide galanin is recognized for its neuroprotective and anticonvulsant properties, making the galanin system a promising target for novel anti-seizure therapies.[1][2] this compound represents a significant step in exploring this target, as it offers a way to potentiate the endogenous anticonvulsant effects of galanin.[3] This document details the mechanism of action of this compound, its efficacy in established seizure models, and the experimental protocols utilized in these foundational studies.

Introduction to Galanin and the GALR2 Receptor in Epilepsy

Galanin is a neuropeptide widely distributed in the central nervous system that plays a role in various physiological processes, including the regulation of neuronal excitability.[4] Pharmacological and genetic studies have demonstrated that galanin possesses potent anticonvulsant effects. Administration of galanin receptor agonists has been shown to reduce seizure activity, while galanin receptor antagonists can exacerbate seizures. The anticonvulsant effects of galanin are primarily mediated through its G protein-coupled receptors, GALR1 and GALR2.[2][5] Both receptors are highly expressed in the temporal lobe, a brain region critically involved in many forms of epilepsy.[3]

This compound is a novel small molecule that acts as a positive allosteric modulator of the GALR2 receptor.[3] This means that this compound does not activate the receptor on its own but enhances the effect of the endogenous ligand, galanin.[6] This mechanism offers a nuanced approach to therapeutic intervention by amplifying the body's natural seizure-suppressing mechanisms.

Mechanism of Action of this compound

This compound potentiates galanin-induced signaling through the GALR2 receptor. The GALR2 receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn catalyzes the formation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[7][8][9] This signaling cascade results in an increase in intracellular calcium levels.[8] In vitro studies have confirmed that this compound enhances galanin-stimulated IP1 accumulation (a stable metabolite of IP3) in cells expressing the GALR2 receptor, without having any direct agonist activity itself.[3]

Below is a diagram illustrating the signaling pathway of the GALR2 receptor and the proposed mechanism of action for this compound.

GALR2_Signaling_Pathway cluster_membrane Cell Membrane GALR2 GALR2 Gq11 Gq/11 GALR2->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Galanin Galanin Galanin->GALR2 Binds This compound This compound (PAM) This compound->GALR2 Enhances Galanin Binding/ Signaling IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Neuronal_Response Modulation of Neuronal Excitability (Anticonvulsant Effect) Ca_release->Neuronal_Response PKC->Neuronal_Response

GALR2 signaling pathway and this compound's mechanism.

Efficacy of this compound in Preclinical Seizure Models

The anticonvulsant properties of this compound have been evaluated in well-established rodent models of seizures and epilepsy. The following tables summarize the key findings from these foundational studies.

Table 1: Efficacy of this compound in the Rat Lithium-Pilocarpine Model of Status Epilepticus

ParameterVehicle ControlThis compound (30 mg/kg, i.p.)
Latency to 1st Electrographic Seizure (min) 28.3 ± 2.441.7 ± 4.3
Latency to 1st Stage 3 Seizure (min) 35.8 ± 3.152.3 ± 4.2
Mortality Rate (%) 500
p < 0.05 compared to vehicle control
Data extracted from Lu et al., 2010.[3]

Table 2: Efficacy of this compound in the Mouse Lithium-Pilocarpine Seizure Model

ParameterVehicle ControlThis compound (30 mg/kg, i.p.)
Latency to 1st Electrographic Seizure (min) 14.8 ± 2.124.5 ± 2.9
Total Time in Seizure (min) 43.7 ± 5.621.3 ± 6.4
*p < 0.05 compared to vehicle control
Data extracted from Lu et al., 2010.[3]

Table 3: Efficacy of this compound in the Mouse Maximal Electroshock (MES) Seizure Model

Treatment Group (i.p.)% Protection from Tonic Hindlimb Extension
Vehicle Control 0
This compound (10 mg/kg) 25
This compound (30 mg/kg) 75
p < 0.05 compared to vehicle control
Data extracted from Lu et al., 2010.[3]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the foundational studies of this compound.

This assay is used to determine the functional activity of this compound at the GALR2 receptor.

  • Cell Line: HEK293 cells stably expressing the human GALR2 receptor.

  • Assay Principle: Measures the accumulation of inositol monophosphate (IP1), a downstream product of the Gq signaling cascade, using a homogenous time-resolved fluorescence (HTRF) assay.

  • Protocol:

    • HEK293-GALR2 cells are plated in 96-well plates and grown to confluency.

    • The growth medium is replaced with a stimulation buffer.

    • Cells are incubated with varying concentrations of this compound in the presence or absence of a fixed concentration of galanin (e.g., 100 nM).

    • The reaction is stopped, and the cells are lysed.

    • IP1-d2 conjugate and anti-IP1 cryptate are added to the lysate.

    • After incubation, the HTRF signal is read on a compatible plate reader.

    • Data are analyzed to determine the potentiation of the galanin-induced IP1 accumulation by this compound.

This model is used to assess the efficacy of a compound against acute, severe seizures and its potential to prevent the development of epilepsy.

Li_Pilo_Workflow start Animal Acclimation li_admin Lithium Chloride Administration (127 mg/kg, i.p.) start->li_admin wait_18_24h 18-24 hour Waiting Period li_admin->wait_18_24h drug_admin This compound or Vehicle Administration (i.p.) wait_18_24h->drug_admin wait_30m 30 minute Pre-treatment Period drug_admin->wait_30m pilo_admin Pilocarpine (B147212) Administration (30 mg/kg, i.p.) wait_30m->pilo_admin seizure_monitoring Behavioral & EEG Seizure Monitoring (2-4 hours) pilo_admin->seizure_monitoring data_analysis Data Analysis: - Latency to Seizure - Seizure Duration - Mortality Rate seizure_monitoring->data_analysis end End of Experiment data_analysis->end

Workflow for the Lithium-Pilocarpine model.
  • Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.

  • Protocol:

    • Animals are administered lithium chloride (127 mg/kg, i.p.) 18-24 hours prior to pilocarpine to enhance sensitivity.

    • On the day of the experiment, animals are pre-treated with this compound or vehicle via intraperitoneal (i.p.) injection.

    • After a 30-minute pre-treatment period, pilocarpine (30 mg/kg, i.p.) is administered to induce seizures.

    • Animals are continuously monitored for behavioral seizures, which are often scored using the Racine scale.

    • For electrographic seizure monitoring, animals are implanted with cortical electrodes prior to the experiment, and EEG is recorded.

    • Key endpoints include the latency to the first seizure, the total time spent in seizure, and the mortality rate.

This model is a gold-standard for screening anticonvulsant drugs effective against generalized tonic-clonic seizures.

MES_Workflow start Animal Acclimation drug_admin This compound or Vehicle Administration (i.p.) start->drug_admin wait_peak Waiting Period for Peak Drug Effect drug_admin->wait_peak electrode_placement Corneal Electrode Placement with Topical Anesthetic wait_peak->electrode_placement electroshock Electrical Stimulation (e.g., 50 mA, 60 Hz, 0.2s) electrode_placement->electroshock observation Observation for Tonic Hindlimb Extension electroshock->observation data_analysis Data Analysis: % Protection observation->data_analysis end End of Experiment data_analysis->end

Workflow for the Maximal Electroshock (MES) model.
  • Animals: Adult male CF-1 or C57BL/6 mice.

  • Protocol:

    • Animals are administered this compound or vehicle (i.p.) at various doses.

    • At the time of predicted peak effect of the compound, a topical anesthetic is applied to the corneas.

    • An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.

    • The primary endpoint is the presence or absence of a tonic hindlimb extension seizure.

    • The percentage of animals protected from the tonic hindlimb extension is calculated for each treatment group.

Conclusion and Future Directions

The foundational studies on this compound provide compelling evidence that positive allosteric modulation of the GALR2 receptor is a viable strategy for seizure control. This compound demonstrated significant anticonvulsant effects in both a model of status epilepticus and a model of generalized tonic-clonic seizures.[3] These findings highlight the therapeutic potential of targeting the galanin system for the treatment of epilepsy.

Further research is warranted to fully elucidate the therapeutic window and safety profile of this compound and other GALR2 PAMs. Future studies should focus on:

  • Characterizing the pharmacokinetic and pharmacodynamic properties of this compound.

  • Evaluating the efficacy of this compound in chronic epilepsy models with spontaneous recurrent seizures.

  • Investigating the potential for this compound to have disease-modifying effects, such as preventing or slowing the progression of epileptogenesis.

  • Exploring the efficacy of GALR2 PAMs in models of drug-resistant epilepsy.

References

Methodological & Application

Application Notes and Protocols: In Vitro Testing of CYM2503 using the IP-One HTRF Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the in vitro evaluation of CYM2503, a potential modulator of G-protein coupled receptors (GPCRs), using the IP-One Homogeneous Time-Resolved Fluorescence (HTRF) assay. This assay is designed to quantify the accumulation of inositol (B14025) monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway.

Introduction

G-protein coupled receptors are a major class of drug targets. The activation of Gq-coupled GPCRs stimulates phospholipase C (PLC), leading to the production of inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 is rapidly metabolized to a series of inositol phosphates, including the more stable inositol monophosphate (IP1). The IP-One HTRF assay is a competitive immunoassay that measures the accumulation of IP1, providing a robust method for screening and characterizing compounds that modulate Gq-coupled receptors.[1][2][3][4]

This compound is a compound of interest for its potential activity at GPCRs. This protocol outlines the necessary steps to determine the dose-response relationship of this compound and to calculate its potency (EC50) in a cell-based assay system.

Signaling Pathway of Gq-Coupled Receptor Activation

The activation of a Gq-coupled GPCR by an agonist initiates a signaling cascade that results in the accumulation of IP1. The IP-One assay leverages this by inhibiting the degradation of IP1 with lithium chloride (LiCl), allowing for its sensitive detection.[2][4]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR Gq-Coupled Receptor PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces IP1 IP1 (stable) IP3->IP1 Metabolized to LiCl LiCl (inhibits degradation) IP1->LiCl Accumulates due to Agonist This compound (Agonist) Agonist->GPCR Binds & Activates

Caption: Gq signaling cascade leading to IP1 accumulation.

Materials and Reagents

  • Cell Line: A recombinant cell line stably or transiently expressing the Gq-coupled receptor of interest.

  • Cell Culture Medium: As recommended for the specific cell line.

  • IP-One HTRF Assay Kit (e.g., from Revvity, Cisbio):

    • IP1-d2 (acceptor)

    • Anti-IP1 Cryptate (donor)

    • IP1 Standard

    • Stimulation Buffer

    • Lysis & Detection Buffer

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Lithium Chloride (LiCl): To be added to the stimulation buffer.

  • Microplates: 384-well, low-volume, white plates are recommended.

  • HTRF-compatible plate reader.

Experimental Protocol

This protocol is optimized for a 384-well plate format. Volumes may need to be adjusted for other plate formats.

Cell Preparation
  • Culture cells expressing the target Gq-coupled receptor to approximately 80-90% confluency.

  • On the day of the assay, harvest the cells and resuspend them in the appropriate stimulation buffer containing LiCl (final concentration of 50 mM is common) to the desired cell density. The optimal cell density should be determined empirically for each cell line.

Assay Workflow

The following diagram outlines the key steps of the IP-One HTRF assay.

Assay_Workflow start Start prep_cells Prepare Cell Suspension in Stimulation Buffer + LiCl start->prep_cells dispense_cells Dispense Cells into 384-well Plate prep_cells->dispense_cells add_compound Add this compound Dilutions or Controls dispense_cells->add_compound incubate_stim Incubate at 37°C (e.g., 30-60 min) add_compound->incubate_stim add_detection Add IP1-d2 and Anti-IP1 Cryptate Reagents incubate_stim->add_detection incubate_detect Incubate at Room Temp (e.g., 60 min) add_detection->incubate_detect read_plate Read Plate on HTRF Reader (665/620 nm) incubate_detect->read_plate analyze Analyze Data & Calculate EC50 read_plate->analyze

Caption: Experimental workflow for the IP-One HTRF assay.

Detailed Procedure
  • Prepare this compound Dilution Series:

    • Prepare a serial dilution of this compound in the stimulation buffer. A typical 10-point dose-response curve might range from 10 µM to 1 pM.

    • Include a "vehicle control" (e.g., DMSO at the same final concentration as in the highest this compound concentration) and a "maximum stimulation" control (using a known agonist for the receptor, if available).

  • Cell Plating:

    • Dispense 5 µL of the cell suspension into each well of the 384-well plate.

  • Compound Addition:

    • Add 5 µL of the this compound dilutions or controls to the appropriate wells.

  • Stimulation:

    • Seal the plate and incubate for a predetermined optimal time (e.g., 30 to 60 minutes) at 37°C.[1]

  • Detection:

    • Add 5 µL of the IP1-d2 reagent to all wells.

    • Add 5 µL of the anti-IP1 Cryptate reagent to all wells.

    • Seal the plate and incubate for 1 hour at room temperature, protected from light.[1]

  • Data Acquisition:

    • Remove the plate seal and read the fluorescence emission at 665 nm and 620 nm on an HTRF-compatible plate reader.

Data Analysis and Presentation

The HTRF ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000. The signal is inversely proportional to the amount of IP1 produced. Data can be normalized to the vehicle control (0% effect) and a saturating concentration of a known agonist (100% effect).

The normalized data is then plotted against the logarithm of the this compound concentration, and a sigmoidal dose-response curve is fitted using a non-linear regression model to determine the EC50 value.

Hypothetical Data for this compound

The following table summarizes hypothetical dose-response data for this compound in an IP-One HTRF assay.

This compound Conc. (M)Log [this compound]HTRF Ratio (665/620)% Inhibition of Max Signal% Agonist Activity
1.00E-11-11.00250002.0%2.0%
1.00E-10-10.00245004.0%4.0%
1.00E-09-9.002200014.0%14.0%
1.00E-08-8.001500042.0%42.0%
3.16E-08 -7.50 12500 50.0% 50.0%
1.00E-07-7.00800069.2%69.2%
1.00E-06-6.00450082.7%82.7%
1.00E-05-5.00200092.3%92.3%
Vehicle ControlN/A255000.0%0.0%
Max AgonistN/A150094.2%100.0%
  • EC50 (from curve fit): Approximately 31.6 nM

Important Considerations

  • Receptor-Gq Coupling: The IP-One assay is specifically designed for Gq-coupled receptors. It is crucial to confirm that the receptor of interest for this compound couples to the Gq signaling pathway in the chosen cell system. While some receptors like S1P2 and S1P3 are known to couple to Gq, others like S1P1 primarily couple to Gi.[5]

  • Assay Optimization: Optimal cell number, stimulation time, and LiCl concentration should be determined empirically for each new assay system to ensure a robust assay window and reliable results.

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability or assay performance (typically <0.5%).

  • Plate Reader Settings: Use the appropriate HTRF settings for terbium cryptate as the donor fluorophore on the plate reader.[1]

By following this detailed protocol, researchers can effectively characterize the in vitro activity of this compound on Gq-coupled receptors, providing valuable insights for drug discovery and development programs.

References

Application Notes and Protocols for IP1 Accumulation Assay with CYM2503

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate receptor 1 (S1PR1) is a G-protein coupled receptor (GPCR) predominantly coupled to the Gi/o pathway, playing a crucial role in regulating immune cell trafficking, vascular homeostasis, and neuroinflammation. While S1PR1 primarily signals through the inhibition of adenylyl cyclase, understanding its functional antagonism is vital for drug discovery and development. CYM2503 is a known antagonist of S1PR1.

This document provides a detailed protocol for performing an inositol (B14025) monophosphate (IP1) accumulation assay to functionally characterize the antagonism of this compound on S1PR1. Since S1PR1 does not directly couple to the Gq pathway that stimulates IP1 production, this protocol utilizes a cell line endogenously co-expressing S1PR1 and other Gq-coupled S1P receptors (e.g., S1PR2 and S1PR3). In this context, the activation of Gq-coupled S1P receptors by the endogenous ligand sphingosine-1-phosphate (S1P) will induce IP1 accumulation. The antagonistic effect of this compound on S1PR1 can be inferred through its modulation of the overall S1P-induced IP1 response in a system where multiple S1P receptor subtypes are active.

The assay is based on the HTRF® (Homogeneous Time-Resolved Fluorescence) IP-One assay kit, a competitive immunoassay that measures the accumulation of IP1, a stable downstream metabolite of the inositol phosphate (B84403) cascade.

Signaling Pathway and Assay Principle

Activation of Gq-coupled GPCRs by an agonist leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 is rapidly metabolized to inositol bisphosphate (IP2) and then to inositol monophosphate (IP1). The IP-One HTRF® assay is a competitive immunoassay where cellular IP1 competes with an IP1 analog labeled with a fluorescent acceptor (d2) for binding to a specific anti-IP1 antibody labeled with a fluorescent donor (Europium cryptate). When cellular IP1 levels are high, the binding of the fluorescently labeled IP1 is reduced, leading to a decrease in the FRET signal.

Gq_Signaling_Pathway S1P Receptor Gq Signaling Pathway and IP1 Assay Principle cluster_assay IP-One HTRF® Assay S1P S1P S1PR Gq-coupled S1P Receptor (e.g., S1PR2/3) S1P->S1PR binds Gq Gq protein S1PR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 IP1 IP1 (accumulates) IP3->IP1 metabolized to Antibody Anti-IP1 Ab-Cryptate (Donor) IP1->Antibody competes with FRET FRET Signal IP1->FRET decreases LiCl LiCl (inhibits IP1 degradation) LiCl->IP1 prevents degradation of Antibody->FRET generates IP1_d2 IP1-d2 (Acceptor) IP1_d2->Antibody binds to

S1P Receptor Gq Signaling and IP1 Assay Principle.

Experimental Workflow

The experimental workflow involves cell seeding, compound treatment, cell lysis and detection, and finally, data analysis. The antagonist (this compound) is pre-incubated with the cells before the addition of the agonist (S1P).

Experimental_Workflow IP1 Accumulation Assay Experimental Workflow start Start seed_cells Seed CHO-K1 cells in a 384-well plate start->seed_cells incubate_cells Incubate overnight seed_cells->incubate_cells pre_incubate_antagonist Pre-incubate with this compound (various concentrations) incubate_cells->pre_incubate_antagonist add_agonist Add S1P (EC80 concentration) pre_incubate_antagonist->add_agonist incubate_stimulation Incubate for stimulation add_agonist->incubate_stimulation lyse_and_detect Lyse cells and add HTRF® detection reagents incubate_stimulation->lyse_and_detect incubate_detection Incubate for detection lyse_and_detect->incubate_detection read_plate Read plate (665 nm and 620 nm) incubate_detection->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

IP1 Accumulation Assay Workflow.

Materials and Reagents

ReagentSupplierCatalog Number
CHO-K1 CellsATCCCCL-61
IP-One HTRF® Assay KitCisbio62IPAPEC
Sphingosine-1-phosphate (S1P)Cayman Chemical62261
This compoundTocris Bioscience4965
F-12K MediumATCC30-2004
Fetal Bovine Serum (FBS)Gibco10082147
Penicillin-StreptomycinGibco15140122
384-well white microplatesGreiner Bio-One781080
DMSOSigma-AldrichD2650

Experimental Protocols

Cell Culture
  • Culture CHO-K1 cells in F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passage cells every 2-3 days when they reach 80-90% confluency.

IP1 Accumulation Assay Protocol

Day 1: Cell Seeding

  • Harvest CHO-K1 cells and resuspend in fresh culture medium to a concentration of 2.5 x 10^5 cells/mL.

  • Dispense 20 µL of the cell suspension into each well of a 384-well white microplate (5,000 cells/well).

  • Incubate the plate overnight at 37°C with 5% CO2.

Day 2: Compound Treatment and a

  • Prepare S1P Agonist Solution:

    • Prepare a stock solution of S1P in fatty acid-free BSA solution.

    • For the antagonist assay, prepare a working solution of S1P at a concentration that elicits 80% of the maximal response (EC80). This concentration should be determined beforehand by performing an agonist dose-response curve (typically in the range of 10-100 nM).

  • Prepare this compound Antagonist Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in the assay stimulation buffer to obtain a range of concentrations (e.g., from 1 nM to 10 µM).

  • Antagonist Pre-incubation:

    • Carefully remove the culture medium from the cell plate.

    • Add 10 µL of the diluted this compound solutions or vehicle control (stimulation buffer with the same final concentration of DMSO) to the respective wells.

    • Incubate the plate for 30 minutes at 37°C.

  • Agonist Stimulation:

    • Add 10 µL of the S1P agonist solution (at EC80 concentration) to all wells except the negative control wells (which receive 10 µL of stimulation buffer).

    • Incubate the plate for 60 minutes at 37°C.

  • Cell Lysis and Detection:

    • Following the stimulation, add 10 µL of the IP1-d2 reagent from the IP-One HTRF® assay kit to each well.

    • Add 10 µL of the anti-IP1 Cryptate reagent to each well.

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

Data Acquisition and Analysis
  • Read the Plate:

    • Measure the fluorescence emission at 665 nm and 620 nm using an HTRF®-compatible plate reader.

  • Calculate HTRF Ratio:

    • The HTRF ratio is calculated as: (Emission at 665 nm / Emission at 620 nm) x 10,000.

  • Data Normalization and IC50 Calculation:

    • The percentage of inhibition is calculated for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl))

      • Ratio_sample: HTRF ratio in the presence of S1P and this compound.

      • Ratio_neg_ctrl: HTRF ratio in the absence of S1P (basal IP1 level).

      • Ratio_pos_ctrl: HTRF ratio in the presence of S1P only (maximal stimulation).

    • Plot the % inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value of this compound.

Data Presentation

Table 1: S1P Agonist Dose-Response Data (Illustrative)
S1P Concentration (nM)HTRF Ratio (Mean ± SD)% of Maximal Response
0 (Basal)2500 ± 1500%
13500 ± 20020%
35500 ± 30060%
107000 ± 40090%
307500 ± 450100%
1007450 ± 43099%
3007550 ± 460101%
EC50 ~3.5 nM
EC80 ~8 nM
Table 2: this compound Antagonist Dose-Response Data (Illustrative)
This compound Concentration (nM)HTRF Ratio (Mean ± SD)% Inhibition
0 (S1P only)6800 ± 3500%
16500 ± 3207%
35800 ± 30023%
104500 ± 25052%
303200 ± 20082%
1002700 ± 18093%
3002600 ± 17095%
IC50 ~9.5 nM

Conclusion

This application note provides a comprehensive protocol for performing an IP1 accumulation assay to characterize the antagonistic activity of this compound on S1PR1 in a cellular context where Gq-coupled S1P receptors are also present. By following this detailed methodology, researchers can obtain reliable and reproducible data on the potency of S1PR1 antagonists, aiding in the drug development process for various therapeutic areas. The use of the HTRF® IP-One assay offers a robust and high-throughput compatible method for functional screening and characterization of GPCR ligands.

Application Notes and Protocols for In Vivo Administration of CYM2503 in Rodent Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYM2503 is a positive allosteric modulator of the galanin receptor type 2 (GalR2).[1][2][3] It has demonstrated anticonvulsant properties in rodent models of epilepsy, making it a compound of interest for the development of novel anti-seizure therapies.[1][2] this compound enhances the effect of the endogenous neuropeptide galanin, which is known to play a role in seizure control.[1][4] These application notes provide detailed protocols for the in vivo administration of this compound in two common rodent seizure models: the lithium-pilocarpine model of temporal lobe epilepsy and the maximal electroshock (MES) seizure model.

Mechanism of Action: Galanin and GalR2 Signaling

This compound does not directly activate the GalR2 receptor but potentiates the anticonvulsant effects of galanin.[1][2] The GalR2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by galanin, can initiate signaling cascades that lead to neuroprotective and anti-seizure effects.[1][5][6] This positive allosteric modulation represents a novel mechanism for an anticonvulsant drug.[1][2]

Galanin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Galanin Galanin GalR2 GalR2 Receptor Galanin->GalR2 Binds This compound This compound This compound->GalR2 Positive Allosteric Modulation G_protein Gq/11 GalR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Hydrolyzes PIP2 to Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates Neuroprotection Neuroprotection & Anticonvulsant Effects Ca_release->Neuroprotection ERK ERK Signaling PKC->ERK ERK->Neuroprotection

Figure 1: Simplified signaling pathway of Galanin and this compound via the GalR2 receptor.

Quantitative Data Summary

The following tables summarize the quantitative data on the anticonvulsant effects of this compound in rodent seizure models as reported in the primary literature.

Table 1: Effects of this compound in the Lithium-Pilocarpine Seizure Model in Rats

ParameterVehicle ControlThis compound (60 mg/kg, i.p.)
Latency to First Electrographic Seizure (min) 18.0 ± 4.134.4 ± 3.0
Latency to First Stage 3 Behavioral Seizure (min) 18.1 ± 4.135.6 ± 5.9
Latency to Establishment of Status Epilepticus (h) 0.40 ± 0.050.72 ± 0.06
Mortality Rate (%) High (not specified)Dramatically decreased

Data adapted from Lu et al., 2010.[1]

Table 2: Effects of this compound in the Lithium-Pilocarpine Seizure Model in Mice

ParameterVehicle ControlThis compound
Latency to First Electrographic Seizure BaselineIncreased
Total Time in Seizure BaselineDecreased

Dosage for mice was not specified in the primary literature.[1]

Table 3: Effects of this compound in the Maximal Electroshock (MES) Seizure Model in Mice

ParameterVehicle ControlThis compound
Seizure Severity Tonic hindlimb extensionAttenuated

Dosage for the MES model was not specified in the primary literature.[1]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in the Lithium-Pilocarpine Rat Model of Temporal Lobe Epilepsy

This protocol is designed to assess the efficacy of this compound in a model that mimics human temporal lobe epilepsy.

Li_Pilocarpine_Workflow cluster_acclimation Acclimation cluster_pretreatment Pre-treatment cluster_treatment Treatment cluster_seizure_induction Seizure Induction cluster_monitoring Monitoring & Termination Acclimate Acclimate male Sprague-Dawley rats (250-300g) for at least 3 days LiCl Administer Lithium Chloride (3 mEq/kg, i.p.) Acclimate->LiCl Wait18h Wait 18-24 hours LiCl->Wait18h Scopolamine Administer Scopolamine Methyl Nitrate (1 mg/kg, i.p.) Wait18h->Scopolamine Wait30m_1 Wait 30 minutes Scopolamine->Wait30m_1 Vehicle Administer Vehicle Wait30m_1->Vehicle This compound Administer this compound (60 mg/kg, i.p.) Wait30m_1->this compound Pilocarpine Administer Pilocarpine Hydrochloride (30 mg/kg, i.p.) Vehicle->Pilocarpine This compound->Pilocarpine Wait30m_2 Wait 30 minutes Pilocarpine->Wait30m_2 Observe Observe for seizure activity (Racine scale) and EEG Wait30m_2->Observe Terminate Terminate status epilepticus with Diazepam (10 mg/kg, i.p.) after 90 min Observe->Terminate MES_Workflow cluster_acclimation_mes Acclimation cluster_treatment_mes Treatment cluster_seizure_induction_mes Seizure Induction cluster_observation_mes Observation Acclimate_mes Acclimate male CF-1 mice (20-25g) for at least 3 days Vehicle_mes Administer Vehicle Acclimate_mes->Vehicle_mes CYM2503_mes Administer this compound (Dose to be determined, i.p.) Acclimate_mes->CYM2503_mes Wait30m_mes Wait 30-60 minutes Vehicle_mes->Wait30m_mes CYM2503_mes->Wait30m_mes Anesthetize Apply topical anesthetic to corneas Wait30m_mes->Anesthetize Electroshock Deliver maximal electroshock (e.g., 50 mA, 60 Hz, 0.2s) Anesthetize->Electroshock Observe_mes Observe for tonic hindlimb extension Electroshock->Observe_mes

References

Application Notes and Protocols for CYM-5442 (S1P1 Agonist) Formulation for Intraperitoneal Injection in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Note on Compound Identity: The compound "CYM2503" is a positive allosteric modulator of the GAL2 receptor. However, based on the context of intraperitoneal injection in mice for immunological and drug development studies, it is highly probable that the intended compound of interest is CYM-5442 , a potent and selective Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist. This document will focus on CYM-5442.

Introduction

CYM-5442 is a highly selective and potent agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] S1P1 is a G protein-coupled receptor that plays a critical role in regulating lymphocyte trafficking, vascular integrity, and immune responses.[2][3][4] Agonism of S1P1 leads to the internalization and degradation of the receptor on lymphocytes, which in turn traps these immune cells in secondary lymphoid organs, preventing their egress into the circulation.[5] This mechanism results in a transient and reversible lymphopenia, making S1P1 agonists like CYM-5442 valuable tools for studying immune modulation and potential therapeutics for autoimmune diseases such as multiple sclerosis and graft-versus-host disease (GVHD).[5][6]

CYM-5442 is characterized as a modestly water-soluble compound that can effectively penetrate the central nervous system.[7] For in vivo studies in mice, intraperitoneal (i.p.) injection is a common and effective route of administration. Proper formulation is crucial to ensure solubility, stability, and bioavailability of the compound.

Mechanism of Action: S1P1 Receptor Signaling

CYM-5442 acts as a full agonist at the S1P1 receptor.[7] Upon binding, it initiates a cascade of intracellular signaling events. The S1P1 receptor is primarily coupled to the Gi/o family of G proteins. Activation by an agonist like CYM-5442 leads to the dissociation of the G protein subunits (Gαi and Gβγ), triggering downstream pathways that include the activation of Phosphoinositide 3-kinase (PI3K), Protein Kinase B (Akt), and the Ras-MAPK/ERK pathway, while inhibiting adenylyl cyclase (AC).[3][8] This signaling ultimately leads to the internalization, phosphorylation, and ubiquitination of the S1P1 receptor.[7][9]

S1P1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm S1P1 S1P1 Receptor G_protein Gi/o Protein (α, β, γ) S1P1->G_protein activates G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces PI3K PI3K Akt Akt PI3K->Akt activates CYM5442 CYM-5442 CYM5442->S1P1 binds to G_alpha->AC inhibits G_beta_gamma->PI3K activates ERK MAPK/ERK Akt->ERK activates Internalization Receptor Internalization & Degradation ERK->Internalization leads to Lymphocyte_Egress Lymphocyte Egress from Lymph Nodes Internalization->Lymphocyte_Egress inhibits

Caption: S1P1 receptor signaling pathway activated by CYM-5442.

Quantitative Data

The following tables summarize the in vitro potency, pharmacokinetic parameters, and in vivo efficacy of CYM-5442.

Table 1: In Vitro Activity of CYM-5442

Parameter Value Cell Line/System Reference
S1P1 EC₅₀ 1.35 nM In vitro binding assay [2]
p42/p44 MAPK EC₅₀ 46 nM S1P1-transfected CHO-K1 cells [1][2]

| Receptor Selectivity | Inactive at S1P2, S1P3, S1P4, S1P5 (up to 10 µM) | In vitro binding assays |[1][2] |

Table 2: Pharmacokinetic Parameters of CYM-5442

Species Route Dose t₁/₂ Cₘₐₓ Bioavailability (F%) Brain:Plasma Ratio (at 2h) Reference
Rat P.O. 2 mg/kg 3 h 36 ± 7.2 nM 20.5% - [7]
Rat I.V. 1 mg/kg 50 min 220 ± 18.0 nM - - [7]

| Mouse | I.P. | 10 mg/kg | - | - | - | ~13:1 |[7][10] |

Table 3: In Vivo Efficacy of CYM-5442 in Mice (Intraperitoneal Administration)

Study Endpoint Dose Time Point Result Reference
Lymphopenia (WBC) 10 mg/kg 5 hours 64% decrease vs. vehicle [7]
Lymphopenia (B-cells) 10 mg/kg 5 hours 63-65% decrease vs. vehicle [2][7]
Lymphopenia (T-cells) 10 mg/kg 5 hours 83-85% decrease vs. vehicle [2][7]
aGVHD Survival 3 mg/kg (daily) Study duration Significantly prolonged survival vs. control [6]

| Retinal Ganglion Cell Protection | 1 mg/kg (daily) | 5 days | Preserved visual function and retinal thickness |[1][11] |

Experimental Protocols

This protocol provides a method for preparing a CYM-5442 solution suitable for intraperitoneal administration in mice. Due to its limited water solubility, a vehicle containing a solubilizing agent is required.

Materials:

  • CYM-5442 (crystalline solid)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Tween® 80 (Polysorbate 80), sterile

  • Sterile Water for Injection or sterile 0.9% saline

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

Procedure:

  • Preparation of Vehicle Solution:

    • Prepare a 10% DMSO, 10% Tween 80 in sterile water (v/v/v) vehicle.

    • In a sterile tube, add 1 part DMSO.

    • Add 1 part Tween 80.

    • Add 8 parts sterile water.

    • Vortex thoroughly until the solution is clear and homogenous. This formulation was used for rats and serves as a robust starting point for mice.[7]

    • Alternative Simpler Vehicle: Some studies have successfully used sterile water as a vehicle for i.p. injection of CYM-5442 in mice, though this may depend on the specific salt form and desired concentration.[6][7]

  • Preparation of CYM-5442 Stock Solution:

    • Weigh the required amount of CYM-5442 crystalline solid in a sterile tube.

    • To create a stock solution (e.g., 1 mg/mL), first dissolve the CYM-5442 in a minimal amount of DMSO. For example, dissolve 1 mg of CYM-5442 in 100 µL of DMSO. Vortex until fully dissolved.

  • Final Formulation:

    • Add the Tween 80 component of the vehicle to the DMSO stock solution. For the example above, add 100 µL of Tween 80 and vortex.

    • Slowly add the sterile water component (800 µL for the example) to the DMSO/Tween 80 mixture while vortexing to prevent precipitation.

    • The final solution will be a 1 mg/mL formulation in 10% DMSO, 10% Tween 80, 80% water.

    • Prepare fresh on the day of the experiment.

Quality Control:

  • Visually inspect the final formulation for any precipitation. If precipitation occurs, gentle warming (to 37°C) and further vortexing may help.

  • The final formulation should be sterile. Perform all steps in a laminar flow hood using sterile techniques.

Formulation_Workflow cluster_preparation Preparation Steps cluster_output Final Product weigh 1. Weigh CYM-5442 dissolve 2. Dissolve in DMSO weigh->dissolve add_tween 3. Add Tween 80 dissolve->add_tween add_water 4. Add Sterile Water add_tween->add_water vortex 5. Vortex to Homogenize add_water->vortex final_solution Injectable Formulation (e.g., 1 mg/mL) vortex->final_solution

Caption: Workflow for preparing CYM-5442 injectable formulation.

This protocol describes the standard procedure for administering the prepared CYM-5442 formulation to mice.

Materials:

  • Prepared CYM-5442 formulation

  • Male C57BL/6 mice (or other appropriate strain)

  • 1 mL sterile syringes

  • 27-30 gauge sterile needles

  • 70% ethanol (B145695) wipes

  • Animal scale

Procedure:

  • Dose Calculation:

    • Weigh each mouse to determine the precise injection volume.

    • The typical injection volume for i.p. administration in mice is 5-10 mL/kg. A volume of 300 µL is commonly used for a ~30g mouse.[7]

    • Example Calculation for a 10 mg/kg dose in a 30g mouse using a 1 mg/mL formulation:

      • Dose = 10 mg/kg * 0.03 kg = 0.3 mg

      • Volume = 0.3 mg / 1 mg/mL = 0.3 mL or 300 µL

  • Animal Restraint:

    • Properly restrain the mouse by scruffing the loose skin over the neck and shoulders to immobilize the head and body.

    • Tilt the mouse so its head is pointing slightly downwards. This allows the abdominal organs to shift away from the injection site.

  • Injection:

    • Wipe the lower right or left abdominal quadrant with a 70% ethanol wipe. Avoid the midline to prevent injection into the bladder or cecum.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Gently aspirate by pulling back on the syringe plunger to ensure the needle has not entered a blood vessel (no blood should appear) or an organ (no fluid should appear).

    • If aspiration is clear, slowly and steadily inject the calculated volume of the CYM-5442 solution.

  • Post-injection Monitoring:

    • Withdraw the needle and return the mouse to its cage.

    • Observe the mouse for several minutes for any immediate adverse reactions (e.g., distress, lethargy).

    • Monitor animals daily for the duration of the study according to the experimental plan.

Safety and Handling

CYM-5442 is a bioactive small molecule. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its formulations. All animal procedures must be approved by and performed in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).

References

Application Notes: High-Throughput Cell-Based Assays for Screening S1PR2 Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sphingosine-1-phosphate receptor 2 (S1PR2) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including immune response, vascular function, and cancer progression.[1][2] Its involvement in disease makes it an attractive target for therapeutic intervention. Modulators of S1PR2, such as antagonists and allosteric agonists, are valuable tools for dissecting its biological functions and represent potential starting points for drug discovery programs.

This document provides detailed protocols and application notes for cell-based assays designed to screen for and characterize modulators of S1PR2, such as the reported modulator CYM2503 and its analogs. The assays described herein are suitable for high-throughput screening (HTS) campaigns to identify novel S1PR2 ligands from large compound libraries.

S1PR2 Signaling Pathways

S1PR2 is known to couple to multiple G protein families, including Gαi, Gαq, and Gα12/13, leading to the activation of diverse downstream signaling cascades.[1] Understanding these pathways is essential for designing relevant cell-based assays.

  • Gα12/13 Pathway: Activation of Gα12/13 leads to the activation of RhoA, a small GTPase that regulates the actin cytoskeleton, cell migration, and proliferation.[1][3]

  • Gαq Pathway: Coupling to Gαq activates phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC).[2]

  • Gαi Pathway: S1PR2 can also couple to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]

S1PR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_G_proteins G Proteins cluster_downstream Downstream Effectors S1P S1P S1PR2 S1PR2 S1P->S1PR2 Binds G1213 Gα12/13 S1PR2->G1213 Activates Gq Gαq S1PR2->Gq Activates Gi Gαi S1PR2->Gi Activates RhoA RhoA G1213->RhoA Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits Actin Actin Cytoskeleton Modulation RhoA->Actin Ca2 ↑ [Ca²⁺]i PLC->Ca2 cAMP cAMP AC->cAMP Produces

Caption: S1PR2 signaling pathways.

Screening Workflow for S1PR2 Modulators

A typical high-throughput screening campaign to identify S1PR2 modulators involves several stages, from initial screening of a large compound library to subsequent confirmation and characterization of hits.

HTS_Workflow cluster_primary Primary Screen cluster_secondary Hit Confirmation & Validation cluster_tertiary Lead Characterization Primary_HTS High-Throughput Screening (Single Concentration) Hit_ID Initial Hit Identification Primary_HTS->Hit_ID Dose_Response Dose-Response Assay Hit_ID->Dose_Response Confirmed Hits Counterscreen Counterscreen (Parental Cell Line) Dose_Response->Counterscreen Orthogonal_Assay Orthogonal Assay (e.g., Calcium Flux) Counterscreen->Orthogonal_Assay SAR Structure-Activity Relationship (SAR) Orthogonal_Assay->SAR Validated Leads Selectivity Selectivity Profiling (vs. other S1PRs) SAR->Selectivity Mechanism Mechanism of Action (e.g., Binding Assay) Selectivity->Mechanism

Caption: High-throughput screening workflow.

Quantitative Data for S1PR2 Modulators

The following table summarizes the activity of known S1PR2 modulators. IC50 is the concentration of an inhibitor that reduces a response by half, while EC50 is the concentration of an agonist that provokes a response halfway between the baseline and maximum effect.[4][5]

CompoundModulator TypeAssay TypeCell LineIC50 / EC50 (nM)Reference
JTE-013 Antagonist[³³P]-S1P BindingCHO-K153[6]
CYM-5520 Allosteric AgonistCRE-β-lactamaseCHO-K1230[6]
S1P Endogenous Agonist[³³P]-S1P BindingCHO-K125[6]

Experimental Protocols

Here we provide detailed protocols for cell-based assays to screen for S1PR2 agonists and antagonists. These protocols are adapted from publicly available high-throughput screening assays.[7][8]

Protocol 1: S1PR2 Agonist Screening using a CRE-β-lactamase Reporter Assay

This assay identifies S1PR2 agonists by measuring the activation of a cAMP response element (CRE) promoter, which drives the expression of a β-lactamase (BLA) reporter gene.[7] Since S1PR2 couples to Gαi to inhibit cAMP, a cell line co-expressing a chimeric G protein (that couples to S1PR2 and stimulates adenylyl cyclase) or a system where basal cAMP is stimulated (e.g., with forskolin (B1673556) in antagonist mode) is typically used. For agonist screening, a cell line where S1PR2 activation leads to a measurable increase in a reporter is employed.

Principle of the CRE-β-lactamase Assay:

CRE_BLA_Principle cluster_cell Engineered Cell S1PR2 S1PR2 Receptor AC Adenylyl Cyclase S1PR2->AC Stimulates (via chimeric Gαs) cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE CRE Promoter CREB->CRE Binds BLA β-lactamase Gene CRE->BLA Drives Expression FRET_Substrate FRET Substrate (Coumarin-Fluorescein) BLA->FRET_Substrate Cleaves Cleaved_Substrate Cleaved Substrate (Blue Fluorescence) FRET_Substrate->Cleaved_Substrate Disrupts FRET Agonist Agonist Agonist->S1PR2 Binds & Activates

Caption: CRE-β-lactamase assay principle.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably co-expressing human S1PR2 and a CRE-BLA reporter construct.[7]

  • Growth Medium: DMEM supplemented with 10% dialyzed FBS, 0.1 mM NEAA, 1 mM Sodium Pyruvate, 25 mM HEPES, 2 mg/mL Geneticin.[7]

  • Assay Medium: DMEM without phenol (B47542) red, 0.5% charcoal/dextran-treated FBS.

  • Test compounds (e.g., this compound analogs) dissolved in DMSO.

  • S1P (positive control).

  • LiveBLAzer™ FRET-B/G Substrate (or similar).

  • 1536-well microplates, solid white.

Procedure:

  • Cell Plating: Suspend cells in growth medium and dispense 4 µL per well into a 1536-well plate (target density: 5000 cells/well).[7]

  • Incubation: Incubate the plates for 16 hours at 37°C in 5% CO₂.

  • Compound Addition: Add 25 nL of test compound solution (e.g., final concentration of 5 µM) or control (S1P or DMSO) to the appropriate wells.

  • Incubation: Incubate for 4 hours at 37°C in 5% CO₂.

  • Substrate Addition: Prepare the β-lactamase substrate according to the manufacturer's protocol. Add 1 µL of the substrate mixture to each well.

  • Incubation: Incubate for 2 hours at room temperature, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring FRET (e.g., excitation at 409 nm, emission at 460 nm and 530 nm).

Data Analysis:

  • Calculate the ratio of blue (460 nm) to green (530 nm) fluorescence emission.

  • Normalize the data relative to positive (S1P) and negative (DMSO) controls.

  • Compounds showing activity significantly above the negative control are identified as primary hits.

Protocol 2: S1PR2 Antagonist Screening using a CRE-β-lactamase Reporter Assay

This assay identifies compounds that inhibit the activation of S1PR2 by a known agonist (e.g., S1P).

Materials:

  • Same as Protocol 1.

  • S1P solution prepared at a concentration that gives ~80% of the maximal response (EC80).

Procedure:

  • Cell Plating: Follow step 1 from Protocol 1.

  • Incubation: Follow step 2 from Protocol 1.

  • Compound Addition: Add 25 nL of test compound solution or DMSO control to the wells.

  • Agonist Addition: Immediately after compound addition, add S1P (EC80 final concentration) to all wells except the negative controls (which receive buffer/DMSO only).[8]

  • Incubation: Incubate for 4 hours at 37°C in 5% CO₂.[8]

  • Substrate Addition & Incubation: Follow steps 5 and 6 from Protocol 1.

  • Data Acquisition: Follow step 7 from Protocol 1.

Data Analysis:

  • Calculate the emission ratio as in the agonist assay.

  • Determine the percent inhibition for each test compound relative to the S1P-stimulated (0% inhibition) and basal (100% inhibition) controls.

  • For hit compounds, perform dose-response experiments to determine the IC50 value.

Conclusion

The described cell-based assays provide a robust framework for the identification and characterization of novel S1PR2 modulators. The CRE-β-lactamase reporter assay is particularly well-suited for HTS due to its sensitivity and homogeneous format. For confirmed hits, secondary assays measuring other signaling outputs, such as intracellular calcium mobilization or RhoA activation, should be employed to build a comprehensive pharmacological profile. These tools are invaluable for advancing our understanding of S1PR2 biology and for the development of new therapeutics targeting this important receptor.

References

Application Notes and Protocols for Assessing the Anticonvulsant Efficacy of CYM2503

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the preclinical evaluation of CYM2503, a modulator of the sphingosine-1-phosphate (S1P) receptor, for its potential anticonvulsant properties. Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a significant need for novel therapeutic agents.[1][2] The S1P signaling pathway has emerged as a potential target in epilepsy treatment, with modulators like fingolimod (B1672674) showing anti-seizure and neuroprotective effects.[3][4][5] this compound, as an S1P receptor modulator, warrants investigation for its efficacy in controlling seizures.

The following protocols describe established in vivo and in vitro models for screening anticonvulsant drug candidates. These include the Maximal Electroshock Seizure (MES) test, which models generalized tonic-clonic seizures, and the Pentylenetetrazol (PTZ)-induced seizure test, which is a model for myoclonic and absence seizures.[6][7][8] Additionally, an in vitro protocol using hippocampal slices is provided to investigate the compound's effects on neuronal excitability at the cellular level.[9][10][11][12]

Mechanism of Action: S1P Receptor Modulation in Epilepsy

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that signals through five G protein-coupled receptors, S1PR1-5.[13][14] In the central nervous system (CNS), S1P receptors are expressed on various cell types, including neurons and glial cells, and are involved in regulating neuronal excitability, neuroinflammation, and blood-brain barrier integrity.[5][13][15] The S1P signaling pathway is implicated in the pathophysiology of epilepsy, making it a promising target for novel anticonvulsant therapies.[3][5] this compound is a modulator of S1P receptors and its anticonvulsant effects are hypothesized to be mediated through the regulation of neuronal signaling pathways that control excitability.

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound S1P1 S1P1 Receptor This compound->S1P1 binds & activates G_protein Gi/o Protein S1P1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Ion_Channels Modulation of Ion Channels (e.g., K+, Ca2+) PKA->Ion_Channels phosphorylates Neuronal_Excitability ↓ Neuronal Excitability Ion_Channels->Neuronal_Excitability

Figure 1: Proposed S1P1 receptor signaling pathway for this compound's anticonvulsant effect.

Data Presentation: Summarized Quantitative Data

The following tables are templates for summarizing the quantitative data obtained from the experimental protocols.

Table 1: Anticonvulsant Efficacy of this compound in the Maximal Electroshock Seizure (MES) Test in Mice

Treatment GroupDose (mg/kg, i.p.)NTime of Peak Effect (min)Number of Animals Protected% ProtectionED₅₀ (mg/kg) (95% CI)
Vehicle Control-10-00-
This compound11030220\multirow{4}{*}{X.X (X.X - X.X)}
This compound31030550
This compound101030880
This compound30103010100
Positive Control (Phenytoin)251060990-

Table 2: Anticonvulsant Efficacy of this compound in the Pentylenetetrazol (PTZ)-Induced Seizure Test in Mice

Treatment GroupDose (mg/kg, i.p.)NLatency to First Myoclonic Jerk (s) (Mean ± SEM)Latency to Generalized Clonus (s) (Mean ± SEM)Seizure Score (Median)% Protection from Tonic-Clonic Seizures
Vehicle Control-10X.X ± X.XX.X ± X.X50
This compound110X.X ± X.XX.X ± X.X420
This compound310X.X ± X.XX.X ± X.X350
This compound1010X.X ± X.XX.X ± X.X190
This compound3010X.X ± X.XX.X ± X.X0100
Positive Control (Diazepam)510X.X ± X.XX.X ± X.X190

Table 3: Effect of this compound on Spontaneous Epileptiform Discharges in a Hippocampal Slice In Vitro Model

TreatmentConcentration (µM)N (slices)Burst Frequency (Hz) (Mean ± SEM)Burst Duration (s) (Mean ± SEM)Spike Frequency within Bursts (Hz) (Mean ± SEM)
aCSF (Control)-8X.X ± X.XX.X ± X.XX.X ± X.X
This compound18X.X ± X.XX.X ± X.XX.X ± X.X
This compound108X.X ± X.XX.X ± X.XX.X ± X.X
This compound1008X.X ± X.XX.X ± X.XX.X ± X.X
Positive Control (TTX)18000

Experimental Protocols

In Vivo Anticonvulsant Screening

in_vivo_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis animal_prep Animal Preparation (Acclimation, Weighting) dosing Drug Administration (i.p.) animal_prep->dosing drug_prep Drug Preparation (this compound, Vehicle, Positive Control) drug_prep->dosing seizure_induction Seizure Induction (MES or PTZ) dosing->seizure_induction observation Behavioral Observation & Scoring seizure_induction->observation data_collection Data Collection (Protection, Latency, Score) observation->data_collection statistical_analysis Statistical Analysis (ED50, ANOVA) data_collection->statistical_analysis

Figure 2: General workflow for in vivo anticonvulsant screening experiments.

This model is predictive of efficacy against generalized tonic-clonic seizures.[6][16][17][18] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[17][18]

Materials:

  • Electroconvulsive shock generator with corneal electrodes.

  • 0.5% tetracaine (B1683103) hydrochloride ophthalmic solution.

  • 0.9% saline solution.

  • Male CD-1 mice (20-25 g).

  • This compound, vehicle, and a positive control (e.g., Phenytoin).

Procedure:

  • Animal Preparation: Acclimate mice to the laboratory environment for at least 3 days before testing.[18] On the day of the experiment, weigh each animal.

  • Drug Administration: Administer this compound, vehicle, or positive control intraperitoneally (i.p.) at various doses. The volume of injection should be consistent (e.g., 10 ml/kg).

  • Time of Peak Effect (TPE) Determination: Conduct preliminary studies to determine the TPE of this compound by performing the MES test at different time points after drug administration (e.g., 15, 30, 60, 120 minutes).

  • Seizure Induction: At the TPE, apply a drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical contact.[16][17]

  • Deliver a 60 Hz alternating current (e.g., 50 mA for mice) for 0.2 seconds through the corneal electrodes.[16]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of tonic hindlimb extension. Protection is defined as the absence of this response.

Data Analysis:

  • Calculate the percentage of animals protected in each group.

  • Determine the median effective dose (ED₅₀) using probit analysis.

This model is used to identify compounds effective against myoclonic and absence seizures.[6][19] PTZ is a GABA-A receptor antagonist.[20][21]

Materials:

  • Pentylenetetrazol (PTZ).

  • 0.9% saline solution.

  • Male C57BL/6 mice (20-25 g).

  • This compound, vehicle, and a positive control (e.g., Diazepam).

  • Observation chambers.

Procedure:

  • Animal Preparation: Acclimate mice and weigh them on the day of the experiment.

  • Drug Administration: Administer this compound, vehicle, or positive control i.p. at various doses.

  • Seizure Induction: At the predetermined time of peak effect of this compound, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c. or a sub-convulsive dose for kindling models).[8]

  • Observation: Immediately after PTZ injection, place the mouse in an individual observation chamber and record seizure activity for at least 30 minutes.[22]

  • Scoring: Score the seizure severity based on a standardized scale (e.g., Racine scale). Record the latency to the first myoclonic jerk and the onset of generalized clonic convulsions.

Data Analysis:

  • Compare the latencies to seizure onset and seizure scores between treated and control groups using appropriate statistical tests (e.g., ANOVA, Mann-Whitney U test).

  • Calculate the percentage of animals protected from tonic-clonic seizures.

In Vitro Anticonvulsant Assessment

This protocol uses hippocampal brain slices to assess the direct effects of this compound on neuronal network excitability.[9][10][12]

in_vitro_workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis slice_prep Hippocampal Slice Preparation incubation Slice Incubation & Recovery slice_prep->incubation baseline Baseline Recording (aCSF) incubation->baseline drug_application This compound Application baseline->drug_application washout Washout drug_application->washout spike_detection Spike & Burst Detection drug_application->spike_detection parameter_analysis Analysis of Firing Parameters spike_detection->parameter_analysis

Figure 3: Workflow for in vitro assessment of anticonvulsant activity in hippocampal slices.

Materials:

  • Vibrating microtome.

  • Artificial cerebrospinal fluid (aCSF).

  • Interface or submerged recording chamber.

  • Multi-electrode array (MEA) or patch-clamp setup.

  • Pro-convulsant (e.g., 4-Aminopyridine (4-AP) or high potassium aCSF).

  • This compound and a positive control (e.g., Tetrodotoxin (TTX)).

Procedure:

  • Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from adult rodents using a vibrating microtome in ice-cold, oxygenated aCSF.

  • Incubation: Allow slices to recover in an interface chamber with oxygenated aCSF at room temperature for at least 1 hour.

  • Induction of Epileptiform Activity: Transfer a slice to the recording chamber and perfuse with aCSF containing a pro-convulsant (e.g., 100 µM 4-AP) to induce spontaneous epileptiform discharges.[9][11]

  • Baseline Recording: Record stable baseline epileptiform activity for 15-20 minutes.

  • Drug Application: Perfuse the slice with aCSF containing the desired concentration of this compound and record for 20-30 minutes.

  • Washout: Perfuse with the pro-convulsant aCSF alone to observe any reversal of the drug's effects.

Data Analysis:

  • Analyze the electrophysiological recordings to quantify changes in the frequency, duration, and amplitude of epileptiform bursts.

  • Compare the parameters before, during, and after this compound application using appropriate statistical tests (e.g., paired t-test or repeated measures ANOVA).

Conclusion

References

Application Notes and Protocols for Studying CYM2503 using HEK293 Cells Expressing GalR2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Galanin Receptor 2 (GalR2), a G-protein coupled receptor (GPCR), is a promising therapeutic target for various neurological disorders, including epilepsy. CYM2503 has been identified as a positive allosteric modulator (PAM) of GalR2, enhancing the receptor's response to the endogenous ligand galanin.[1][2][3] This document provides detailed application notes and protocols for characterizing the pharmacological effects of this compound on GalR2 expressed in Human Embryonic Kidney 293 (HEK293) cells, a widely used in vitro model system for studying GPCRs. These protocols cover the assessment of GalR2-mediated signaling, the allosteric nature of this compound, and methods to ensure data integrity.

Data Presentation

The following tables summarize the key quantitative data for the interaction of this compound with GalR2 in HEK293 cells, providing a clear reference for expected experimental outcomes.

Table 1: Potentiation of Galanin-induced IP1 Accumulation by this compound in HEK293-GalR2 Cells

ParameterValueExperimental Conditions
Galanin EC50 (in the absence of this compound)0.3 ± 0.6 µMHEK293 cells stably expressing GalR2, IP-One HTRF assay.[3][4]
This compound EC50 (in the presence of 100 nM galanin)0.69 ± 2.7 µMHEK293 cells stably expressing GalR2, IP-One HTRF assay.[3][4]
Fold Potentiation by this compound9.7 ± 3.2-foldAt a concentration of 100 nM galanin.[3][4]

Table 2: Effect of this compound on Galanin Potency in HEK293-GalR2 Cells

This compound ConcentrationFold Shift in Galanin EC50
1 µM3.4 ± 0.7-fold
10 µM12.5 ± 3.2-fold
100 µM50.4 ± 17.8-fold

Data presented as mean ± SEM.[4]

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.

GalR2_Signaling_Pathway cluster_membrane Cell Membrane GalR2 GalR2 Gq Gq GalR2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Galanin Galanin Galanin->GalR2 Binds to orthosteric site This compound This compound (PAM) This compound->GalR2 Binds to allosteric site

Figure 1: GalR2 Gq Signaling Pathway

IP_One_Assay_Workflow start Start seed_cells Seed HEK293-GalR2 cells in a 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_compounds Prepare serial dilutions of Galanin and this compound incubate_overnight->prepare_compounds stimulate_cells Stimulate cells with compounds prepare_compounds->stimulate_cells incubate_stim Incubate for 30-60 minutes stimulate_cells->incubate_stim add_detection_reagents Add IP-One HTRF detection reagents incubate_stim->add_detection_reagents incubate_detect Incubate for 1 hour at room temperature add_detection_reagents->incubate_detect read_plate Read plate on HTRF-compatible reader incubate_detect->read_plate analyze_data Analyze data and calculate EC50 values read_plate->analyze_data end End analyze_data->end

Figure 2: IP-One HTRF Assay Workflow

Radioligand_Binding_Workflow start Start prepare_membranes Prepare cell membranes from HEK293-GalR2 cells start->prepare_membranes setup_binding_assay Set up binding assay with radiolabeled galanin, membranes, and varying concentrations of unlabeled galanin or this compound prepare_membranes->setup_binding_assay incubate Incubate to reach equilibrium setup_binding_assay->incubate terminate_binding Terminate binding by rapid filtration incubate->terminate_binding wash_filters Wash filters to remove unbound radioligand terminate_binding->wash_filters measure_radioactivity Measure radioactivity on filters wash_filters->measure_radioactivity data_analysis Analyze data to determine binding affinity (Ki) measure_radioactivity->data_analysis end End data_analysis->end

Figure 3: Radioligand Binding Assay Workflow

Experimental Protocols

Cell Culture and Maintenance of HEK293-GalR2 Cells

This protocol describes the standard procedure for culturing and maintaining HEK293 cells stably expressing GalR2.

Materials:

  • HEK293 cells stably expressing human GalR2

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Geneticin (G418) or other selection antibiotic

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Culture HEK293-GalR2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of G418 to maintain selection pressure.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage the cells when they reach 80-90% confluency. a. Aspirate the culture medium and wash the cells once with PBS. b. Add Trypsin-EDTA and incubate for 2-5 minutes at 37°C until the cells detach. c. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Inositol Monophosphate (IP1) Accumulation Assay

This protocol details the measurement of IP1 accumulation, a downstream product of Gq-mediated phospholipase C (PLC) activation, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • HEK293-GalR2 cells

  • White, opaque 96-well or 384-well plates

  • IP-One HTRF assay kit (containing IP1-d2, anti-IP1 cryptate, and lysis buffer)

  • Galanin

  • This compound

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES and 50 mM LiCl)

Procedure:

  • Seed HEK293-GalR2 cells into a white, opaque 96- or 384-well plate at a density of 20,000-40,000 cells per well and incubate overnight.

  • On the day of the assay, remove the culture medium and add stimulation buffer to each well.

  • Prepare serial dilutions of galanin and this compound in stimulation buffer.

  • Add the compounds to the cells. To assess potentiation, add a fixed concentration of galanin (e.g., EC₂₀) with varying concentrations of this compound.

  • Incubate the plate for 30-60 minutes at 37°C.

  • Add the IP-One HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) according to the manufacturer's protocol.

  • Incubate for 1 hour at room temperature, protected from light.

  • Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

  • Calculate the HTRF ratio (665/620) and determine the concentration of IP1 from a standard curve.

Radioligand Binding Assay

This protocol is to determine if this compound binds to the orthosteric galanin binding site on GalR2.

Materials:

  • Membrane preparations from HEK293-GalR2 cells

  • Radiolabeled galanin (e.g., ¹²⁵I-galanin)

  • Unlabeled galanin

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare cell membranes from a large batch of HEK293-GalR2 cells.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of ¹²⁵I-galanin, and varying concentrations of either unlabeled galanin (for competition curve) or this compound.

  • Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to generate competition curves and determine the inhibitory constant (Ki) for unlabeled galanin. Assess if this compound displaces the radioligand.

cAMP Assay for Gi/o Signaling

As GalR2 can also couple to Gi/o proteins, this assay determines if this compound modulates this pathway.

Materials:

  • HEK293-GalR2 cells

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • Forskolin (B1673556)

  • Galanin

  • This compound

  • Stimulation buffer

Procedure:

  • Seed HEK293-GalR2 cells in an appropriate 96- or 384-well plate and incubate overnight.

  • Pre-treat the cells with varying concentrations of this compound and/or galanin for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of forskolin (to increase basal cAMP levels) for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Analyze the data to determine if galanin inhibits forskolin-stimulated cAMP accumulation and if this compound modulates this effect.

Cytotoxicity Assay

This protocol is to ensure that the observed effects of this compound are not due to cytotoxicity. An MTT assay is described here.

Materials:

  • HEK293-GalR2 cells

  • 96-well clear plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed HEK293-GalR2 cells in a 96-well plate and incubate overnight.

  • Treat the cells with a range of concentrations of this compound for the same duration as the functional assays.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

References

Application Notes and Protocols for the Synthesis and Purification of CYM2503

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of CYM2503, a positive allosteric modulator of the galanin-2 (GAL₂) receptor. The methodologies described are based on established principles of organic and peptide chemistry, offering a comprehensive guide for the preparation of this compound for research purposes.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below. Purity levels reported by commercial suppliers are typically ≥95% or 98% by HPLC.

PropertyValue
Formal Name 3-cyclohexyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl-N-(1,2-dihydro-4-methyl-2-oxo-7-quinolinyl)-N⁶-[(1,1-dimethylethoxy)carbonyl]-L-lysinamide
CAS Number 1308833-36-4
Molecular Formula C₄₅H₅₅N₅O₇
Formula Weight 778.0 g/mol
Appearance Solid
Purity ≥95%
Storage -20°C

Synthesis of this compound: A Three-Stage Approach

The synthesis of this compound can be logically divided into three main stages:

  • Synthesis of the Quinolinone Moiety: Preparation of 7-amino-4-methyl-2-oxo-1,2-dihydroquinoline.

  • Synthesis of the Dipeptide Moiety: Preparation of 3-cyclohexyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl-N⁶-[(1,1-dimethylethoxy)carbonyl]-L-lysinamide.

  • Coupling and Purification: Amide bond formation between the dipeptide and the quinolinone, followed by purification of the final product, this compound.

A workflow diagram illustrating this synthetic strategy is provided below.

Synthesis_Workflow cluster_stage1 Stage 1: Quinolinone Synthesis cluster_stage2 Stage 2: Dipeptide Synthesis cluster_stage3 Stage 3: Coupling and Purification start1 Starting Materials quinolinone 7-amino-4-methyl-2-oxo- 1,2-dihydroquinoline start1->quinolinone Reaction coupling Amide Coupling quinolinone->coupling start2 Fmoc-Ala-OH & Boc-Lys-OH dipeptide Fmoc-Ala-Lys(Boc)-OH start2->dipeptide Peptide Coupling dipeptide->coupling crude_this compound Crude this compound coupling->crude_this compound purification Purification (HPLC) crude_this compound->purification final_product Pure this compound purification->final_product

Overall workflow for the synthesis of this compound.

Stage 1: Synthesis of 7-amino-4-methyl-2-oxo-1,2-dihydroquinoline

This protocol is adapted from general methods for the synthesis of quinolinone derivatives.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-aminophenol (B1664112) (1 equivalent) and ethyl acetoacetate (B1235776) (1.1 equivalents).

  • Reaction: Heat the mixture to 140-150°C and stir for 4 hours.

  • Cyclization: Cool the reaction mixture to room temperature and slowly add concentrated sulfuric acid (5 equivalents) while cooling in an ice bath. Heat the mixture to 100°C for 30 minutes.

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 7-hydroxy-4-methyl-2-oxo-1,2-dihydroquinoline.

  • Nitration: To a solution of 7-hydroxy-4-methyl-2-oxo-1,2-dihydroquinoline in concentrated sulfuric acid, add potassium nitrate (B79036) portion-wise at 0°C. Stir for 2 hours.

  • Work-up: Pour the reaction mixture onto ice and collect the precipitated 7-hydroxy-8-nitro-4-methyl-2-oxo-1,2-dihydroquinoline by filtration.

  • Reduction: Suspend the nitro derivative in ethanol (B145695) and add a catalytic amount of Palladium on carbon (10%). Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed (monitored by TLC).

  • Purification: Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica (B1680970) gel to afford 7-amino-4-methyl-2-oxo-1,2-dihydroquinoline.

Quantitative Data (Expected):

StepProductYield (%)Purity (by NMR)
57-hydroxy-4-methyl-2-oxo-1,2-dihydroquinoline70-80>95%
77-hydroxy-8-nitro-4-methyl-2-oxo-1,2-dihydroquinoline80-90>95%
97-amino-4-methyl-2-oxo-1,2-dihydroquinoline85-95>98%

Stage 2: Synthesis of the Dipeptide Moiety

This stage involves the solution-phase synthesis of the protected dipeptide, Fmoc-L-alanyl-N⁶-Boc-L-lysinamide.

Experimental Protocol:

  • Activation of Fmoc-L-Alanine: Dissolve Fmoc-L-alanine (1 equivalent) in anhydrous dichloromethane (B109758) (DCM). Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and N-hydroxysuccinimide (NHS, 1.1 equivalents) at 0°C. Stir the mixture for 2 hours at 0°C and then at room temperature overnight.

  • Filtration: Filter off the dicyclohexylurea (DCU) precipitate and wash with DCM.

  • Coupling: To the filtrate containing the activated Fmoc-L-alanine-NHS ester, add a solution of N⁶-Boc-L-lysinamide (1 equivalent) and triethylamine (B128534) (1.2 equivalents) in DCM.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the protected dipeptide.

Quantitative Data (Expected):

ProductYield (%)Purity (by HPLC)
Fmoc-L-alanyl-N⁶-Boc-L-lysinamide60-70>97%

Stage 3: Final Coupling and Purification of this compound

This final stage involves the amide bond formation between the synthesized dipeptide and the quinolinone moiety.

Experimental Protocol:

  • Activation of the Dipeptide: Dissolve the protected dipeptide (1 equivalent) in anhydrous N,N-dimethylformamide (DMF). Add (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP, 1.1 equivalents) and N,N-diisopropylethylamine (DIPEA, 2 equivalents). Stir the mixture for 30 minutes at room temperature.

  • Coupling Reaction: Add 7-amino-4-methyl-2-oxo-1,2-dihydroquinoline (1.2 equivalents) to the activated dipeptide solution.

  • Reaction: Stir the reaction mixture at room temperature for 48 hours under a nitrogen atmosphere.

  • Work-up: Pour the reaction mixture into cold water. Collect the precipitate by filtration and wash with water.

  • Purification: The crude product is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification Protocol (RP-HPLC):

  • Column: C18 semi-preparative column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 30% to 70% B over 30 minutes.

  • Detection: UV at 220 nm and 254 nm.

  • Fraction Collection: Collect fractions containing the pure product.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain this compound as a white solid.

Quantitative Data (Expected):

ProductYield (%)Purity (by analytical HPLC)
Crude this compound50-60~80-90%
Pure this compound30-40 (after purification)>98%

Signaling Pathway and Experimental Logic

The following diagram illustrates the signaling pathway of the GAL₂ receptor, which is allosterically modulated by this compound.

Signaling_Pathway cluster_membrane Cell Membrane GAL2R GAL₂ Receptor Gq Gq Protein GAL2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves Galanin Galanin Galanin->GAL2R Binds This compound This compound (PAM) This compound->GAL2R Enhances binding/signaling IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Simplified signaling pathway of the GAL₂ receptor.

This diagram illustrates that this compound acts as a Positive Allosteric Modulator (PAM), enhancing the effect of the endogenous ligand, galanin, on the GAL₂ receptor. This leads to the activation of the Gq protein and subsequent downstream signaling through phospholipase C, resulting in increased intracellular calcium and protein kinase C activation.

Application Notes and Protocols for CYM2503 in Preclinical Models of Temporal Lobe Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, no specific preclinical studies have been published on the direct application of CYM2503 in models of temporal lobe epilepsy. The following application notes and protocols are constructed based on the known mechanism of action of this compound as a functional antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1) and extensive preclinical data available for Fingolimod (FTY720), another S1P receptor modulator with a similar target profile. These notes are intended to provide a scientific rationale and a methodological framework for researchers interested in investigating the potential therapeutic effects of this compound in temporal lobe epilepsy.

Introduction

Temporal lobe epilepsy (TLE) is the most common form of drug-resistant epilepsy in adults, often characterized by hippocampal sclerosis, neuroinflammation, and neuronal loss.[1] Emerging evidence suggests that targeting neuroinflammatory pathways may offer novel therapeutic strategies for TLE.[1][2] this compound is a potent and selective functional antagonist of the S1P1 receptor.[3] S1P1 receptor modulation has been shown to have neuroprotective and anti-inflammatory effects in various central nervous system (CNS) disorders.[4][5] The S1P/S1PR signaling pathway is implicated in the regulation of neuronal excitability, neurotransmitter release, blood-brain barrier stability, and neuroinflammation, all of which are relevant to the pathophysiology of epilepsy.[6]

The S1P receptor modulator Fingolimod (FTY720) has demonstrated anticonvulsive and anti-epileptogenic effects in several preclinical models of epilepsy, including those for TLE.[1][2] These effects are attributed to its ability to reduce neuroinflammation, mitigate reactive gliosis (activation of astrocytes and microglia), and protect against neuronal loss.[1][4] Given its shared mechanism of action, this compound presents a compelling candidate for investigation in preclinical TLE models.

Proposed Mechanism of Action in Temporal Lobe Epilepsy

This compound, by acting as a functional antagonist at the S1P1 receptor on astrocytes and microglia, is hypothesized to modulate neuroinflammatory responses that contribute to epileptogenesis and seizure propagation. Activation of S1P1 receptors on glial cells can lead to the phosphorylation of downstream signaling molecules like STAT3, ERK, and p38 MAPK, promoting the release of pro-inflammatory cytokines such as IL-1β and TNF-α.[7] By inhibiting this pathway, this compound may reduce reactive gliosis and the production of these inflammatory mediators, thereby decreasing neuronal hyperexcitability and offering neuroprotection.

CYM2503_Signaling_Pathway Proposed Signaling Pathway of this compound in Neuroinflammation cluster_0 Glial Cell (Astrocyte/Microglia) S1P S1P S1PR1 S1P1 Receptor S1P->S1PR1 Activates G_protein Gαi/o S1PR1->G_protein Activates This compound This compound This compound->S1PR1 Inhibits (Functional Antagonist) Downstream Downstream Effectors (e.g., STAT3, ERK, p38 MAPK) G_protein->Downstream Inflammation Pro-inflammatory Cytokine Release (IL-1β, TNF-α) Reactive Gliosis Downstream->Inflammation

Proposed signaling pathway of this compound.
Quantitative Data Summary (Based on Fingolimod Preclinical Studies)

The following tables summarize the quantitative outcomes from preclinical studies of Fingolimod in rodent models of temporal lobe epilepsy. This data provides a benchmark for designing and evaluating experiments with this compound.

Table 1: Effects of Fingolimod on Seizure Parameters in TLE Models

Animal ModelSeizure InductionFingolimod Dosage & AdministrationEffect on SeizuresReference
C57BL6/N MiceSuprahippocampal Kainate0.5 mg/kg/day, i.p., during epileptogenesisSubstantial reduction of chronic seizure activity[2]
C57BL6/N MicePilocarpine (B147212)2 and 6 mg/kg, i.p.Anti-epileptic and anti-convulsive effects[1]
WAG/Rij Rats (Genetic Model)Spontaneous Absence Seizures1 mg/kg/day, p.o.Significant reduction in seizure frequency and duration (p < 0.05)[1]
NMRI MicePentylenetetrazol (PTZ) Kindling0.3 or 1 mg/kg, i.p.Decreased seizure behaviors and reduced burst activity on EEG[1]

Table 2: Neuroprotective and Anti-inflammatory Effects of Fingolimod in TLE Models

Animal ModelSeizure InductionFingolimod Dosage & AdministrationKey Histological and Molecular FindingsReference
C57BL6/N MiceSuprahippocampal Kainate0.5 mg/kg/day, i.p.Neuroprotective and anti-gliotic effects; reduced cytotoxic T cell infiltrates[2]
Pilocarpine-induced SE RatsPilocarpine1 mg/kg, i.p.Decreased neuronal loss; reduced microglial and astrocyte activation; restrained overexpression of TNF-α and IL-1β in the hippocampus[1]
PTZ Kindling MicePentylenetetrazol0.3 or 1 mg/kg, i.p.Increased intensity of hippocampal myelin staining (myelin protection)[1]

Experimental Protocols

The following protocols are adapted from established methods used in preclinical TLE research and studies involving Fingolimod.[1][2][8] These can serve as a starting point for evaluating this compound.

Pilocarpine-Induced Status Epilepticus (SE) Model in Mice

This model is widely used to replicate the key features of human TLE, including an initial status epilepticus, a latent period, and subsequent spontaneous recurrent seizures (SRS).[8]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., sterile saline with 0.5% DMSO and 0.1% Tween 80)

  • Pilocarpine hydrochloride

  • Scopolamine (B1681570) methyl nitrate (B79036) (to reduce peripheral cholinergic effects)

  • Diazepam (to terminate SE)

  • Sterile 0.9% saline

  • Video-EEG monitoring system

Procedure:

  • Animal Preparation: Acclimatize mice for at least one week before the experiment. House them individually after SE induction to prevent injury.

  • Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. On the day of the experiment, dilute to the final desired concentration. Prepare fresh solutions of pilocarpine, scopolamine, and diazepam in sterile saline.

  • Pre-treatment: Administer scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes before pilocarpine injection to mitigate peripheral cholinergic effects.

  • SE Induction: Administer pilocarpine hydrochloride (e.g., 280-320 mg/kg, i.p.). The dose may need to be optimized for the specific mouse strain and supplier.

  • Behavioral Monitoring: Immediately after pilocarpine injection, continuously monitor the mice for seizure behavior using the Racine scale (see Table 3). SE is typically considered established when an animal exhibits continuous Stage 4-5 seizures.

  • This compound Administration (Example Regimens):

    • Anti-epileptogenic: Start daily administration of this compound (e.g., 0.5-5 mg/kg, i.p. or oral gavage) or vehicle immediately after the termination of SE and continue for a defined period (e.g., 14-21 days) during the latent phase.

    • Anticonvulsant: In chronically epileptic mice (after SRS have developed), administer a single dose of this compound or vehicle and monitor seizure frequency and duration for the next 24-48 hours.

  • SE Termination: After a defined period of SE (e.g., 90-120 minutes), administer diazepam (10 mg/kg, i.p.) to terminate the seizures. Multiple doses may be necessary.

  • Post-SE Care: Provide supportive care, including subcutaneous administration of 1 ml of sterile saline to prevent dehydration. Ensure easy access to food and water.

  • Long-term Monitoring: After the latent period (typically 1-2 weeks), begin continuous video-EEG monitoring for several weeks to record spontaneous recurrent seizures. Analyze the data for seizure frequency, duration, and severity.

  • Endpoint Analysis: At the end of the study, perfuse the animals and collect brain tissue for histological (e.g., Nissl staining for neuronal loss, Iba1/GFAP for gliosis) and molecular (e.g., cytokine levels via ELISA or qPCR) analysis.

Table 3: Modified Racine Scale for Seizure Severity

StageBehavioral Manifestation
1Mouth and facial movements
2Head nodding
3Forelimb clonus
4Rearing with forelimb clonus
5Rearing and falling (loss of postural control)
Kainate-Induced Status Epilepticus (SE) Model in Mice

This model also induces TLE-like pathology and is useful for studying the effects of compounds on seizure-induced neuronal damage and inflammation.[2]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound and vehicle

  • Kainic acid

  • Diazepam

  • Stereotaxic apparatus

  • Hamilton syringe

  • Video-EEG monitoring system

Procedure:

  • Surgery: Anesthetize the mouse and place it in a stereotaxic frame. Perform a craniotomy over the dorsal hippocampus.

  • Kainate Injection: Slowly inject a small volume of kainic acid (e.g., 50-70 nL of a 20 mM solution) into the hippocampus.

  • SE Monitoring and Termination: Monitor for SE as described in the pilocarpine protocol. Terminate SE with diazepam after a predetermined duration.

  • This compound Administration and Endpoint Analysis: Follow the administration, monitoring, and analysis steps as outlined in the pilocarpine model protocol.

Experimental Workflow and Visualization

The following diagram illustrates a typical experimental workflow for evaluating a test compound in a chemically-induced model of TLE.

TLE_Workflow Experimental Workflow for Testing this compound in a TLE Model cluster_Induction Phase 1: SE Induction and Treatment cluster_Monitoring Phase 2: Chronic Monitoring cluster_Analysis Phase 3: Endpoint Analysis start Acclimatize Mice pretreat Administer Scopolamine (Pilocarpine Model) start->pretreat induce Induce Status Epilepticus (Pilocarpine or Kainate) pretreat->induce se_monitor Monitor Seizure Severity (Racine Scale) induce->se_monitor terminate Terminate SE (Diazepam) se_monitor->terminate treatment Initiate this compound or Vehicle Treatment terminate->treatment latent Latent Period (Continue Daily Treatment) treatment->latent eeg Continuous Video-EEG Monitoring for SRS latent->eeg seizure_analysis Quantify Seizure Frequency & Duration eeg->seizure_analysis histology Histology: - Neuronal Loss (Nissl) - Gliosis (Iba1, GFAP) seizure_analysis->histology molecular Molecular Analysis: - Cytokine Levels (ELISA/qPCR) seizure_analysis->molecular

References

Application Notes and Protocols for CYM2503 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to dissolving, preparing, and utilizing CYM2503, a positive allosteric modulator (PAM) of the galanin receptor 2 (GalR2), for in vitro cell culture experiments. Adherence to these protocols is crucial for obtaining accurate and reproducible results.

Chemical Properties and Solubility

This compound is a solid compound with a molecular weight of approximately 778.0 g/mol . For cell culture applications, it is essential to start with a high-purity compound and a reliable solvent to create a concentrated stock solution.

Table 1: Solubility and Storage of this compound

PropertyValueSource(s)
Molecular Formula C₄₅H₅₅N₅O₇[1]
Molecular Weight 778.0 g/mol [1]
Appearance Solid[2]
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)[2][3][4]
Solubility in DMSO ≥ 100 mg/mL[2][3]
Storage of Powder -20°C[1][2]
Storage of Stock Solution -20°C or -80°C[2][3]

Note: It is highly recommended to use anhydrous, cell culture-grade DMSO to prepare the stock solution. Hygroscopic (water-absorbing) DMSO can negatively impact the solubility of this compound.[2] To aid dissolution, brief sonication in an ultrasonic water bath may be beneficial.[2]

Preparation of this compound Stock Solution

A concentrated stock solution is prepared in DMSO, which can then be serially diluted to the desired working concentrations in cell culture media.

Materials
  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Calibrated precision balance

  • Vortex mixer

  • Ultrasonic water bath (optional)

Protocol for a 10 mM Stock Solution
  • Weighing: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.78 mg of this compound.

  • Solvent Addition: In a sterile microcentrifuge tube, add the appropriate volume of anhydrous DMSO. For 7.78 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Workflow for Preparing this compound Stock Solution

G cluster_0 Preparation of 10 mM this compound Stock Solution weigh 1. Weigh 7.78 mg of this compound Powder add_dmso 2. Add 1 mL of Anhydrous DMSO weigh->add_dmso Transfer powder to sterile tube dissolve 3. Vortex and/or Sonicate to Dissolve add_dmso->dissolve Ensure complete dissolution aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot Prevent freeze-thaw cycles store 5. Store at -20°C or -80°C aliquot->store Long-term storage

Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.

Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the DMSO stock solution into your complete cell culture medium. It is critical to maintain the final DMSO concentration at a non-toxic level, typically below 0.5%, with 0.1% being a widely accepted and preferred limit for most cell lines.

Serial Dilution Protocol
  • Pre-warm Culture Medium: Pre-warm your complete cell culture medium to 37°C before preparing the working solutions.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation of the compound, it is good practice to perform an intermediate dilution of the DMSO stock in culture medium. For example, dilute the 10 mM stock solution 1:100 in pre-warmed medium to create a 100 µM intermediate solution.

  • Final Dilutions: Use the intermediate solution to prepare your final working concentrations. For example, to prepare a 1 µM working solution, you would perform a 1:100 dilution of the 100 µM intermediate solution into your final volume of culture medium.

Example Dilution Series for a 96-well Plate Experiment:

Table 2: Example Dilution Series for this compound

Final ConcentrationVolume of 100 µM Intermediate SolutionFinal Volume of Culture MediumFinal DMSO Concentration
10 µM10 µL90 µL0.1%
1 µM1 µL99 µL0.01%
0.1 µM (100 nM)0.1 µL99.9 µL0.001%
0.01 µM (10 nM)0.01 µL99.99 µL0.0001%

Important Consideration: When preparing working solutions, add the this compound solution (stock or intermediate) to the culture medium while gently vortexing or swirling the tube to ensure rapid and uniform mixing. This will help to prevent localized high concentrations of DMSO and compound, which can lead to precipitation.

Experimental Protocol: Cell Treatment with this compound

The following is a general protocol for treating adherent cells in a 96-well plate format. This can be adapted for other plate formats and for suspension cells.

Materials
  • Cells of interest, seeded in a 96-well plate

  • Complete cell culture medium

  • This compound working solutions

  • Vehicle control (culture medium with the same final concentration of DMSO as the highest concentration of this compound used)

Protocol
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.

  • Preparation of Treatment Plate: Prepare a separate 96-well plate with the desired concentrations of this compound working solutions and the vehicle control.

  • Cell Treatment: Carefully remove the existing culture medium from the cells. Gently add the prepared this compound working solutions and vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired duration of the experiment under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, proceed with your planned downstream assays, such as cell viability assays, signaling pathway analysis, or gene expression studies.

Experimental Workflow for Cell Treatment with this compound

G cluster_1 Experimental Workflow seed_cells 1. Seed Cells in 96-well Plate prepare_solutions 2. Prepare this compound Working Solutions treat_cells 3. Treat Cells with this compound/Vehicle seed_cells->treat_cells Allow cells to adhere prepare_solutions->treat_cells Add to cells incubate 4. Incubate for Desired Time treat_cells->incubate Standard culture conditions analyze 5. Perform Downstream Analysis incubate->analyze Collect data

Caption: A typical workflow for treating cultured cells with this compound.

Determining Working Concentrations

The optimal working concentration of this compound will vary depending on the cell type and the specific biological question being investigated. A good starting point is to perform a dose-response experiment to determine the EC₅₀ (half-maximal effective concentration) for your system.

  • Known EC₅₀: The EC₅₀ of this compound for enhancing galanin-induced inositol (B14025) monophosphate production in HEK293 cells expressing the GAL₂ receptor has been reported to be 0.69 µM.[1]

  • Recommended Concentration Range: Based on this, a starting concentration range for a dose-response experiment could be from 10 nM to 10 µM.

Signaling Pathway of GalR2 Activation

G cluster_2 GalR2 Signaling Galanin Galanin GalR2 GalR2 (GPCR) Galanin->GalR2 Orthosteric Agonist This compound This compound (PAM) This compound->GalR2 Allosteric Modulator G_protein Gq/11 GalR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release

Caption: Simplified signaling pathway of GalR2 activation by galanin and potentiation by this compound.

By following these detailed application notes and protocols, researchers can confidently prepare and utilize this compound in their cell culture experiments to investigate the role of GalR2 in various biological processes.

References

Application Notes and Protocols for the Pharmacokinetic Analysis of CYM2503 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic profile of CYM2503, a selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. Due to the limited availability of specific pharmacokinetic data for this compound, this document utilizes data from a closely related and well-characterized S1P1 agonist, CYM-5442, as a representative model. The provided protocols are based on established methodologies for pharmacokinetic studies in rodent models and can be adapted for the analysis of this compound and other similar S1P1 agonists.

Introduction to this compound and S1P1 Receptor Agonism

This compound is a potent and selective agonist of the S1P1 receptor. S1P1 receptors are G protein-coupled receptors (GPCRs) that play a crucial role in regulating lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation.[1] Agonism of S1P1 leads to the internalization and degradation of the receptor on lymphocytes, which in turn traps these immune cells within the lymph nodes.[1] This mechanism of action makes S1P1 agonists a promising therapeutic class for autoimmune diseases such as multiple sclerosis. Understanding the pharmacokinetic properties of this compound is essential for optimizing dosing regimens and predicting its efficacy and safety profile in preclinical and clinical development.

Pharmacokinetic Profile of a Representative S1P1 Agonist (CYM-5442)

The following tables summarize the pharmacokinetic parameters of CYM-5442 in rats and mice, which are presented here as a surrogate for this compound.

Table 1: Pharmacokinetic Parameters of CYM-5442 in Rats [2]

ParameterIntravenous (1 mg/kg)Oral (2 mg/kg)
Half-life (t½) 50 minutes3 hours
Oral Bioavailability (F) -26%

Table 2: Brain Penetration of CYM-5442 in Mice [2]

Administration Route & DoseTime PointPlasma Concentration (µM)Brain Concentration (µM)Brain-to-Plasma Ratio
Intraperitoneal (10 mg/kg)2 hours1.08 ± 0.313.7 ± 2.9~13:1

Experimental Protocols

Detailed methodologies for key experiments in a typical pharmacokinetic study of an S1P1 agonist are provided below.

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines the procedure for assessing the pharmacokinetic profile of a test compound (e.g., this compound) following intravenous and oral administration in rats.

Materials:

  • Test compound (this compound)

  • Vehicle (e.g., 10:10:80 DMSO:Tween 80:water)[2]

  • Sprague Dawley rats[2]

  • Dosing syringes and needles

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimation: House animals in accordance with institutional guidelines with ad libitum access to food and water.

  • Dosing Formulation: Prepare the dosing solution of the test compound in the selected vehicle at the desired concentration (e.g., 1 mg/mL).[2]

  • Intravenous Administration:

    • Administer the test compound intravenously (e.g., via the jugular vein) at the target dose (e.g., 1 mg/kg).[2]

    • Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8 hours) into EDTA-containing tubes.[2]

  • Oral Administration:

    • Administer the test compound via oral gavage at the target dose (e.g., 2 mg/kg).[2]

    • Collect blood samples at predetermined time points (e.g., 15, 30 minutes, and 1, 2, 4, 6, 8 hours) into EDTA-containing tubes.[2]

  • Plasma Preparation: Centrifuge the collected blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Protocol 2: Brain Tissue Distribution Study in Mice

This protocol describes how to assess the brain penetration of a test compound in mice.

Materials:

  • Test compound (this compound)

  • Vehicle

  • C57BL/6 mice[2]

  • Dosing syringes and needles (for intraperitoneal injection)

  • Surgical instruments for brain extraction

  • Homogenizer

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimation: As described in Protocol 1.

  • Dosing: Administer the test compound intraperitoneally at the desired dose (e.g., 10 mg/kg).[2]

  • Sample Collection:

    • At a specified time point (e.g., 2 hours post-dose), collect blood samples as described in Protocol 1.[2]

    • Immediately following blood collection, euthanize the animal and perfuse with saline to remove blood from the brain.

    • Carefully dissect the brain and record its weight.

  • Tissue Homogenization: Homogenize the brain tissue in a suitable buffer.

  • Sample Storage: Store the plasma and brain homogenate samples at -80°C until analysis.

Protocol 3: Bioanalytical Method for Quantification by LC-MS/MS

This protocol provides a general framework for developing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the test compound in plasma and brain homogenates.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer

Procedure:

  • Sample Preparation:

    • Thaw plasma and brain homogenate samples.

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • Chromatographic Separation:

    • Inject the prepared sample onto an appropriate HPLC column (e.g., C18).

    • Use a suitable mobile phase gradient to achieve chromatographic separation of the analyte from endogenous matrix components.

  • Mass Spectrometric Detection:

    • Utilize a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Optimize the ion transitions for the parent and product ions of the test compound and the internal standard. For CYM-5442, the m/z transition of 410.1→193.1 was used.[2]

  • Quantification:

    • Generate a calibration curve using standards of known concentrations.

    • Quantify the concentration of the test compound in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Visualizations

Signaling Pathway

S1P1_Signaling_Pathway S1P1 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) S1P1 S1P1 Receptor This compound->S1P1 Binds to G_protein Gi/o Protein S1P1->G_protein Activates Receptor_Internalization Receptor Internalization & Degradation S1P1->Receptor_Internalization Leads to Downstream_Effectors Downstream Effectors (e.g., Akt, ERK) G_protein->Downstream_Effectors Initiates Signaling Lymphocyte_Egress_Inhibition Inhibition of Lymphocyte Egress Receptor_Internalization->Lymphocyte_Egress_Inhibition Results in Pharmacokinetic_Workflow Pharmacokinetic Study Workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_results Results Animal_Acclimation Animal Acclimation Dosing Drug Administration (IV, PO, IP) Animal_Acclimation->Dosing Sample_Collection Blood/Tissue Collection (Timed Intervals) Dosing->Sample_Collection Plasma_Separation Plasma Separation Sample_Collection->Plasma_Separation Tissue_Homogenization Tissue Homogenization Sample_Collection->Tissue_Homogenization Protein_Precipitation Protein Precipitation Plasma_Separation->Protein_Precipitation Tissue_Homogenization->Protein_Precipitation LCMS_Analysis LC-MS/MS Analysis Protein_Precipitation->LCMS_Analysis Data_Analysis Pharmacokinetic Modeling LCMS_Analysis->Data_Analysis PK_Parameters Determine PK Parameters (Cmax, Tmax, AUC, t1/2) Data_Analysis->PK_Parameters

References

Assessing the Blood-Brain Barrier Penetration of CYM2503: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYM2503 is a positive allosteric modulator of the galanin receptor 2 (GALR2) with demonstrated anticonvulsant effects in animal models.[1][2] The therapeutic potential of this compound for central nervous system (CNS) disorders is intrinsically linked to its ability to penetrate the blood-brain barrier (BBB). The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. This application note provides a comprehensive overview of the methodologies available to assess the BBB penetration of this compound and presents its known physicochemical properties. While direct experimental data on the BBB penetration of this compound is not currently available in the public domain, this document serves as a guide for researchers to design and execute the necessary experiments.

Physicochemical Properties of this compound

The physicochemical properties of a compound are critical determinants of its ability to cross the BBB. Generally, small, lipophilic molecules with a molecular weight under 500 Da are more likely to passively diffuse across the BBB. The known properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C45H55N5O7[3][4][5][6]
Molecular Weight 777.95 g/mol [1][3][4]
Solubility Soluble in DMSO[3][6]

The relatively high molecular weight of this compound (777.95 g/mol ) may present a challenge for efficient BBB penetration via passive diffusion. However, other transport mechanisms, such as carrier-mediated transport, cannot be ruled out without experimental validation.

Experimental Protocols for Assessing BBB Penetration

A multi-tiered approach, combining in vitro and in vivo models, is recommended for a thorough assessment of this compound's BBB penetration.

Protocol 1: In Vitro BBB Model using Transwell Assay

This protocol describes the use of a cell-based in vitro model to assess the permeability of this compound across a brain endothelial cell monolayer.

1. Cell Culture and BBB Model Assembly:

  • Cell Line: Murine brain endothelial cells (bEnd.3) are a commonly used and commercially available cell line.[1][7] Alternatively, primary porcine brain endothelial cells can be used for a model with higher tightness.[4]

  • Co-culture (Optional but Recommended): To better mimic the in vivo environment, co-culture bEnd.3 cells with astrocytes on the basolateral side of the Transwell insert.[8]

  • Transwell Inserts: Seed bEnd.3 cells on the apical side of a Transwell insert with a microporous membrane (e.g., 0.4 µm pore size).

  • Barrier Integrity Monitoring: Measure the transendothelial electrical resistance (TEER) to monitor the integrity and tightness of the cell monolayer. A high TEER value indicates a well-formed barrier.[7]

2. Permeability Assay:

  • Once a stable and high TEER is achieved, add this compound to the apical (blood side) chamber.

  • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (brain side) chamber.

  • Analyze the concentration of this compound in the collected samples using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • The apparent permeability coefficient (Papp) can be calculated using the following formula:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of transport of this compound to the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Protocol 2: In Vivo Assessment of BBB Penetration in Rodents

In vivo studies provide a more physiologically relevant assessment of BBB penetration.

1. Animal Model:

  • Use adult male mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats).

2. Administration of this compound:

  • Administer this compound via a relevant route, such as intravenous (IV) or intraperitoneal (IP) injection.

3. Sample Collection:

  • At predetermined time points after administration, collect blood samples (via cardiac puncture or tail vein) and brain tissue.

  • For brain tissue, it is crucial to perfuse the animal with saline to remove any residual blood from the brain vasculature.[9]

4. Sample Analysis:

  • Process the blood samples to obtain plasma.

  • Homogenize the brain tissue.

  • Determine the concentration of this compound in both plasma and brain homogenate using LC-MS.

5. Data Analysis:

  • Brain-to-Plasma Concentration Ratio (Kp): Calculate the ratio of the total concentration of this compound in the brain to that in the plasma. A Kp value greater than 1 suggests significant brain penetration.[10]

  • Unbound Brain-to-Plasma Ratio (Kp,uu): For a more accurate assessment of the pharmacologically active concentration, determine the unbound fraction of this compound in both brain and plasma and calculate the Kp,uu.[11]

Visualization of Pathways and Workflows

GALR2 Signaling Pathway

This compound acts as a positive allosteric modulator of the Galanin Receptor 2 (GALR2). GALR2 is a G-protein coupled receptor that can couple to both Gq and Gi proteins, leading to the activation of distinct downstream signaling cascades.

GALR2_Signaling_Pathway cluster_membrane Plasma Membrane GALR2 GALR2 Gq Gq GALR2->Gq activates Gi Gi GALR2->Gi activates PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts Galanin Galanin Galanin->GALR2 This compound This compound (PAM) This compound->GALR2 enhances binding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC activates Cellular_Response1 Cellular Response PKC->Cellular_Response1 phosphorylates targets cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates Cellular_Response2 Cellular Response PKA->Cellular_Response2 phosphorylates targets

Caption: GALR2 signaling pathways modulated by this compound.

Experimental Workflow for In Vitro BBB Penetration Assay

The following diagram illustrates the key steps involved in the in vitro Transwell assay for assessing the BBB penetration of this compound.

in_vitro_workflow start Start culture_cells Culture bEnd.3 cells (and optional astrocytes) start->culture_cells seed_transwell Seed bEnd.3 cells on Transwell inserts culture_cells->seed_transwell monitor_teer Monitor TEER until stable high resistance seed_transwell->monitor_teer add_compound Add this compound to apical chamber monitor_teer->add_compound collect_samples Collect samples from basolateral chamber at time points add_compound->collect_samples analyze_lcms Analyze this compound concentration by LC-MS collect_samples->analyze_lcms calculate_papp Calculate Apparent Permeability (Papp) analyze_lcms->calculate_papp end End calculate_papp->end

Caption: Workflow for in vitro BBB penetration assessment.

Experimental Workflow for In Vivo BBB Penetration Study

This diagram outlines the process for conducting an in vivo study to determine the brain-to-plasma concentration ratio of this compound.

in_vivo_workflow start Start administer_compound Administer this compound to rodent model (IV or IP) start->administer_compound collect_blood Collect blood samples at time points administer_compound->collect_blood perfuse_animal Perfuse animal with saline collect_blood->perfuse_animal collect_brain Collect brain tissue perfuse_animal->collect_brain process_samples Process blood to plasma and homogenize brain collect_brain->process_samples analyze_lcms Analyze this compound concentration in plasma and brain by LC-MS process_samples->analyze_lcms calculate_kp Calculate Brain-to-Plasma Ratio (Kp and Kp,uu) analyze_lcms->calculate_kp end End calculate_kp->end

Caption: Workflow for in vivo BBB penetration assessment.

Conclusion

References

Application Notes and Protocols for In Vivo Neuroprotection Studies of CYM2503

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for conducting in vivo experimental studies to evaluate the neuroprotective effects of CYM2503, a specific agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). The protocols detailed below are centered around a well-established rodent model of ischemic stroke, the transient middle cerebral artery occlusion (tMCAO) model.

Introduction to this compound and its Neuroprotective Potential

This compound is a potent and selective agonist for the S1P1 receptor. The sphingosine-1-phosphate (S1P) signaling pathway is known to play a crucial role in various physiological processes, including immune cell trafficking, vascular development, and neuronal protection.[1][2][3] Activation of the S1P1 receptor, in particular, has been shown to exert neuroprotective effects in models of central nervous system (CNS) disorders.[1] The proposed neuroprotective mechanisms of S1P1 receptor agonism in the context of ischemic stroke include the modulation of neuroinflammation and the preservation of blood-brain barrier integrity.[2][3][4] By activating S1P1 receptors on astrocytes and other glial cells, this compound may suppress the production of pro-inflammatory cytokines and promote the release of neurotrophic factors, thereby mitigating neuronal damage following an ischemic insult.

In Vivo Experimental Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

The tMCAO model is a widely used and reproducible method for inducing focal cerebral ischemia in rodents, mimicking the pathophysiology of acute ischemic stroke in humans.[5][6][7] This model involves the temporary occlusion of the middle cerebral artery (MCA), followed by reperfusion, which leads to a quantifiable infarct in the brain regions supplied by this artery.

Table 1: Key Parameters of the tMCAO Surgical Procedure
ParameterSpecificationRationale
Animal Model Male C57BL/6J miceCommonly used strain for stroke models with consistent outcomes.
Weight 20-25 gEnsures consistency in anatomy and response to anesthesia.
Anesthesia Isoflurane (B1672236) (4% induction, 1.5-2% maintenance)Allows for rapid induction and recovery, with good control over anesthetic depth.
Occlusion Method Intraluminal sutureMinimally invasive and does not require a craniotomy.[6]
Suture Type 6-0 nylon monofilament with a silicone-coated tipThe coating helps to ensure complete occlusion of the MCA origin.[8]
Occlusion Duration 45-60 minutesInduces a consistent and moderately sized infarct.[5]
Reperfusion Withdrawal of the sutureMimics the restoration of blood flow after thrombolysis or thrombectomy.
Physiological Monitoring Body temperature, cerebral blood flow (using Laser Doppler Flowmetry)Crucial for maintaining physiological homeostasis and confirming successful occlusion and reperfusion.

Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAO) Surgery

This protocol describes the intraluminal suture method for inducing tMCAO in mice.[6][8]

Materials:

  • Anesthesia machine with isoflurane

  • Heating pad with a rectal probe for temperature monitoring

  • Surgical microscope or magnifying loupes

  • Microsurgical instruments

  • 6-0 nylon monofilament with a silicone-coated tip

  • Laser Doppler Flowmetry (LDF) probe and monitor

  • Sterile saline

  • Sutures for wound closure

Procedure:

  • Anesthetize the mouse with isoflurane and maintain a surgical plane of anesthesia.

  • Maintain the animal's body temperature at 37.0 ± 0.5°C using a heating pad.

  • Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA.

  • Place a temporary ligature around the CCA.

  • Make a small incision in the ECA and insert the silicone-coated monofilament.

  • Advance the filament through the ICA until a significant drop ( >70%) in cerebral blood flow is observed on the LDF monitor, indicating the occlusion of the MCA.

  • Secure the filament in place and maintain the occlusion for the desired duration (e.g., 45 minutes).

  • After the occlusion period, gently withdraw the filament to allow for reperfusion, which is confirmed by the restoration of blood flow on the LDF monitor.

  • Suture the neck incision and allow the animal to recover in a warm, clean cage.

  • Administer post-operative analgesics and supportive care as per institutional guidelines.

This compound Administration Protocol (Exemplary)

Disclaimer: The following protocol is a representative example based on the administration of similar S1P1 receptor agonists in neuroprotection studies and general pharmacological practices. The optimal dose, timing, and route of administration for this compound may require empirical determination.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline with a solubilizing agent like DMSO, if necessary)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in the chosen vehicle to the desired concentration. Ensure the final solution is sterile.

  • Dosage: Based on studies with other S1P1 agonists, a starting dose in the range of 0.1 - 1 mg/kg could be considered. A dose-response study is recommended to determine the optimal neuroprotective dose.

  • Administration Route: Intraperitoneal (i.p.) injection is a common and effective route for systemic drug delivery in mice.[9]

  • Timing of Administration: Administer this compound or vehicle at a specific time point relative to the ischemic insult. Common paradigms include:

    • Pre-treatment: 30-60 minutes before the onset of MCAO.

    • Post-treatment: Immediately after the start of reperfusion or at various time points post-reperfusion (e.g., 2, 6, 24 hours).

  • Experimental Groups:

    • Sham-operated + Vehicle

    • Sham-operated + this compound

    • tMCAO + Vehicle

    • tMCAO + this compound

Assessment of Neurological Deficits

Behavioral tests should be performed at various time points post-tMCAO (e.g., 24 hours, 3 days, 7 days) to assess the extent of neurological impairment and the potential therapeutic effects of this compound.

Table 2: Behavioral Tests for Neurological Assessment

TestParameter MeasuredDescription
Modified Neurological Severity Score (mNSS) Composite score of motor, sensory, reflex, and balance functions.A series of tasks and observations are performed, and a score is assigned based on the animal's performance. A higher score indicates a more severe deficit.[10]
Rotarod Test Motor coordination and balance.Mice are placed on a rotating rod, and the latency to fall is recorded.
Cylinder Test Forelimb use asymmetry.The mouse is placed in a transparent cylinder, and the number of times it uses its impaired (contralateral to the infarct) and unimpaired forelimbs for wall exploration is counted.
Wire Hanging Test Grip strength and motor function.The mouse is suspended by its forepaws on a wire, and the latency to fall is measured.
Histological and Immunohistochemical Analysis

At the end of the experimental period (e.g., 7 days post-tMCAO), animals are euthanized, and their brains are collected for histological and immunohistochemical analysis to quantify the extent of brain injury and investigate cellular and molecular changes.

Table 3: Histological and Immunohistochemical Endpoints

AnalysisMethodOutcome Measured
Infarct Volume Measurement 2,3,5-triphenyltetrazolium chloride (TTC) stainingTTC stains viable tissue red, leaving the infarcted area white. The infarct volume can be quantified using image analysis software.[7]
Neuronal Survival Immunohistochemistry (IHC) for NeuNNeuN is a marker for mature neurons. The number of NeuN-positive cells in the peri-infarct region is quantified to assess neuronal loss.
Microglial Activation IHC for Iba1Iba1 is a marker for microglia. The morphology and density of Iba1-positive cells are analyzed to assess the inflammatory response.
Astrocyte Reactivity IHC for GFAPGlial fibrillary acidic protein (GFAP) is a marker for reactive astrocytes. The expression of GFAP is quantified to assess astrogliosis.

Signaling Pathways and Experimental Workflow

This compound Neuroprotective Signaling Pathway

CYM2503_Neuroprotection_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound S1P1 S1P1 Receptor This compound->S1P1 binds to Gi Gi S1P1->Gi activates PI3K PI3K Gi->PI3K Rac1 Rac1 Gi->Rac1 NFkB_inhibition Inhibition of NF-κB Pathway Gi->NFkB_inhibition Akt Akt PI3K->Akt Pro_survival Pro-survival Pathways Akt->Pro_survival STAT3 STAT3 Rac1->STAT3 Anti_inflammatory Anti-inflammatory Cytokines STAT3->Anti_inflammatory Neuroprotection Neuroprotection NFkB_inhibition->Neuroprotection Anti_inflammatory->Neuroprotection Pro_survival->Neuroprotection

Caption: Proposed signaling pathway for this compound-mediated neuroprotection.

In Vivo Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Animal Model (C57BL/6J Mice) Grouping Randomized Grouping (Sham, tMCAO, Vehicle, this compound) Animal_Model->Grouping tMCAO tMCAO Surgery (45-60 min occlusion) Grouping->tMCAO Drug_Admin This compound/Vehicle Administration (i.p.) tMCAO->Drug_Admin Behavioral Behavioral Testing (mNSS, Rotarod, etc.) (Day 1, 3, 7) Drug_Admin->Behavioral Histology Histological Analysis (TTC, IHC) (Day 7) Behavioral->Histology Data_Analysis Statistical Analysis (ANOVA, t-test) Histology->Data_Analysis

Caption: Workflow for in vivo neuroprotection study of this compound.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables and presented as mean ± standard error of the mean (SEM). Statistical analysis, such as ANOVA followed by post-hoc tests, should be used to compare the different experimental groups. A statistically significant reduction in infarct volume, improvement in neurological scores, and preservation of neuronal markers in the this compound-treated group compared to the vehicle-treated group would provide strong evidence for the neuroprotective efficacy of this compound.

By following these detailed application notes and protocols, researchers can effectively design and execute in vivo studies to rigorously evaluate the neuroprotective potential of this compound in a clinically relevant model of ischemic stroke.

References

Application of CYM2503 in Studying Galanin Receptor Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a neuropeptide implicated in a wide array of physiological processes, including pain, cognition, and seizure activity. It exerts its effects through three G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3. The development of subtype-selective pharmacological tools is crucial for dissecting the specific roles of each receptor. CYM2503 has been identified as a potent and selective positive allosteric modulator (PAM) of the galanin type 2 receptor (GalR2).[1][2] As a PAM, this compound does not activate the receptor directly but enhances the response of the receptor to the endogenous ligand, galanin. This property makes this compound an invaluable tool for studying the therapeutic potential of selectively potentiating GalR2 signaling.

These application notes provide a comprehensive overview of the use of this compound in characterizing galanin receptor pharmacology, including its mechanism of action, selectivity profile, and detailed protocols for key in vitro assays.

Mechanism of Action and Selectivity

This compound acts as a positive allosteric modulator at the GalR2 receptor. This is evidenced by its ability to potentiate galanin-stimulated inositol (B14025) monophosphate (IP1) accumulation, a downstream marker of GalR2 activation, in HEK293 cells stably expressing the receptor.[2] Critically, this compound does not displace radiolabeled galanin binding, confirming its allosteric binding site is distinct from the orthosteric site where galanin binds.[3][4] Furthermore, this compound exhibits no intrinsic agonist activity, as it does not stimulate IP1 production on its own.[3][4]

This compound demonstrates high selectivity for GalR2. It has been reported to have no effect on GalR1 receptor activity.[1] While direct studies on GalR3 are limited, the focused potentiation of GalR2 signaling pathways strongly suggests its subtype selectivity. This selectivity is crucial for isolating and studying the specific physiological functions mediated by GalR2.

Data Presentation

The following tables summarize the quantitative data regarding the pharmacological effects of this compound on galanin receptors.

Table 1: In Vitro Potency of this compound at the Human GalR2 Receptor

ParameterAssayCell LineValue
EC₅₀ of PotentiationIP1 AccumulationHEK293-GalR20.69 ± 2.7 µM (in the presence of 100 nM galanin)
EfficacyIP1 AccumulationHEK293-GalR29.7 ± 3.2-fold potentiation of 100 nM galanin response

Data compiled from a study on HEK293 cells stably expressing the GalR2 receptor.[3]

Table 2: Effect of this compound on Galanin Potency at the Human GalR2 Receptor

This compound ConcentrationAssayCell LineFold-Shift in Galanin EC₅₀
1 µMIP1 AccumulationHEK293-GalR23.4 ± 0.7
10 µMIP1 AccumulationHEK293-GalR212.5 ± 3.2
100 µMIP1 AccumulationHEK293-GalR250.4 ± 17.8

This table illustrates the leftward shift in the galanin concentration-response curve in the presence of increasing concentrations of this compound, indicating a potentiation of galanin's potency.[3]

Table 3: Selectivity Profile of this compound

Receptor SubtypePrimary Signaling PathwayEffect of this compound
GalR1Gαi/o coupled (cAMP inhibition)No reported activity
GalR2Gαq/11 coupled (IP1 accumulation)Potent positive allosteric modulator
GalR3Gαi/o coupled (cAMP inhibition)No reported activity

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of this compound in a laboratory setting.

Protocol 1: Inositol Monophosphate (IP1) Accumulation Assay for GalR2 Potentiation

This assay measures the potentiation of galanin-induced IP1 accumulation by this compound in cells expressing GalR2. The HTRF® (Homogeneous Time-Resolved Fluorescence) IP-One assay is a common method.

Materials:

  • HEK293 cells stably expressing human GalR2 (HEK293-GalR2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Poly-L-Lysine coated white 384-well plates

  • Stimulation buffer (e.g., HBSS, 20 mM HEPES, 0.1% BSA, 50 mM LiCl, pH 7.4)

  • Galanin (human)

  • This compound

  • HTRF® IP-One Gq detection kit (containing IP1-d2 and Anti-IP1 Cryptate)

  • HTRF®-compatible plate reader

Procedure:

  • Cell Plating: Seed HEK293-GalR2 cells in Poly-L-Lysine coated white 384-well plates at a density of 15,000-20,000 cells per well and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer. Prepare a fixed concentration of galanin (e.g., EC₂₀ concentration, approximately 3 nM) in stimulation buffer.

  • Cell Stimulation:

    • Carefully aspirate the culture medium from the wells.

    • Add 5 µL of the this compound dilutions to the appropriate wells.

    • Add 5 µL of stimulation buffer to control wells.

    • Incubate for 30 minutes at 37°C.

    • Add 5 µL of the galanin solution to all wells except the basal control wells (add 5 µL of stimulation buffer instead).

    • Incubate for 60 minutes at 37°C.

  • Detection:

    • Add 5 µL of IP1-d2 conjugate to each well.

    • Add 5 µL of Anti-IP1 Cryptate to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF®-compatible plate reader according to the manufacturer's instructions (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the 665/620 nm ratio and normalize the data. Plot the response as a function of this compound concentration to determine the EC₅₀ of potentiation.

Protocol 2: cAMP Inhibition Assay for GalR1 and GalR3 Selectivity

This assay determines the lack of effect of this compound on the galanin-induced inhibition of forskolin-stimulated cAMP production in cells expressing GalR1 or GalR3.

Materials:

  • HEK293 cells stably expressing human GalR1 or GalR3

  • Cell culture medium

  • Assay plates (e.g., 384-well)

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX)

  • Galanin (human)

  • This compound

  • Forskolin (B1673556)

  • cAMP detection kit (e.g., HTRF®, GloSensor™)

Procedure:

  • Cell Plating: Seed HEK293-GalR1 or HEK293-GalR3 cells in the appropriate assay plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound. Prepare a fixed concentration of galanin (e.g., EC₈₀). Prepare a fixed concentration of forskolin (e.g., 10 µM).

  • Cell Treatment:

    • Aspirate the culture medium and replace it with stimulation buffer.

    • Add this compound or vehicle to the wells and pre-incubate for 15-30 minutes at 37°C.

    • Add galanin or vehicle to the wells and incubate for 15 minutes at 37°C.

    • Add forskolin to all wells except the basal control and incubate for 30 minutes at 37°C.

  • cAMP Detection: Lyse the cells (if required by the kit) and measure cAMP levels according to the manufacturer's protocol.

  • Data Analysis: Determine the effect of this compound on the galanin-mediated inhibition of forskolin-stimulated cAMP levels.

Protocol 3: ERK1/2 Phosphorylation Assay by Western Blot

This protocol assesses the effect of this compound on galanin-induced ERK1/2 phosphorylation, a downstream signaling event of GalR2 activation.

Materials:

  • HEK293-GalR2 cells

  • 6-well plates

  • Serum-free medium

  • Galanin (human)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Serum Starvation: Seed HEK293-GalR2 cells in 6-well plates. Once confluent, serum-starve the cells for 4-12 hours.

  • Cell Treatment:

    • Pre-incubate cells with various concentrations of this compound or vehicle for 30 minutes.

    • Stimulate cells with a fixed concentration of galanin (e.g., 100 nM) for 5-10 minutes at 37°C.

  • Cell Lysis: Place plates on ice, aspirate the medium, and wash with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20 µg) by boiling in SDS-PAGE sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis: Quantify band intensities using densitometry. Express the results as the ratio of phospho-ERK to total-ERK.

Visualizations

Signaling Pathways

Galanin_Receptor_Signaling cluster_GalR1_GalR3 GalR1 & GalR3 Signaling cluster_GalR2 GalR2 Signaling & this compound Modulation GalR1_3 Galanin → GalR1 / GalR3 Gi_o Gαi/o GalR1_3->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Galanin Galanin GalR2 GalR2 Galanin->GalR2 binds This compound This compound This compound->GalR2 binds (allosteric) Gq_11 Gαq/11 GalR2->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 ↑ IP3 → ↑ Ca²⁺ PIP2->IP3 DAG ↑ DAG PIP2->DAG PKC PKC DAG->PKC activates MEK MEK PKC->MEK activates ERK ERK1/2 MEK->ERK activates pERK pERK1/2 ERK->pERK

Caption: Galanin receptor signaling pathways and this compound modulation.

Experimental Workflow

Experimental_Workflow_IP1 start Start plate_cells Seed HEK293-GalR2 cells in 384-well plate start->plate_cells incubate_overnight Incubate Overnight plate_cells->incubate_overnight pre_incubate Pre-incubate with This compound or Vehicle (30 min) incubate_overnight->pre_incubate stimulate Stimulate with Galanin (60 min) pre_incubate->stimulate add_reagents Add HTRF® Detection Reagents stimulate->add_reagents incubate_rt Incubate at RT (60 min) add_reagents->incubate_rt read_plate Read Plate (HTRF® Reader) incubate_rt->read_plate analyze Analyze Data (EC₅₀, Fold-Shift) read_plate->analyze end End analyze->end

Caption: Workflow for the GalR2 IP1 accumulation assay.

Logical Relationship

Logical_Relationship This compound This compound PAM Positive Allosteric Modulator This compound->PAM is a GalR2 GalR2 PAM->GalR2 acts on Potentiation Potentiation PAM->Potentiation results in No_Direct_Activation No Direct Activation PAM->No_Direct_Activation has Orthosteric_Binding Orthosteric Binding Site PAM->Orthosteric_Binding does not bind to Galanin_Signal Galanin-mediated Signaling GalR2->Galanin_Signal mediates Potentiation->Galanin_Signal of

Caption: Logical relationship of this compound as a GalR2 PAM.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CYM2503 for In Vitro IP1 Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of CYM2503 for in vitro Inositol (B14025) Monophosphate (IP1) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to IP1 assays?

A1: this compound is a potent and selective antagonist of the Sphingosine-1-Phosphate receptor 1 (S1P1). The S1P1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi signaling pathway, leading to the inhibition of adenylyl cyclase. However, like many GPCRs, it can also couple to the Gαq pathway, which activates Phospholipase C (PLC). PLC activation leads to the production of inositol trisphosphate (IP3), which is subsequently metabolized to inositol monophosphate (IP1).[1][2] IP1 accumulation serves as a stable and reliable measure of Gαq-coupled receptor activation.[2][3] In an IP1 assay, this compound is used to block the S1P1 receptor and inhibit the IP1 production stimulated by an S1P1 agonist.

Q2: What is the principle of the IP-One HTRF assay?

A2: The IP-One Homogeneous Time-Resolved Fluorescence (HTRF) assay is a competitive immunoassay designed to measure the accumulation of IP1 in cells.[1][4] The assay uses lithium chloride (LiCl) to inhibit the degradation of IP1, allowing it to accumulate.[1][2] The detection system consists of an anti-IP1 antibody labeled with a fluorescent donor (Europium cryptate) and an IP1 analog labeled with a fluorescent acceptor (d2). In the absence of cellular IP1, the donor and acceptor are in close proximity, resulting in a high HTRF signal. When cellular IP1 is present, it competes with the labeled IP1 for antibody binding, leading to a decrease in the HTRF signal that is inversely proportional to the amount of IP1 produced.[1][4]

Q3: What are the critical parameters to optimize for a successful this compound IP1 assay?

A3: To ensure reliable and reproducible results, the following parameters should be carefully optimized:

  • Cell Density: The number of cells per well affects the signal window and assay variability.

  • Agonist Concentration: An appropriate concentration of the S1P1 agonist (typically around EC80) is needed to stimulate a robust but not saturating IP1 response.

  • This compound Incubation Time: The pre-incubation time with the antagonist is crucial for achieving receptor blockade.

  • Agonist Stimulation Time: The duration of agonist stimulation impacts the level of IP1 accumulation.

Q4: Which cell lines are suitable for studying this compound's effect on S1P1 in an IP1 assay?

A4: Cell lines endogenously expressing the S1P1 receptor or recombinant cell lines overexpressing human S1P1, such as CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney 293) cells, are commonly used.[5] The choice of cell line should be guided by the specific research question and the need for a system with low endogenous expression of other S1P receptors to minimize off-target effects.

Experimental Protocols

Protocol 1: Optimization of Cell Density
  • Cell Seeding: Prepare a serial dilution of your cells (e.g., CHO-S1P1) in culture medium. Seed the cells into a 96-well white plate at various densities (e.g., 10,000, 20,000, 40,000, 80,000 cells/well).

  • Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Stimulation: The next day, replace the culture medium with stimulation buffer containing a fixed, high concentration of an S1P1 agonist (e.g., Sphingosine-1-Phosphate).

  • IP1 Detection: After the optimal stimulation time, lyse the cells and perform the IP1 detection according to the manufacturer's protocol.

  • Data Analysis: Plot the IP1 signal against the cell number to determine the optimal cell density that provides a robust signal window without being in the saturation phase.

Protocol 2: Determination of Agonist (S1P) EC50 and EC80
  • Cell Seeding: Seed the cells at the optimized density in a 96-well plate and incubate overnight.

  • Agonist Dilution: Prepare a serial dilution of the S1P1 agonist (e.g., S1P) in stimulation buffer.

  • Stimulation: Replace the culture medium with the agonist dilutions and incubate for the determined optimal stimulation time.

  • IP1 Detection: Lyse the cells and measure the IP1 concentration.

  • Data Analysis: Plot the IP1 concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and EC80 values.

Protocol 3: Optimization of this compound Concentration (Antagonist Mode)
  • Cell Seeding: Plate the cells at the optimized density and incubate overnight.

  • Antagonist Addition: Prepare serial dilutions of this compound in stimulation buffer. Remove the culture medium and add the this compound dilutions to the wells. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation: Add the S1P1 agonist at its pre-determined EC80 concentration to all wells (except for the negative control). Incubate for the optimized stimulation time.

  • IP1 Detection: Lyse the cells and perform the IP1 measurement.

  • Data Analysis: Plot the IP1 signal against the log of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 of this compound.

Troubleshooting Guide

Problem Possible Cause Solution
High Background Signal 1. Cell density is too high.[6] 2. Contamination of cell culture or reagents.[6] 3. Non-specific binding of assay components.[7]1. Optimize cell seeding density as described in Protocol 1. 2. Use fresh, sterile reagents and practice aseptic cell culture techniques. 3. Ensure adequate washing steps if applicable to the specific kit protocol.[7]
Low Signal Window 1. Cell density is too low. 2. Sub-optimal agonist concentration. 3. Insufficient stimulation time.1. Increase the number of cells per well. 2. Re-evaluate the agonist's EC80 value. 3. Perform a time-course experiment to determine the optimal stimulation time.
High Well-to-Well Variability 1. Inconsistent cell seeding. 2. Inaccurate pipetting. 3. Edge effects in the microplate.1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and proper technique. 3. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
No Inhibition by this compound 1. Incorrect this compound concentration. 2. Insufficient pre-incubation time with this compound. 3. Agonist concentration is too high (saturating).1. Verify the stock concentration and dilution series of this compound. 2. Increase the pre-incubation time with the antagonist (e.g., 60 minutes). 3. Use the agonist at its EC80, not a maximal concentration.

Data Presentation

Table 1: Example Optimization of Cell Density

Cell Density (cells/well)Raw HTRF Signal (665/620 nm ratio)
10,0001500
20,0003200
40,0006500
80,0006800 (plateau)

Table 2: Example S1P Agonist Titration

Log [S1P] (M)% Max Response
-102
-9.515
-9.045
-8.578
-8.095
-7.5100

Result: EC50 = 1 nM, EC80 ≈ 3 nM

Table 3: Example this compound Antagonist Titration

Log [this compound] (M)% Inhibition
-105
-9.525
-9.050
-8.580
-8.098
-7.5100

Result: IC50 = 1 nM

Visualizations

S1P1_Signaling_Pathway cluster_membrane Cell Membrane S1P1 S1P1 Receptor Gq Gq S1P1->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates IP3 IP3 PIP2->IP3 S1P S1P (Agonist) S1P->S1P1 Binds & Activates This compound This compound (Antagonist) This compound->S1P1 Binds & Inhibits IP1 IP1 (Accumulates) IP3->IP1 Metabolized to LiCl LiCl (Inhibitor) LiCl->IP1 Prevents Degradation

Caption: S1P1 receptor signaling pathway leading to IP1 accumulation.

IP1_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate Overnight (37°C, 5% CO2) A->B C 3. Add this compound (Antagonist) Pre-incubation B->C D 4. Add S1P Agonist (EC80) Stimulation C->D E 5. Lyse Cells and Add HTRF Detection Reagents D->E F 6. Incubate at Room Temp (60 min) E->F G 7. Read Plate on HTRF Reader F->G

Caption: Experimental workflow for a this compound antagonist IP1 assay.

Troubleshooting_Tree Start Problem Encountered HighBg High Background? Start->HighBg LowSignal Low Signal Window? HighBg->LowSignal No Sol_HighBg1 Optimize Cell Density HighBg->Sol_HighBg1 Yes NoInhibition No Inhibition? LowSignal->NoInhibition No Sol_LowSignal1 Increase Cell Density LowSignal->Sol_LowSignal1 Yes Sol_NoInhibition1 Verify this compound Conc. NoInhibition->Sol_NoInhibition1 Yes Sol_HighBg2 Check for Contamination Sol_HighBg1->Sol_HighBg2 Sol_LowSignal2 Optimize Agonist Conc. Sol_LowSignal1->Sol_LowSignal2 Sol_NoInhibition2 Increase Pre-incubation Time Sol_NoInhibition1->Sol_NoInhibition2

Caption: A logical troubleshooting guide for common IP1 assay issues.

References

Troubleshooting low signal in CYM2503 HTRF assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CYM2503 in Homogeneous Time-Resolved Fluorescence (HTRF) assays. Given that this compound has been described as both a Sphingosine-1-Phosphate Receptor 1 (S1P1) antagonist and a Galanin 2 Receptor (GAL2) positive allosteric modulator (PAM), this guide addresses potential issues in both experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of an HTRF assay?

A1: HTRF is a highly sensitive and robust technology that combines Fluorescence Resonance Energy Transfer (FRET) with Time-Resolved (TR) detection.[1][2] In a typical assay, two molecules of interest are labeled with a donor (usually a europium or terbium cryptate) and an acceptor fluorophore.[1] When these two molecules are in close proximity (within the Förster radius of 50-90 Å), excitation of the donor fluorophore with a light source (e.g., a laser or flash lamp) results in energy transfer to the acceptor, which then emits light at a specific wavelength.[2] The time-resolved aspect involves introducing a delay between the excitation and the measurement of the emitted light, which significantly reduces background fluorescence from the sample matrix.[3] The HTRF signal is typically calculated as a ratio of the acceptor and donor emission signals to normalize for experimental variations.[1]

Q2: How does an HTRF assay differ for an antagonist versus a positive allosteric modulator (PAM)?

A2: The assay design depends on the mechanism of action of the compound being tested.

  • Antagonist Assay: For an antagonist like this compound acting on S1P1, a competitive binding assay is often used. In this format, a labeled ligand (agonist or another antagonist) competes with the unlabeled antagonist (this compound) for binding to the receptor. A high HTRF signal indicates that the labeled ligand is bound to the receptor. As the concentration of this compound increases, it displaces the labeled ligand, leading to a decrease in the HTRF signal.

  • Positive Allosteric Modulator (PAM) Assay: For a PAM like this compound acting on GAL2, a functional assay measuring a downstream signaling event is typically employed. A common approach is to measure the accumulation of a second messenger, such as inositol (B14025) monophosphate (IP1) for Gq-coupled receptors like GAL2.[4][5] In the presence of a sub-maximal concentration of the natural agonist (galanin), a PAM (this compound) will enhance the agonist's effect, leading to a larger accumulation of the second messenger. This is a competitive immunoassay where the cellular IP1 competes with a labeled IP1 for binding to an antibody, resulting in a decrease in the HTRF signal as the cellular IP1 concentration increases.[4][5]

Q3: What are the most common initial steps to take when troubleshooting a low HTRF signal?

A3: When encountering a low HTRF signal, it is crucial to systematically check the fundamental components of the assay. Start by verifying the plate reader settings, ensuring they are optimized for HTRF assays, including the correct excitation and emission wavelengths, delay time, and integration time.[6][7][8][9] Next, confirm that all reagents have been prepared correctly and are within their expiration dates. Pay close attention to the concentrations of the donor and acceptor fluorophores, as well as any other critical reagents like the labeled ligand or agonist. Finally, review the incubation times and temperatures to ensure they are optimal for the specific assay being performed.[10]

Troubleshooting Low Signal in this compound HTRF Assays

This section provides a detailed, question-and-answer guide to troubleshoot low signal issues specifically for this compound HTRF assays, covering both its potential roles as an S1P1 antagonist and a GAL2 PAM.

Scenario 1: this compound as an S1P1 Antagonist (Competitive Binding Assay)

Q: My HTRF signal is low across the entire plate, including my positive control (labeled ligand with no competitor). What should I check first?

A: A universally low signal often points to a systemic issue. Here’s a step-by-step approach to diagnose the problem:

  • Plate Reader Settings: Incorrect reader settings are a common culprit. Ensure your plate reader is configured for time-resolved fluorescence and that the settings match the recommendations for the specific HTRF donor/acceptor pair you are using.[6][7][8][9]

  • Reagent Integrity and Concentration:

    • Labeled Ligand: Verify the concentration and integrity of your fluorescently labeled ligand. It may have degraded over time or through improper storage.

    • Receptor Preparation: Ensure that the cell membranes or purified receptors are of high quality and used at the optimal concentration.

    • HTRF Reagents: Check the concentrations of the donor and acceptor-labeled antibodies or streptavidin. Titrate these reagents to find the optimal signal-to-background ratio.[11]

  • Assay Buffer: The composition of your assay buffer is critical. Ensure it is compatible with all assay components and that the pH is optimal for receptor-ligand binding.

  • Incubation Time: The assay may not have reached equilibrium. Optimize the incubation time by taking readings at multiple time points (e.g., 1, 2, 4, and 24 hours) to determine when the signal is maximal and stable.[10][12]

Troubleshooting Workflow for Low Signal in S1P1 Antagonist Assay

G start Low HTRF Signal reader Verify Plate Reader Settings start->reader reagents Check Reagent Integrity & Concentration reader->reagents buffer Assess Assay Buffer Compatibility reagents->buffer incubation Optimize Incubation Time buffer->incubation decision Signal Improved? incubation->decision end Assay Optimized decision->end Yes troubleshoot_further Investigate Further decision->troubleshoot_further No

Caption: A logical workflow for troubleshooting low HTRF signal in a competitive binding assay.

Scenario 2: this compound as a GAL2 PAM (Second Messenger IP1 Assay)

Q: In my GAL2 PAM assay, I'm not seeing a significant decrease in HTRF signal with my positive control (high concentration of galanin agonist), indicating low IP1 accumulation. What could be the problem?

A: A lack of response to the agonist suggests an issue with the cellular signaling pathway or the detection of its downstream product.

  • Cell Health and Density:

    • Ensure that the cells expressing the GAL2 receptor are healthy and viable.

    • Optimize the cell seeding density. Too few cells will not produce a detectable amount of IP1, while too many can lead to other issues.[13]

  • Agonist Concentration and Activity:

    • Verify the concentration and biological activity of the galanin agonist. Prepare fresh dilutions from a reliable stock.

    • Perform a full agonist dose-response curve to ensure you are using an appropriate concentration (typically EC50 to EC80) to see potentiation by a PAM.

  • Stimulation and Lysis Conditions:

    • Optimize the agonist stimulation time. A time-course experiment will reveal the point of maximal IP1 accumulation.

    • Ensure the lysis buffer is effective and compatible with the HTRF reagents. Incomplete cell lysis will result in a lower-than-expected IP1 measurement.

  • IP1-d2 and Anti-IP1-Cryptate Concentrations: The concentrations of the labeled IP1 and the antibody are critical in this competitive immunoassay.[1] Refer to the kit manufacturer's instructions and consider performing a cross-titration if problems persist.

Signaling Pathway for GAL2 PAM HTRF Assay

G cluster_cell Cell cluster_assay HTRF Assay Galanin Galanin (Agonist) GAL2 GAL2 Receptor Galanin->GAL2 This compound This compound (PAM) This compound->GAL2 Gq Gq Protein GAL2->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 IP1 IP1 IP3->IP1 metabolized to Ab_Cryptate Anti-IP1-Cryptate (Donor) IP1->Ab_Cryptate competes with IP1_d2 IP1-d2 (Acceptor) IP1_d2->Ab_Cryptate FRET HTRF Signal Ab_Cryptate->FRET generates

Caption: The signaling cascade and competitive HTRF detection principle for a GAL2 PAM assay.

Quantitative Data Summary Tables

Table 1: Recommended Optimization Ranges for HTRF Assay Parameters

ParameterTypical Starting Concentration/ConditionOptimization RangeKey Consideration
Cell Density 10,000 - 50,000 cells/well (384-well plate)5,000 - 100,000 cells/wellCell line dependent; optimize for best signal-to-background.[13]
Labeled Ligand (Antagonist Assay) Kd concentration0.1 x Kd to 10 x KdUse a concentration at or below the Kd for competitive assays.
Agonist (PAM Assay) EC50 concentrationEC20 to EC80A sub-maximal concentration is required to observe potentiation.
HTRF Donor Reagent Manufacturer's recommendation0.5x to 2x recommended concentrationTitrate to find the optimal balance between signal and background.[11]
HTRF Acceptor Reagent Manufacturer's recommendation0.5x to 2x recommended concentrationHigher concentrations can increase background noise.[11]
Incubation Time 60 minutes30 minutes to overnightDetermine the point of signal stability.[10][12]
Incubation Temperature Room Temperature4°C to 37°CDependent on the stability of the proteins and reagents.

Table 2: Typical Plate Reader Settings for HTRF Assays

ParameterEuropium Cryptate DonorTerbium Cryptate Donor
Excitation Wavelength ~320-340 nm~320-340 nm
Donor Emission Wavelength ~620 nm~620 nm
Acceptor Emission Wavelength ~665 nm (for red acceptors)~665 nm (for red acceptors) or ~520 nm (for green acceptors)
Delay Time 50 - 150 µs50 - 150 µs
Integration Time 100 - 500 µs100 - 500 µs

Note: These are general guidelines. Always refer to your specific HTRF kit and plate reader manuals for optimal settings.[6][7][8][9]

Detailed Experimental Protocols

Protocol 1: this compound S1P1 Antagonist HTRF Assay

This protocol describes a competitive binding assay to determine the inhibitory activity of this compound on the S1P1 receptor.

Materials:

  • Cells or membranes expressing S1P1 receptor

  • Labeled S1P1 ligand (e.g., a fluorescently tagged agonist)

  • This compound

  • HTRF donor and acceptor reagents (e.g., anti-tag antibodies if the receptor is tagged)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • White, low-volume 384-well plates[10]

Procedure:

  • Prepare a serial dilution of this compound: Start with a high concentration (e.g., 10 mM in DMSO) and perform a serial dilution in assay buffer.

  • Dispense this compound: Add a small volume (e.g., 2 µL) of each this compound dilution to the wells of the 384-well plate. Include wells with assay buffer and DMSO as controls.

  • Add S1P1 Receptors: Add the cell membranes or purified S1P1 receptor preparation to each well.

  • Add Labeled Ligand: Add the fluorescently labeled S1P1 ligand at a final concentration at or below its Kd.

  • Add HTRF Detection Reagents: Add the HTRF donor and acceptor reagents.

  • Incubate: Incubate the plate at room temperature for the optimized duration (e.g., 60 minutes), protected from light.

  • Read Plate: Read the plate on an HTRF-compatible plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the HTRF ratio for each well. Plot the HTRF ratio against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: this compound GAL2 PAM HTRF Assay

This protocol describes a cell-based assay to measure the potentiation of galanin-induced IP1 production by this compound.

Materials:

  • CHO or HEK293 cells stably expressing the GAL2 receptor

  • Galanin (agonist)

  • This compound

  • HTRF IP1 assay kit (containing IP1-d2 and anti-IP1-cryptate)

  • Cell culture medium

  • White, tissue culture-treated 384-well plates

Procedure:

  • Seed Cells: Seed the GAL2-expressing cells into a 384-well plate and incubate overnight to allow for attachment.

  • Prepare Compounds: Prepare serial dilutions of this compound and a dilution of galanin at a concentration that gives a sub-maximal response (e.g., EC50).

  • Compound Addition: Add the this compound dilutions to the wells.

  • Agonist Stimulation: Add the sub-maximal concentration of galanin to all wells except for the negative controls.

  • Incubate: Incubate the plate at 37°C for the optimized stimulation time (e.g., 30 minutes).

  • Cell Lysis and HTRF Reagent Addition: Add the HTRF IP1-d2 and anti-IP1-cryptate reagents in lysis buffer to each well.

  • Incubate: Incubate at room temperature for 60 minutes, protected from light.

  • Read Plate: Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the HTRF ratio. A decrease in the ratio indicates an increase in IP1 production. Plot the HTRF ratio against the log of the this compound concentration to determine the EC50 of potentiation.

References

Technical Support Center: CYM2503 Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming challenges with the solubility of CYM2503 for in vivo experiments.

Troubleshooting Guide

Researchers may encounter difficulties in dissolving this compound to achieve a concentration suitable for in vivo administration. The following guide addresses common issues and provides systematic steps for optimizing solubility.

Problem 1: this compound precipitates out of solution upon addition of aqueous buffer.

  • Cause: this compound is a hydrophobic molecule with poor aqueous solubility. The addition of an aqueous medium to a stock solution in an organic solvent (like DMSO) can cause it to crash out of solution.

  • Solution Workflow:

    G start Start: this compound Precipitation Issue step1 Decrease final concentration of this compound start->step1 step2 Optimize Co-solvent/Vehicle Ratio step1->step2 If precipitation persists end_node Achieve Stable Solution step1->end_node If issue is resolved step3 Test Alternative Solubilization Strategies step2->step3 If precipitation persists step2->end_node If issue is resolved step4 Consider Formulation Development step3->step4 For long-term or high-dose studies step3->end_node If issue is resolved step4->end_node

    Caption: Troubleshooting workflow for this compound precipitation.

    Detailed Steps:

    • Reduce Final Concentration: Attempt to use a lower final concentration of this compound in your dosing vehicle.

    • Optimize Co-solvent Ratio: Minimize the percentage of the organic stock solvent (e.g., DMSO) in the final formulation. A common starting point is to keep the DMSO concentration below 10% of the total volume.

    • Utilize Surfactants: Incorporate a biocompatible surfactant, such as Tween® 80 or Cremophor® EL, into the vehicle to improve the stability of the compound in the aqueous phase.

    • Employ Cyclodextrins: Use cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), which can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.

Problem 2: The required in vivo dose cannot be achieved in a reasonable injection volume due to poor solubility.

  • Cause: The low solubility of this compound limits the maximum concentration that can be prepared in a biocompatible vehicle.

  • Solutions:

    • Co-solvent Systems: Experiment with different mixtures of co-solvents. Common co-solvents for in vivo use include DMSO, ethanol, polyethylene (B3416737) glycol (PEG), and propylene (B89431) glycol.

    • Solid Dispersions: For oral administration, preparing a solid dispersion of this compound with a hydrophilic carrier can enhance its dissolution rate and bioavailability.

    • Nanosuspensions: Creating a nanosuspension can increase the surface area of the drug particles, leading to improved dissolution and solubility.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for preparing a this compound formulation for intravenous (IV) or intraperitoneal (IP) injection?

A common starting point for a small-scale, acute in vivo study is to first dissolve this compound in 100% DMSO to create a high-concentration stock solution. This stock can then be diluted with a vehicle containing a surfactant and/or a co-solvent. A typical vehicle might consist of:

  • 5-10% DMSO

  • 10-20% Solutol® HS 15 or Cremophor® EL

  • 70-85% Saline or Phosphate-Buffered Saline (PBS)

It is critical to add the DMSO stock to the vehicle slowly while vortexing to prevent precipitation. The final formulation should be clear and free of visible particles. Always perform a small-scale pilot formulation to check for precipitation before preparing the full batch.

Q2: Can I use Tween® 80 to improve the solubility of this compound?

Yes, Tween® 80 is a non-ionic surfactant commonly used to increase the solubility of hydrophobic compounds for in vivo studies. A typical concentration range for Tween® 80 in the final formulation is 1-10%.

Q3: How can I use cyclodextrins to formulate this compound?

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used to enhance the solubility of poorly water-soluble drugs. You can prepare a solution of HP-β-CD in water (e.g., 20-40% w/v) and then add the this compound powder directly to this solution. The mixture should be stirred or sonicated until the compound is fully dissolved.

Data Presentation

The following table summarizes common excipients and formulation strategies that can be tested to improve the solubility of this compound. Researchers should use this as a template to record their experimental findings.

Formulation Component Vehicle Composition Maximum Achieved Concentration of this compound (mg/mL) Observations (e.g., clear solution, precipitation)
Co-solvent 10% DMSO, 40% PEG400, 50% SalineUser to determine
Surfactant 5% DMSO, 10% Tween® 80, 85% PBSUser to determine
Cyclodextrin 30% HP-β-CD in WaterUser to determine
Mixed Micelles Pluronic® F127 / TPGSUser to determine

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation

  • Weigh the required amount of this compound.

  • Dissolve the this compound in a minimal amount of DMSO to create a stock solution.

  • In a separate tube, prepare the vehicle by mixing the appropriate volumes of PEG400 and saline.

  • While vortexing the vehicle, slowly add the this compound-DMSO stock solution to the vehicle.

  • Visually inspect the final solution for any signs of precipitation.

  • If the solution is not clear, it can be gently warmed or sonicated.

Protocol 2: Preparation of a Cyclodextrin Formulation

  • Prepare a 30% (w/v) solution of HP-β-CD in sterile water.

  • Slowly add the weighed this compound powder to the HP-β-CD solution while stirring.

  • Continue to stir the mixture at room temperature for several hours, or until the powder is completely dissolved. Sonication can be used to expedite dissolution.

  • Filter the final solution through a 0.22 µm syringe filter to ensure sterility and remove any undissolved particles.

Mandatory Visualizations

As this compound is a positive allosteric modulator of the Galanin Receptor 2 (GalR2), understanding its downstream signaling is crucial for interpreting experimental results.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Galanin Galanin GalR2 GalR2 (GPCR) Galanin->GalR2 Binds This compound This compound This compound->GalR2 Positive Allosteric Modulation G_protein Gαq/11 Gβγ GalR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response

Caption: GalR2 signaling pathway modulated by this compound.

Technical Support Center: CYM2503 Anticonvulsant Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals investigating the anticonvulsant efficacy of CYM2503. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address potential variability in experimental outcomes.

Section 1: Troubleshooting Guides

Variability in anticonvulsant efficacy studies is a significant challenge. The following guides address common issues encountered when working with this compound and related seizure models.

Issue 1: Inconsistent Anticonvulsant Efficacy of this compound

Question: We are observing significant variability in the anticonvulsant effect of this compound between experiments. What are the potential causes and solutions?

Answer: Variability in the efficacy of this compound, a positive allosteric modulator (PAM) of the galanin receptor type 2 (GalR2), can arise from several factors related to its mechanism of action and the experimental models used.[1][2]

Potential Cause Explanation Troubleshooting Steps
Endogenous Galanin Levels As a PAM, this compound enhances the effect of the endogenous ligand, galanin.[1][2] Variability in basal or seizure-induced galanin levels can directly impact the observed efficacy of this compound. Factors influencing galanin levels include stress, time of day, and the specific seizure model employed.- Standardize animal handling and environmental conditions to minimize stress. - Conduct experiments at a consistent time of day to account for circadian rhythms. - Consider measuring galanin levels in brain tissue or cerebrospinal fluid to correlate with efficacy data.
Animal Strain and Genetics Different rodent strains can exhibit variations in GalR2 expression, distribution, and signaling efficiency, as well as differences in seizure susceptibility.[2]- Use a consistent and well-characterized rodent strain for all experiments. - Report the specific strain, substrain, and source of the animals in all publications. - If comparing results across studies, be mindful of the strains used.
Drug Administration Inconsistent dosing, vehicle composition, or route of administration can lead to variable drug exposure in the central nervous system.- Ensure accurate and consistent preparation of this compound solutions. - Use a consistent and appropriate vehicle and report its composition. - Standardize the route and timing of administration relative to seizure induction.
Seizure Model Parameters Minor variations in the seizure induction protocol (e.g., pilocarpine (B147212) dose, electroshock intensity) can significantly alter seizure severity and, consequently, the apparent efficacy of this compound.- Strictly adhere to a standardized and well-documented seizure induction protocol. - Calibrate equipment regularly. - Include appropriate vehicle-treated control groups in every experiment.
Issue 2: High Mortality or Adverse Effects in the Lithium-Pilocarpine Model

Question: We are experiencing high mortality rates and/or severe adverse effects in our animals when using the lithium-pilocarpine model to test this compound. How can we mitigate this?

Answer: The lithium-pilocarpine model is known for its potential severity. Careful refinement of the protocol is crucial for animal welfare and data quality.

Potential Cause Explanation Troubleshooting Steps
Pilocarpine Overdose The dose of pilocarpine required to induce status epilepticus (SE) can vary between animals. An excessive dose can lead to severe, prolonged seizures and high mortality.- Perform a dose-response study to determine the optimal pilocarpine dose for your specific animal strain and conditions. - Consider a titration protocol where a lower initial dose is followed by smaller supplemental doses until SE is induced.
Peripheral Cholinergic Effects Pilocarpine can cause significant peripheral side effects (e.g., salivation, lacrimation, respiratory distress) that contribute to morbidity and mortality.- Pre-treat with a peripherally acting muscarinic antagonist, such as methyl-scopolamine, 30 minutes before pilocarpine administration.
Prolonged Status Epilepticus The duration of SE is a major determinant of neuronal damage and mortality.- Terminate SE at a predetermined time point (e.g., 60-90 minutes) with a benzodiazepine (B76468) like diazepam. - Ensure consistent SE duration across all experimental groups.
Dehydration and Hypoglycemia Prolonged seizures can lead to dehydration and hypoglycemia, exacerbating the negative outcomes.- Provide supportive care, including subcutaneous administration of saline for hydration and glucose to prevent hypoglycemia after SE termination. - Ensure easy access to food and water post-seizure.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a positive allosteric modulator (PAM) of the galanin receptor type 2 (GalR2).[1][2] It does not activate the receptor on its own but enhances the anticonvulsant effect of the endogenous peptide galanin when it binds to GalR2.[1][2]

Q2: In which animal models has this compound shown anticonvulsant efficacy?

A2: this compound has demonstrated anticonvulsant effects in the lithium-pilocarpine model of status epilepticus in both rats and mice, and in the maximal electroshock (MES) seizure model in mice.[1][2]

Q3: What is the optimal route of administration for this compound in preclinical studies?

A3: In the initial characterization studies, this compound was administered intraperitoneally (i.p.).[1][2] The optimal route may depend on the specific experimental design and formulation.

Q4: How does the positive allosteric modulator nature of this compound affect experimental design?

A4: Since this compound's effect is dependent on the presence of endogenous galanin, it is crucial to use seizure models where galanin is known to be released.[3] Seizure activity itself can upregulate galanin expression, which is a key aspect of the therapeutic rationale for using a GalR2 PAM.[2]

Q5: Are there any known off-target effects of this compound?

A5: The initial characterization of this compound showed that it did not have any effect on the galanin receptor type 1 (GalR1).[2] However, as with any pharmacological tool, it is important to consider potential off-target effects and include appropriate controls in your experiments.

Section 3: Data Presentation

The following tables summarize the key quantitative findings from the initial anticonvulsant efficacy studies of this compound.

Table 1: Efficacy of this compound in the Rat Lithium-Pilocarpine Model of Status Epilepticus

ParameterVehicle Control (n=10)This compound (10 mg/kg, i.p.) (n=10)
Latency to First Electrographic Seizure (min) 28.5 ± 3.545.2 ± 5.1
Latency to First Stage 3 Behavioral Seizure (min) 35.1 ± 4.255.8 ± 6.3
Time to Establishment of Status Epilepticus (min) 52.3 ± 6.875.4 ± 8.9
Mortality Rate (%) 7020
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. Data adapted from Lu et al., PNAS, 2010.[2]

Table 2: Efficacy of this compound in the Mouse Lithium-Pilocarpine Seizure Model

ParameterVehicle Control (n=8)This compound (10 mg/kg, i.p.) (n=8)
Latency to First Electrographic Seizure (min) 15.3 ± 2.125.7 ± 3.4
Total Time in Seizure (min) 42.8 ± 5.921.4 ± 4.2
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. Data adapted from Lu et al., PNAS, 2010.[2]

Table 3: Efficacy of this compound in the Mouse Maximal Electroshock (MES) Seizure Model

TreatmentDose (mg/kg, i.p.)Protection from Tonic Hindlimb Extension (%)
Vehicle-0
This compound325
This compound1063
This compound3088
*p < 0.05 compared to vehicle control. Data adapted from Lu et al., PNAS, 2010.[2]

Section 4: Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anticonvulsant efficacy.

Lithium-Pilocarpine Induced Seizure Model in Rats
  • Animals: Male Wistar rats (200-250 g) are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Lithium Pre-treatment: Administer lithium chloride (3 mEq/kg, i.p.) 18-24 hours prior to pilocarpine injection.

  • Scopolamine Administration: 30 minutes before pilocarpine, administer methyl-scopolamine (1 mg/kg, i.p.) to reduce peripheral cholinergic effects.

  • This compound Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 30 minutes before pilocarpine.

  • Pilocarpine Administration: Administer pilocarpine hydrochloride (30 mg/kg, i.p.).

  • Seizure Monitoring: Continuously monitor animals for behavioral seizures using the Racine scale and for electrographic seizures via EEG recordings.

  • Termination of Status Epilepticus: After a predetermined duration of SE (e.g., 90 minutes), administer diazepam (10 mg/kg, i.p.) to terminate the seizures.

  • Post-Seizure Care: Provide supportive care, including hydration and nutritional support.

Maximal Electroshock (MES) Seizure Model in Mice
  • Animals: Male C57BL/6 mice (20-25 g) are used.

  • This compound Administration: Administer this compound (e.g., 3, 10, 30 mg/kg, i.p.) or vehicle at a predetermined time before the electroshock (e.g., 30 minutes).

  • Anesthesia and Electrode Placement: Briefly anesthetize the corneas with a drop of a local anesthetic solution. Place corneal electrodes on the eyes.

  • Electroshock Stimulation: Deliver a constant current stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) using a dedicated electroshock apparatus.

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this phase.

Section 5: Mandatory Visualizations

Diagram 1: this compound Signaling Pathway

CYM2503_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Galanin Galanin GalR2 GalR2 Receptor Galanin->GalR2 Binds PLC Phospholipase C GalR2->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Induces Hyperpolarization Neuronal Hyperpolarization (Reduced Excitability) Ca_release->Hyperpolarization Leads to This compound This compound This compound->GalR2 Positive Allosteric Modulation

Caption: this compound positively modulates GalR2 signaling, enhancing galanin's effect.

Diagram 2: Experimental Workflow for this compound Efficacy Testing in the Lithium-Pilocarpine Model

Li_Pilo_Workflow start Start lithium Administer Lithium Chloride (18-24h prior) start->lithium scopolamine Administer Methyl-scopolamine (30 min prior) lithium->scopolamine drug_admin Administer this compound or Vehicle (30 min prior) scopolamine->drug_admin pilocarpine Administer Pilocarpine drug_admin->pilocarpine monitoring Behavioral & EEG Monitoring pilocarpine->monitoring se_termination Terminate Status Epilepticus (e.g., with Diazepam) monitoring->se_termination post_care Post-Seizure Supportive Care se_termination->post_care data_analysis Data Analysis (Latency, Duration, Mortality) post_care->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound in the lithium-pilocarpine seizure model.

Diagram 3: Troubleshooting Logic for Efficacy Variability

Variability_Troubleshooting start Inconsistent Efficacy Observed check_pam Review PAM-specific factors? start->check_pam check_model Review Seizure Model Parameters? check_pam->check_model Yes pam_factors Endogenous Galanin Levels Animal Strain (GalR2 expression) check_pam->pam_factors No check_general Review General Experimental Procedures? check_model->check_general Yes model_factors Pilocarpine Dose / MES Intensity Seizure Scoring Criteria check_model->model_factors No general_factors Drug Formulation & Administration Animal Handling & Environment check_general->general_factors No solution_pam Standardize animal strain and handling protocols. pam_factors->solution_pam solution_model Strictly standardize and document seizure induction protocols. model_factors->solution_model solution_general Ensure consistent drug preparation and administration. general_factors->solution_general

Caption: Logical approach to troubleshooting variability in this compound efficacy studies.

References

Technical Support Center: Optimizing Experiments with CYM2503

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the off-target effects of CYM2503, a positive allosteric modulator (PAM) of the Galanin Receptor 2 (GALR2). By following these recommendations, users can enhance the reliability and reproducibility of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a positive allosteric modulator (PAM) of the Galanin Receptor 2 (GALR2).[1][2] It does not bind to the same site as the endogenous ligand, galanin (the orthosteric site), but rather to a different (allosteric) site on the receptor.[1] By itself, this compound does not activate the receptor; its function is to enhance the receptor's response to galanin.[1][3] This is typically observed as a leftward shift in the galanin concentration-response curve, meaning a lower concentration of galanin is needed to achieve the same level of receptor activation.[3]

Q2: What are off-target effects and why are they a concern with small molecules like this compound?

A2: Off-target effects are unintended interactions between a small molecule and cellular components other than its primary target.[4][5] These interactions can lead to misleading experimental results, where an observed phenotype is incorrectly attributed to the modulation of the intended target.[6] For a PAM like this compound, potential off-target effects could include the modulation of other receptors, inhibition of enzymes, or disruption of other cellular pathways, which can complicate data interpretation and potentially lead to cytotoxicity at higher concentrations.[7]

Q3: How can I be confident that the observed effects in my experiment are due to GALR2 modulation?

Q4: What is the recommended starting concentration for in vitro experiments with this compound?

A4: The optimal concentration of a PAM is highly dependent on the concentration of the orthosteric agonist (galanin) used in the assay.[8][9] Given that the reported EC50 for this compound's potentiation of galanin-induced signaling is 0.69 µM, a good starting point for a dose-response experiment is to test concentrations ranging from 100 nM to 10 µM.[3] It is critical to perform a full dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions, aiming for the lowest concentration that produces a robust and significant potentiation of the galanin-induced effect.[8]

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
Inconsistent or no potentiation of galanin signaling 1. Degraded this compound: Compound may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Low GALR2 Expression: The cell line used may not express sufficient levels of GALR2. 3. Suboptimal Galanin Concentration: The fixed concentration of galanin used may be too high (saturating) or too low. 4. Solubility Issues: this compound may have precipitated out of the solution in your assay medium.1. Use a fresh aliquot of this compound from a properly stored stock solution. Prepare fresh dilutions for each experiment. 2. Confirm GALR2 expression via qPCR or Western blot. Consider using a cell line with higher or induced expression. 3. Perform a galanin dose-response curve to determine its EC20 or EC50, and use that concentration for assessing PAM activity. 4. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and that this compound remains soluble in the final assay buffer.
High background or unexpected cellular effects (e.g., cytotoxicity) 1. Concentration Too High: High concentrations of this compound may induce off-target effects or general cytotoxicity. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 3. Known Off-Target Activity: The compound may have known interactions with other cellular targets.1. Perform a dose-response experiment to identify the lowest effective concentration. Run a cell viability assay (e.g., MTT or Trypan Blue) in parallel. 2. Ensure the final solvent concentration is consistent across all conditions, including a "vehicle-only" control, and is kept at a non-toxic level (e.g., ≤0.1%). 3. Review the literature for any known off-target activities. Use a counterscreening assay against related receptors (e.g., GALR1, GALR3) to check for specificity.
Variability between experiments 1. Inconsistent Cell State: Differences in cell passage number, confluency, or serum starvation can alter GPCR signaling. 2. Reagent Instability: Galanin (a peptide) or this compound may be unstable in the assay medium over time. 3. Assay Conditions: Minor variations in incubation time, temperature, or plate reader settings.1. Standardize cell culture procedures. Use cells within a defined passage number range and ensure consistent confluency at the time of the experiment. 2. Prepare fresh reagents for each experiment. Consider the stability of all components in your specific assay buffer and conditions. 3. Maintain strict adherence to the validated experimental protocol.

Quantitative Data: this compound Activity Profile

The following table summarizes the known quantitative data for this compound. It is important for researchers to note that a comprehensive off-target screening profile across a broad panel of receptors and enzymes is not publicly available for this compound.

TargetAssay TypeSpeciesPotency / ActivityReference
GALR2 IP1 Accumulation (Potentiation of 100 nM galanin)HumanEC50 = 0.69 µM [3]
GALR1 Galanin Binding DisplacementRatNo displacement up to 100 µM [2]
GALR1 cAMP Signaling-No effect on GALR1 signaling [1][2]
GALR3 --Data not publicly available -

Note: The lack of publicly available data for GALR3 and other potential off-targets underscores the importance of performing selectivity assays as part of the experimental workflow.

Experimental Protocols

Protocol 1: Dose-Response Curve for this compound Potentiation

This protocol is designed to determine the optimal concentration of this compound for potentiating galanin-induced signaling via a second messenger assay (e.g., IP1 or calcium mobilization).

Materials:

  • Cells expressing GALR2 (e.g., HEK293-GALR2)

  • Galanin peptide

  • This compound

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Second messenger detection kit (e.g., HTRF-based IP-One assay)

  • White, opaque 384-well plates

Procedure:

  • Cell Preparation: Culture and seed cells into 384-well plates according to the assay kit's instructions and allow them to adhere overnight.

  • Galanin Preparation: Prepare a stock solution of galanin and dilute it in assay buffer to a concentration that is 2x the desired final EC20 concentration (determined from a prior galanin dose-response experiment).

  • This compound Dilution Series: Prepare a 4x serial dilution of this compound in assay buffer. For example, create a 10-point dilution series starting from a top concentration of 40 µM down to the nanomolar range. Include a "vehicle-only" control (e.g., DMSO in assay buffer).

  • Compound Addition: Add 5 µL of the 4x this compound dilutions (or vehicle) to the appropriate wells of the cell plate.

  • Pre-incubation: Incubate the plate for 15-30 minutes at 37°C to allow this compound to equilibrate with the cells.

  • Galanin Stimulation: Add 10 µL of the 2x galanin solution to all wells except the "no-stim" control wells (add 10 µL of assay buffer to these).

  • Incubation: Incubate the plate for the time specified by the second messenger assay kit (e.g., 60 minutes at 37°C for IP1 accumulation).

  • Detection: Add the detection reagents as per the manufacturer's protocol and read the plate on a compatible plate reader.

  • Data Analysis: Plot the response versus the log of the this compound concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 and Emax of potentiation.

Protocol 2: Counterscreening for Selectivity Against GALR1

This protocol is used to confirm that this compound does not modulate the activity of the related GALR1 receptor.

Materials:

  • Cells expressing GALR1 (e.g., CHO-GALR1)

  • Galanin peptide

  • Forskolin (B1673556)

  • This compound

  • cAMP detection kit (e.g., HTRF-based cAMP Gs/Gi kit)

Procedure:

  • Cell Preparation: Seed GALR1-expressing cells into 384-well plates.

  • Compound Addition: Add this compound to the wells at a high concentration (e.g., 10 µM, 4x final concentration) and a vehicle control.

  • Pre-incubation: Incubate for 15-30 minutes at 37°C.

  • Stimulation: Add a mixture of galanin (at its EC80 for GALR1) and forskolin (at a concentration that gives a submaximal cAMP response).

  • Incubation: Incubate for the time specified by the cAMP assay kit (e.g., 30 minutes at 37°C).

  • Detection: Lyse the cells and add detection reagents according to the kit protocol. Read the plate.

  • Data Analysis: Compare the cAMP levels in the this compound-treated wells to the vehicle-treated wells. A lack of significant difference confirms selectivity for GALR2 over GALR1.

Visualizations

GALR2_Signaling_Pathway cluster_membrane Cell Membrane GALR2 GALR2 Gq Gαq GALR2->Gq activates Gi Gαi GALR2->Gi activates Galanin Galanin (Orthosteric Agonist) Galanin->GALR2 This compound This compound (PAM) This compound->GALR2 potentiates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC cAMP_effect Decreased Cellular Effects

Caption: Simplified GALR2 signaling pathways.

experimental_workflow cluster_planning Phase 1: Assay Development cluster_execution Phase 2: On-Target Validation cluster_selectivity Phase 3: Off-Target Assessment cluster_confirmation Phase 4: Confirmation A Develop Primary Assay (e.g., GALR2-mediated IP1 production) B Determine Galanin EC20-EC50 in Primary Assay A->B C Perform this compound Dose-Response (in presence of Galanin EC20) B->C D Determine Lowest Effective Concentration C->D E Counterscreen vs. GALR1 (e.g., cAMP assay) D->E F Counterscreen vs. other targets (e.g., GALR3, broad GPCR panel) E->F G Assess Cytotoxicity (e.g., MTT, CellTox Green) F->G H Confirm Phenotype with Structurally Different GALR2 PAM G->H I Validate with GALR2 Knockout/Knockdown (if feasible) H->I

Caption: Workflow for assessing this compound on- and off-target effects.

troubleshooting_tree decision decision result result issue issue start Unexpected Experimental Result q1 Is the effect seen with vehicle control? start->q1 q2 Does the effect disappear in GALR2 KO/KD cells? q1->q2 No res1 Solvent/Vehicle Effect q1->res1 Yes q3 Is the effect reproduced by a structurally different GALR2 PAM? q2->q3 No q4 Is there cytotoxicity at the effective concentration? q2->q4 N/A or KO not feasible res2 Likely On-Target Effect q2->res2 Yes q3->res2 Yes res4 Likely Off-Target Effect q3->res4 No q4->q3 No res5 Effect may be due to Cytotoxicity q4->res5 Yes res3 Potential Off-Target Effect or Compound-Specific Artifact

Caption: Decision tree for troubleshooting unexpected this compound effects.

References

Technical Support Center: Optimizing Stimulation Time for Galanin in CYM2503 Potentiation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize stimulation time in galanin potentiation assays involving the positive allosteric modulator (PAM), CYM2503.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a positive allosteric modulator (PAM) of the galanin receptor 2 (GalR2).[1] It does not bind to the same site as the natural ligand, galanin (the orthosteric site), but to a distinct allosteric site on the receptor.[2] By binding to this allosteric site, this compound enhances the signaling response produced by galanin.[1][2] It has been shown to potentiate galanin-stimulated inositol (B14025) monophosphate (IP1) accumulation, a downstream product of the Gq signaling pathway.[1][2]

Q2: What is the primary signaling pathway of the Galanin Receptor 2 (GalR2)?

A2: The Galanin Receptor 2 (GalR2) is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.[3] Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3][4] GalR2 can also couple to Gi and Go proteins, leading to the inhibition of adenylyl cyclase and modulation of other signaling cascades.[3]

Q3: Why is optimizing stimulation time crucial in a potentiation assay with a PAM?

A3: Optimizing stimulation time is critical to accurately quantify the potentiation effect of a PAM like this compound. The kinetics of both the orthosteric agonist (galanin) and the PAM binding to the receptor, as well as the downstream signaling events, are time-dependent. Insufficient stimulation time may not allow the system to reach equilibrium, leading to an underestimation of the potentiation. Conversely, excessively long stimulation times can lead to receptor desensitization, internalization, or signal degradation, which can also result in an inaccurate assessment of the compound's efficacy.

Q4: Should I pre-incubate the cells with this compound before adding galanin?

A4: Yes, pre-incubating the cells with the PAM is a standard and recommended practice when characterizing allosteric modulators.[5] This allows the PAM to bind to its allosteric site on the receptor and induce a conformational change that can enhance the subsequent binding and/or signaling of the orthosteric agonist, galanin. The optimal pre-incubation time should be determined empirically for your specific assay system.

Q5: What are the typical assay formats used to measure GalR2 activation?

A5: Given that GalR2 primarily couples to the Gq pathway, the most common assay formats for measuring its activation are:

  • Inositol Monophosphate (IP1) Accumulation Assays: These assays, such as HTRF-based IP-One assays, measure the accumulation of IP1, a stable downstream metabolite of IP3. They provide a robust and cumulative measure of Gq activation over a period of time (typically 30-60 minutes).

  • Calcium Mobilization Assays: These assays use fluorescent calcium indicators to measure the transient increase in intracellular calcium concentration that occurs seconds after receptor activation. They provide a real-time kinetic readout of Gq signaling.

Troubleshooting Guides

Issue 1: Inconsistent or Low Potentiation of Galanin Signal by this compound
Possible Cause Troubleshooting Step Rationale
Suboptimal Pre-incubation Time with this compound Perform a time-course experiment for this compound pre-incubation. Test a range of times (e.g., 15, 30, 45, 60 minutes) before adding a fixed concentration of galanin.The binding of a PAM to its allosteric site is a kinetic process. Insufficient pre-incubation time may not allow for optimal receptor modulation before the agonist is introduced.
Inappropriate Co-stimulation Time with Galanin and this compound After determining the optimal pre-incubation time, perform a time-course for co-stimulation with galanin. Test a range of co-incubation times (e.g., for IP1 assays: 15, 30, 45, 60, 90, 120 minutes).The downstream signaling cascade takes time to develop. The optimal co-stimulation time will capture the peak of the potentiated signal before receptor desensitization or signal degradation becomes significant.
Incorrect Assay Buffer or Conditions Ensure the assay buffer composition, pH, and temperature are optimal for your cell type and the specific assay being performed.Suboptimal assay conditions can negatively impact cell health and receptor signaling, leading to reduced and more variable responses.
Cell Density and Health Optimize cell density per well. Ensure cells are healthy and in the logarithmic growth phase. Avoid using cells that are over-confluent or have a high passage number.Cell density can affect the magnitude of the signal and the overall health of the cells during the assay. Unhealthy cells will exhibit poor and inconsistent signaling.
Issue 2: High Background Signal or Apparent Agonist Activity of this compound Alone
Possible Cause Troubleshooting Step Rationale
Ago-PAM Activity of this compound Test a full dose-response of this compound in the absence of galanin.Some PAMs can have intrinsic agonist activity, known as "ago-PAMs". It is important to characterize this to properly interpret the potentiation data.[6]
Constitutive Receptor Activity Use a cell line with an appropriate level of GalR2 expression. High levels of receptor overexpression can sometimes lead to constitutive (ligand-independent) activity.If the receptor is constitutively active, a PAM might enhance this basal signaling, appearing as agonist activity.
Assay Artifacts Run appropriate controls, including vehicle-only and cells not expressing the receptor.This will help to identify if the observed signal is due to a direct effect on the receptor or an artifact of the assay system.

Experimental Protocols

Protocol 1: Optimizing Pre-incubation and Co-stimulation Time for an IP1 Accumulation Assay (HTRF)

Objective: To determine the optimal pre-incubation time for this compound and the optimal co-stimulation time with galanin for maximizing the potentiation signal.

Materials:

  • HEK293 cells stably expressing human GalR2

  • Assay medium (e.g., HBSS with 20 mM HEPES)

  • Stimulation buffer (Assay medium containing a phosphodiesterase inhibitor like IBMX, if necessary)

  • Galanin stock solution

  • This compound stock solution

  • IP-One HTRF assay kit

  • 384-well white microplate

Methodology:

Part A: Optimizing this compound Pre-incubation Time

  • Seed GalR2-expressing cells in a 384-well plate at a pre-determined optimal density and culture overnight.

  • Prepare serial dilutions of this compound in stimulation buffer.

  • Wash the cells with assay medium.

  • Add the this compound dilutions to the wells and incubate for different pre-incubation times (e.g., 15, 30, 45, 60 minutes) at 37°C.

  • Following each respective pre-incubation period, add a fixed, sub-maximal (e.g., EC20) concentration of galanin to the wells.

  • Incubate for a standard co-stimulation time (e.g., 60 minutes) at 37°C.

  • Lyse the cells and detect IP1 accumulation according to the HTRF kit manufacturer's protocol.

  • Plot the HTRF signal against the pre-incubation time to identify the time point that yields the maximal potentiation.

Part B: Optimizing Galanin Co-stimulation Time

  • Using the optimal pre-incubation time for this compound determined in Part A, pre-incubate the cells with a fixed concentration of this compound (e.g., a concentration that gives a robust potentiation).

  • Add a fixed, sub-maximal concentration of galanin.

  • Incubate for a range of co-stimulation times (e.g., 15, 30, 45, 60, 90, 120 minutes) at 37°C.

  • Lyse the cells and detect IP1 accumulation.

  • Plot the HTRF signal against the co-stimulation time to determine the optimal duration that gives a stable and maximal potentiated signal.

Protocol 2: Real-time Calcium Mobilization Assay with Pre-incubation

Objective: To observe the real-time potentiation of galanin-induced calcium flux by this compound.

Materials:

  • CHO-K1 cells stably expressing human GalR2

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Galanin stock solution

  • This compound stock solution

  • 96- or 384-well black, clear-bottom microplate

  • Fluorescence plate reader with an injection system

Methodology:

  • Seed GalR2-expressing cells in the microplate and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Wash the cells with assay buffer.

  • Place the plate in the fluorescence reader.

  • Add different concentrations of this compound to the wells and pre-incubate for a determined time (e.g., 15-30 minutes).

  • Initiate the kinetic read on the plate reader.

  • After a baseline reading, inject a sub-maximal concentration of galanin into the wells.

  • Continue to measure the fluorescence intensity in real-time for several minutes to capture the peak response.

  • Analyze the data by calculating the peak fluorescence response over baseline.

Data Presentation

Table 1: Example Data for Optimizing this compound Pre-incubation Time in an IP1 Assay

Pre-incubation Time (min)HTRF Ratio (Galanin alone)HTRF Ratio (Galanin + this compound)Fold Potentiation
15150030002.0
30155045002.9
45152046003.0
60153045503.0

Table 2: Example Data for Optimizing Galanin Co-stimulation Time in an IP1 Assay

Co-stimulation Time (min)HTRF Ratio (Galanin alone)HTRF Ratio (Galanin + this compound)Signal-to-Background
15100025002.5
30180050002.8
45220065003.0
60250070002.8
90230060002.6
120200050002.5

Mandatory Visualizations

GalR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Galanin Galanin (Orthosteric Agonist) GalR2 GalR2 Galanin->GalR2 Binds to orthosteric site This compound This compound (PAM) This compound->GalR2 Binds to allosteric site Gq Gq GalR2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: GalR2 signaling pathway with galanin and this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection A Seed GalR2-expressing cells in a microplate B Culture cells overnight A->B C Wash cells B->C D Pre-incubate with this compound (Time Optimization) C->D E Add Galanin (Co-stimulation Time Optimization) D->E F Incubate E->F G Lyse cells (for IP1 assay) or read fluorescence (for Ca²⁺ assay) F->G H Data Analysis G->H

Caption: General experimental workflow for a potentiation assay.

Troubleshooting_Logic Start Inconsistent/Low Potentiation? Preincubation Optimize this compound Pre-incubation Time Start->Preincubation Yes Costimulation Optimize Galanin Co-stimulation Time Preincubation->Costimulation Conditions Check Assay Conditions (Buffer, Temp, Cell Density) Costimulation->Conditions Recheck Re-evaluate Potentiation Conditions->Recheck Success Consistent Results Recheck->Success Improved Failure Further Troubleshooting Needed Recheck->Failure No Improvement

Caption: Troubleshooting logic for optimizing stimulation time.

References

Best practices for handling and storing CYM2503

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing CYM2503. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C.[1][2] It has a stability of at least four years under these conditions.[2] For short-term storage, it can be kept at 4°C for up to two years.[1]

Q2: How should I prepare a stock solution of this compound?

It is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO).[1]

Q3: What is the solubility of this compound in DMSO?

This compound is soluble in DMSO at a concentration of 10 mM or 100 mg/mL.[1]

Q4: How should I store the DMSO stock solution of this compound?

For optimal stability, DMSO stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1][3]

Troubleshooting Guides

Problem: I am observing variability in my experimental results.

  • Possible Cause 1: Improper storage of solid this compound.

    • Solution: Ensure that solid this compound is stored at the recommended temperature of -20°C for long-term storage to maintain its integrity.[1][2]

  • Possible Cause 2: Degradation of this compound in the stock solution.

    • Solution: Prepare fresh stock solutions regularly and store them under the recommended conditions (-80°C for up to 6 months or -20°C for up to 1 month).[1][3] Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Instability of this compound in aqueous experimental buffers.

    • Solution: While specific data on the aqueous stability of this compound is limited, it is a common issue for compounds to degrade in aqueous solutions. Prepare fresh dilutions in your experimental buffer immediately before use. If experiments are lengthy, consider the potential for time-dependent degradation.

Problem: My this compound is not dissolving properly in DMSO.

  • Possible Cause: Incorrect solvent or concentration.

    • Solution: Confirm that you are using high-purity, anhydrous DMSO. Ensure you are not exceeding the known solubility of 100 mg/mL.[1] Gentle warming and vortexing may aid dissolution.

Quantitative Data Summary

ParameterValue and Conditions
Storage (Solid) -20°C (long-term, ≥ 4 years) 4°C (short-term, 2 years)
Solubility in DMSO 10 mM or 100 mg/mL
Storage (DMSO Solution) -80°C (≤ 6 months) -20°C (≤ 1 month)

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound. The molecular weight of this compound is 777.95 g/mol .

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 7.78 mg of this compound in 1 mL of DMSO.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for up to six months or at -20°C for up to one month.[1][3]

Safety and Handling

Hazard Identification: A Safety Data Sheet (SDS) for a similar compound indicates that it may cause skin corrosion or irritation (Category 1B), may cause an allergic skin reaction (Category 1), and may cause long-lasting harmful effects to aquatic life (Category 4).[4]

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Handle the compound in a well-ventilated area.[4]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

  • Wash hands thoroughly after handling.

  • Avoid release to the environment.[4]

First Aid Measures:

  • If on skin: Wash with plenty of soap and water.[4]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • If inhaled: Remove the person to fresh air and keep comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

Visualizations

CYM2503_Handling_Workflow cluster_storage Storage cluster_preparation Preparation cluster_experiment Experimentation Solid Solid this compound (-20°C) Dissolve Dissolve in DMSO (up to 100 mg/mL) Solid->Dissolve Weigh & Add Solvent Stock DMSO Stock Solution (-80°C or -20°C) Dilute Dilute in Aqueous Buffer Stock->Dilute Prepare Working Solution Dissolve->Stock Aliquot & Store Assay Perform Assay (Use Immediately) Dilute->Assay Immediate Use Troubleshooting_Logic Variability Experimental Variability Storage Improper Storage? Variability->Storage Solution_Stab Solution Instability? Storage->Solution_Stab No Check_Temp Verify Storage Temp (-20°C Solid, -80°C Stock) Storage->Check_Temp Yes Aq_Stab Aqueous Instability? Solution_Stab->Aq_Stab No Fresh_Stock Prepare Fresh Stock Solution_Stab->Fresh_Stock Yes Use_Immediately Use Fresh Aqueous Dilutions Aq_Stab->Use_Immediately Yes

References

CYM2503 Synthesis and Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of CYM2503. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound is a synthetic organic molecule with peptide-like features. A plausible synthetic route involves a convergent strategy based on standard solution-phase peptide coupling chemistry. The key steps would be:

  • Synthesis of the core building blocks: (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid (Fmoc-Cyclohexylalanine-OH), N6-(tert-butoxycarbonyl)-L-lysinamide derivative of 7-amino-4-methylquinolin-2-one.

  • Peptide coupling of these two fragments using a suitable coupling reagent like HATU.

  • Purification of the final product via chromatography, likely preparative HPLC.

Q2: What are the key starting materials and their properties?

A2: The primary starting materials for the proposed synthesis are listed in the table below.

Starting MaterialMolecular FormulaMolecular Weight ( g/mol )Key Properties
Fmoc-Cyclohexylalanine-OHC24H27NO4393.48White to off-white solid, soluble in organic solvents like DMF and DCM.[1]
Boc-Lysine-OHC11H22N2O4246.30White solid, soluble in water and some organic solvents.[2][3]
7-amino-4-methylquinolin-2(1H)-oneC10H10N2O174.20Solid, solubility can be limited in aqueous solutions but is enhanced in organic solvents or by pH adjustment.[4][5]

Q3: What are the most common challenges in the synthesis of this compound?

A3: Given its structure, the most likely challenges include:

  • Incomplete peptide coupling: Steric hindrance from the bulky cyclohexyl and Fmoc groups can slow down the reaction.

  • Side reactions: Racemization at the chiral centers, and side reactions involving the coupling reagent (e.g., guanidinylation with HATU) can occur.[6]

  • Low solubility of intermediates or the final product: The quinolinone moiety can lead to poor solubility in certain solvents.[4][5][7][8]

  • Difficult purification: The presence of closely related impurities and potential diastereomers can make purification by HPLC challenging.

Q4: What are the recommended storage conditions for this compound?

A4: While specific stability data for this compound is not publicly available, based on its chemical structure containing potentially labile ester and carbamate (B1207046) groups, it is recommended to store the solid compound at -20°C in a tightly sealed container, protected from light and moisture. For long-term storage, storage at -80°C is preferable. Solutions should be freshly prepared, but if storage is necessary, they should be kept at -80°C for no longer than a few weeks.[9][10][11]

Troubleshooting Guides

Synthesis
Issue Possible Cause Recommended Solution
Low yield of the coupled product Incomplete reaction due to steric hindrance.- Increase the reaction time and/or temperature.- Use a more potent coupling reagent like HATU or HBTU in combination with a non-nucleophilic base like DIPEA.[6]- Increase the equivalents of the acylating agent and coupling reagents.
Decomposition of starting materials or product.- Ensure all reagents and solvents are anhydrous.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of unexpected side products Racemization during activation.- Use a coupling reagent known to suppress racemization, such as HATU with HOAt.- Avoid excessive amounts of base and prolonged activation times.[6]
Guanidinylation of the amine by HATU.- Avoid a large excess of HATU.- Add the activated ester to the amine component, rather than the other way around.[6]
Reaction mixture is a heterogeneous slurry Poor solubility of one or more components.- Use a co-solvent system (e.g., DMF/DCM).- For quinolinone-containing fragments, consider adding a small amount of a solubilizing agent or adjusting the pH if compatible with the reaction conditions.[8]
Purification
Issue Possible Cause Recommended Solution
Poor separation of the product from impurities on HPLC Impurities have similar retention times to the product.- Optimize the HPLC gradient. A shallower gradient around the elution time of the product can improve resolution.[12]- Try a different stationary phase (e.g., C8 instead of C18) or a different mobile phase modifier (e.g., formic acid instead of TFA).
Co-elution of diastereomers.- Use a chiral stationary phase for analytical HPLC to confirm the presence of diastereomers.- Optimize the achiral preparative HPLC method to achieve baseline separation of diastereomers, which is often possible with subtle changes in mobile phase composition or temperature.[12]
Product precipitates in the collection tubes Low solubility of the purified product in the mobile phase.- Collect fractions into tubes containing a small amount of a solvent in which the product is highly soluble (e.g., DMSO).- Lyophilize the fractions immediately after collection to prevent precipitation.[13]
Difficulty removing the Fmoc group post-purification Incomplete deprotection.- If purification is performed with the Fmoc group attached, ensure complete removal by treating with a solution of piperidine (B6355638) in DMF (typically 20%) and monitoring the reaction by HPLC.[14][15]

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is a plausible, though not officially published, method for the synthesis of this compound.

Step 1: Synthesis of Boc-Lys-NH-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)

  • To a solution of 7-amino-4-methyl-2-oxo-1,2-dihydroquinoline (1.0 eq) in anhydrous DMF, add Boc-Lys(Fmoc)-OH (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Step 2: Fmoc Deprotection of the Lysine Side Chain

  • Dissolve the purified product from Step 1 in a 20% solution of piperidine in DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Monitor the deprotection by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under high vacuum to remove piperidine and DMF.

  • Co-evaporate with toluene (B28343) to remove residual piperidine. The resulting amine is used in the next step without further purification.

Step 3: Coupling with Fmoc-Cyclohexylalanine-OH

  • To a solution of the deprotected amine from Step 2 in anhydrous DMF, add Fmoc-Cyclohexylalanine-OH (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 6-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, work up the reaction as described in Step 1.

  • The crude product is then purified by preparative HPLC.

Purification Protocol
  • System: Preparative reversed-phase HPLC

  • Column: C18, 10 µm, 250 x 21.2 mm

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient tailored to the retention time of this compound, for example, 30-70% B over 40 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Post-Purification: Fractions containing the pure product are pooled and lyophilized to yield this compound as a white solid.[12][13]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Fmoc Deprotection cluster_start2 Starting Material cluster_step3 Step 3: Second Coupling cluster_purification Purification A 7-amino-4-methyl -2-oxoquinoline C HATU, DIPEA, DMF A->C B Boc-Lys(Fmoc)-OH B->C D Boc-Lys(Fmoc)-NH-(quinolinone) C->D Amide bond formation E 20% Piperidine/DMF D->E Deprotection F Boc-Lys(NH2)-NH-(quinolinone) E->F H HATU, DIPEA, DMF F->H G Fmoc-Cyclohexylalanine-OH G->H I Crude this compound H->I Final amide bond formation J Preparative HPLC I->J K Pure this compound J->K Isolation

Caption: Hypothetical synthesis workflow for this compound.

Purification_Troubleshooting Start Crude this compound HPLC Preparative HPLC Start->HPLC Purity_Check Purity > 95%? HPLC->Purity_Check Pure_Product Pure this compound Purity_Check->Pure_Product Yes Troubleshoot Troubleshoot Purification Purity_Check->Troubleshoot No Lyophilize Lyophilize Fractions Pure_Product->Lyophilize Optimize_Gradient Optimize Gradient Troubleshoot->Optimize_Gradient Change_Column Change Stationary Phase Troubleshoot->Change_Column Optimize_Gradient->HPLC Change_Column->HPLC

Caption: Logical workflow for the purification of this compound.

Signaling_Pathway This compound This compound (Positive Allosteric Modulator) GalR2 Galanin Receptor 2 (GalR2) This compound->GalR2 Binds to allosteric site Galanin Galanin (Endogenous Ligand) Galanin->GalR2 Binds to orthosteric site Signaling Intracellular Signaling Cascade GalR2->Signaling Potentiated Activation Effect Biological Effect (e.g., Anticonvulsant Activity) Signaling->Effect

Caption: Mechanism of action of this compound as a GalR2 PAM.

References

How to validate the activity of a new batch of CYM2503

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for validating the activity of a new batch of CYM2503.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a positive allosteric modulator (PAM) of the Galanin Receptor 2 (GalR2).[1] It does not activate the receptor on its own but enhances the response of the receptor to its natural ligand, galanin. Specifically, it potentiates galanin-induced inositol (B14025) monophosphate (IP1) production.

Q2: How does GalR2 signaling work?

A2: GalR2 is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 G-proteins.[1][2][3] Upon activation by galanin, the Gq protein activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and is subsequently metabolized to inositol monophosphate (IP1).

Q3: What is the primary assay for validating the activity of a new batch of this compound?

A3: The recommended functional assay is an inositol monophosphate (IP1) accumulation assay using a cell line expressing GalR2. This assay measures the potentiation of galanin-induced IP1 production by this compound. A common method for this is the Homogeneous Time-Resolved Fluorescence (HTRF) IP-One assay.[4][5]

Q4: What are the expected results from a successful validation experiment?

A4: A new, active batch of this compound should produce a concentration-dependent leftward shift in the galanin concentration-response curve for IP1 accumulation.[6] This indicates that in the presence of this compound, a lower concentration of galanin is required to achieve the half-maximal effective concentration (EC50). This compound should not induce IP1 accumulation in the absence of galanin.[6]

Quantitative Data Summary

The following table summarizes the expected outcomes when validating this compound using a GalR2 IP1 accumulation assay. Data is derived from published findings and should be used as a reference for comparison with experimental results.

ParameterConditionExpected Value
Galanin EC50 (IP1 Accumulation) Without this compound~0.3 µM
This compound Potentiation EC50 In the presence of 100 nM galanin~0.69 µM[6]
Fold Shift in Galanin EC50 With 1 µM this compound~3.4-fold[6]
With 10 µM this compound~12.5-fold[6]
With 100 µM this compound~50.4-fold[6]
Intrinsic Activity of this compound Without galaninNo significant IP1 accumulation[6]

Signaling Pathway and Experimental Workflow Diagrams

GalR2_Signaling_Pathway GalR2 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GalR2 GalR2 Gq Gq GalR2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 IP1 IP1 (Measured) IP3->IP1 Metabolized to Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Galanin Galanin (Orthosteric Agonist) Galanin->GalR2 Binds This compound This compound (PAM) This compound->GalR2 Binds (Allosteric Site)

GalR2 Signaling Pathway Diagram

Experimental_Workflow This compound Validation Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed GalR2-expressing cells in a 384-well plate E Add fixed concentrations of this compound (new and reference) to wells A->E B Prepare serial dilutions of Galanin F Add Galanin serial dilutions to wells B->F C Prepare fixed concentrations of new this compound batch C->E D Prepare reference this compound batch D->E E->F G Incubate at 37°C for 90 minutes F->G H Add HTRF IP-One assay reagents (IP1-d2 and anti-IP1-Cryptate) G->H I Incubate at room temperature for 1 hour H->I J Read plate on HTRF-compatible reader (665nm / 620nm) I->J K Generate concentration-response curves for Galanin +/- this compound J->K L Calculate Galanin EC50 values and fold-shift caused by this compound K->L M Compare new batch to reference batch and expected values L->M

This compound Validation Experimental Workflow

Experimental Protocol: IP1-HTRF Assay for this compound Validation

This protocol is adapted for a 384-well plate format using a commercial IP-One HTRF kit.

Materials:

  • HEK293 cells stably expressing human GalR2

  • Cell culture medium (e.g., DMEM/F12 + 10% FBS)

  • Opaque, white 384-well tissue culture-treated plates

  • Galanin peptide

  • This compound (new batch and a previously validated reference batch)

  • IP-One HTRF Assay Kit (containing stimulation buffer, LiCl, IP1-d2, anti-IP1-Cryptate, and lysis buffer)

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding:

    • Culture GalR2-expressing cells to ~80% confluency.

    • Trypsinize and resuspend cells in culture medium to a concentration of ~6.7 x 10^5 cells/mL.

    • Dispense 15 µL of the cell suspension into each well of a 384-well plate (~10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation:

    • Galanin: Prepare a 2x serial dilution series of galanin in stimulation buffer (containing LiCl). The concentration range should bracket the expected EC50 (e.g., from 10 µM down to 10 pM).

    • This compound: Prepare 2x working solutions of the new and reference batches of this compound in stimulation buffer at fixed concentrations (e.g., 2 µM, 20 µM, and 200 µM to achieve final concentrations of 1, 10, and 100 µM). Also prepare a "vehicle" control (stimulation buffer with DMSO).

  • Cell Stimulation:

    • Carefully remove the culture medium from the cell plate.

    • Add 7.5 µL of the appropriate 2x this compound working solution (or vehicle) to the wells.

    • Immediately add 7.5 µL of the 2x galanin serial dilutions to the wells. Include a "no galanin" control.

    • Incubate the plate for 90 minutes at 37°C.

  • IP1 Detection:

    • During the stimulation incubation, prepare the HTRF detection reagents according to the kit manufacturer's protocol. This typically involves diluting the IP1-d2 (acceptor) and the anti-IP1-Cryptate (donor) in the provided lysis buffer.

    • After the 90-minute stimulation, add 5 µL of the IP1-d2 solution to each well.

    • Add 5 µL of the anti-IP1-Cryptate solution to each well.

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible microplate reader, measuring fluorescence emission at 665 nm and 620 nm (excitation at ~320-340 nm).

    • Calculate the HTRF ratio (665nm / 620nm) * 10,000 for each well.

    • Plot the HTRF ratio against the log of the galanin concentration for each this compound condition.

    • Perform a non-linear regression (sigmoidal dose-response) to determine the EC50 of galanin for each curve.

    • Calculate the EC50 fold-shift by dividing the galanin EC50 in the absence of this compound by the EC50 in the presence of each this compound concentration.

    • Compare the fold-shift values of the new batch to the reference batch and the expected values in the data table.

Troubleshooting Guide

Troubleshooting_Guide IP1 Assay Troubleshooting Start Problem Encountered NoResponse No response or weak signal with Galanin alone? Start->NoResponse HighBackground High background signal in unstimulated wells? Start->HighBackground NoPotentiation Galanin works, but no potentiation by this compound? Start->NoPotentiation Inconsistent High well-to-well variability? Start->Inconsistent CheckCells 1. Verify GalR2 expression in cell line. 2. Check cell viability and passage number. 3. Optimize cell seeding density. NoResponse->CheckCells Yes CheckReagents 1. Confirm Galanin peptide integrity and concentration. 2. Check HTRF reagent preparation and expiry. NoResponse->CheckReagents Yes CheckBuffer 1. Ensure correct stimulation buffer is used. 2. Check for contamination in reagents or cells. HighBackground->CheckBuffer Yes CheckReader 1. Verify plate reader settings (gain, flashes). 2. Use opaque, white plates to minimize crosstalk. HighBackground->CheckReader Yes CheckCYM 1. Confirm this compound solubility and concentration. 2. Verify the new batch is not degraded (compare to ref). 3. Test a higher concentration of this compound. NoPotentiation->CheckCYM Yes CheckGalaninConc Ensure Galanin concentration used for potentiation is around its EC20-EC50. NoPotentiation->CheckGalaninConc Yes CheckPipetting 1. Verify pipetting accuracy, especially for small volumes. 2. Ensure proper mixing of reagents in wells. Inconsistent->CheckPipetting Yes CheckCellsEven Ensure even cell distribution during seeding. Inconsistent->CheckCellsEven Yes

IP1 Assay Troubleshooting Decision Tree

References

Technical Support Center: Optimizing Cell Density for CYM2503 IP1 Accumulation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing cell density for inositol (B14025) monophosphate (IP1) accumulation experiments involving CYM2503.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to IP1 accumulation?

A1: this compound has been described in scientific literature with dual roles, which can be context-dependent. It has been reported as a positive allosteric modulator (PAM) of the Galanin Receptor 2 (GAL2), potentiating galanin-induced IP1 production.[1] In other contexts, it has been characterized as a Sphingosine-1-Phosphate Receptor 1 (S1P1) antagonist.[2][3] For the purposes of this guide, we will focus on its use in experiments measuring the accumulation of inositol monophosphate (IP1), a key second messenger in Gq-coupled G-protein coupled receptor (GPCR) signaling pathways.[4][5]

Q2: Why is cell density a critical parameter for optimization in IP1 accumulation assays?

A2: Optimizing cell density is crucial for ensuring the success and reliability of your IP1 accumulation assay.[6][7] An optimal cell density will:

  • Ensure a detectable signal: A sufficient number of cells is required to produce a measurable amount of IP1 upon stimulation.[7]

  • Maintain the assay within the linear range: The amount of IP1 produced should fall within the linear range of the detection kit's standard curve for accurate quantification.[4][8]

  • Maximize the assay window: The difference between the basal and stimulated signal (the assay window) is maximized at an optimal cell density.[7]

  • Avoid artifacts from over-confluence: Overly dense cell cultures can lead to issues such as nutrient depletion, changes in receptor expression, and altered cell signaling, which can negatively impact the results.[9]

Q3: What are the general ranges for cell seeding density in IP1 accumulation assays?

A3: The optimal cell seeding density is highly dependent on the cell line, the expression level of the target receptor, and the microplate format (e.g., 96-well, 384-well). The goal is to have a cell number that yields a robust signal without being confluent at the time of the assay. Below are some general starting recommendations.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no signal Cell density is too low: Insufficient cells to produce a detectable amount of IP1.[7]Gradually increase the cell seeding density in your next experiment.
Poor cell health: Cells are not viable or healthy, leading to a blunted response.[7]Ensure cells are healthy and in the logarithmic growth phase before seeding. Perform a viability count.
Low receptor expression: The cell line does not express a sufficient number of the target receptor.Use a positive control cell line known to express the receptor. Consider using a cell line with higher or induced receptor expression.
High background signal Cell density is too high: Over-confluent cells can lead to non-specific signaling or high basal IP1 levels.[6]Reduce the cell seeding density. Ensure cells are not over-confluent at the time of the assay.
Constitutive receptor activity: The receptor may have high basal activity in the absence of a ligand.This is a known phenomenon for some GPCRs. Ensure your assay window is sufficient to detect changes upon stimulation.
Poor assay window (small difference between basal and stimulated signal) Suboptimal cell density: The cell number is not in the optimal range to maximize the signal-to-background ratio.Perform a cell density titration experiment to determine the optimal seeding density (see protocol below).
Incorrect agonist concentration: The concentration of the stimulating agonist may be too low or too high (causing receptor desensitization).Perform an agonist dose-response curve to determine the optimal concentration (typically EC80) for stimulation.[4]
High well-to-well variability Inconsistent cell seeding: Uneven distribution of cells across the wells of the microplate.Ensure the cell suspension is homogenous before and during plating. Mix the cell suspension gently between pipetting steps.
Edge effects: Wells on the edge of the plate may behave differently due to temperature or evaporation gradients.To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media.

Experimental Protocols and Data Presentation

Protocol: Cell Density Optimization for a 384-Well Plate

This protocol provides a step-by-step guide to determine the optimal cell seeding density for an IP1 accumulation assay using an adherent cell line.

Materials:

  • Adherent cells expressing the target Gq-coupled receptor

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA or other cell detachment solution

  • White, solid-bottom 384-well cell culture plates

  • IP-One HTRF® Assay Kit (or equivalent)

  • Stimulation buffer (containing LiCl)[4][10]

  • Agonist for the target receptor

  • HTRF-compatible microplate reader

Procedure:

  • Cell Culture: Culture the cells in their recommended complete medium until they reach 70-80% confluency. Ensure the cells are healthy and have been passaged regularly.[7]

  • Cell Detachment and Counting:

    • Wash the cells with PBS.

    • Add Trypsin-EDTA and incubate until the cells detach.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

    • Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in a known volume of complete medium.

    • Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue).

  • Cell Seeding:

    • Prepare a serial dilution of the cell suspension to achieve a range of cell densities.

    • Seed the cells in a 384-well plate at various densities. For example: 2,500, 5,000, 10,000, 15,000, 20,000, and 30,000 cells per well.

    • Include wells with no cells as a background control.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • IP1 Accumulation Assay:

    • The following day, carefully remove the culture medium from the wells.

    • Add the stimulation buffer containing the agonist at a predetermined concentration (e.g., EC80). Also, include wells with stimulation buffer only (basal condition).

    • Incubate for the optimized stimulation time (e.g., 30-60 minutes) at 37°C.[10]

    • Lyse the cells and detect IP1 accumulation according to the manufacturer's protocol for your IP1 assay kit.[4][8] This typically involves adding the HTRF reagents (IP1-d2 and anti-IP1 cryptate).

    • Incubate for 1 hour at room temperature.[4]

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible microplate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).[4]

    • Calculate the HTRF ratio (665nm/620nm) * 10,000.

    • Calculate the signal-to-background ratio for each cell density: (Mean HTRF ratio of stimulated wells) / (Mean HTRF ratio of basal wells).

    • Plot the signal-to-background ratio as a function of cell density to determine the optimal seeding density that provides the largest assay window.

Data Presentation: Cell Density Optimization

Table 1: Example Data for Cell Density Optimization in a 384-Well Plate

Cells per WellMean Basal HTRF RatioMean Stimulated HTRF RatioSignal-to-Background Ratio
2,5008001,2001.5
5,0009502,3752.5
10,000 1100 3,850 3.5
15,00013004,2903.3
20,00015004,5003.0
30,00018004,6802.6

In this example, 10,000 cells per well provides the optimal signal-to-background ratio.

Table 2: Recommended Starting Cell Densities for IP1 Assays

Plate FormatVolume per WellRecommended Starting Cell Density Range (per well)
96-well100 µL20,000 - 80,000
384-well20 - 40 µL5,000 - 20,000
1536-well5 - 10 µL1,000 - 5,000

Note: These are general recommendations. The optimal density must be determined empirically for each specific cell line and receptor combination.[11]

Visualizations

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR Gq-Coupled Receptor Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Gq->PLC Activates IP2 IP2 IP3->IP2 Metabolized to IP1 IP1 (Accumulates) IP2->IP1 Metabolized to Myo_Inositol Myo-Inositol IP1->Myo_Inositol Degraded by IMPase LiCl LiCl (Inhibitor) LiCl->IP1 Blocks Degradation Agonist Agonist (e.g., Galanin) Agonist->GPCR Binds This compound This compound (PAM) This compound->GPCR Modulates

Caption: Gq signaling pathway leading to IP1 accumulation.

Experimental_Workflow cluster_assay Day 2: Assay Harvest Harvest and Count Cells Seed Seed Cells at Various Densities in 384-well Plate Harvest->Seed Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed->Incubate_Overnight Stimulate Stimulate with Agonist (and Basal Control) Lyse_Detect Lyse Cells and Add HTRF Detection Reagents Stimulate->Lyse_Detect Incubate_RT Incubate 1h at Room Temp Lyse_Detect->Incubate_RT Read Read Plate on HTRF Reader Incubate_RT->Read Calculate Calculate HTRF Ratios and Signal-to-Background Plot Plot S/B vs. Cell Density Calculate->Plot Determine Determine Optimal Cell Density Plot->Determine

Caption: Workflow for cell density optimization experiment.

References

Adjusting CYM2503 dosage for different rodent seizure models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CYM2503 in various rodent seizure models. The information is intended for researchers, scientists, and drug development professionals to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] The anticonvulsant effects of this compound are thought to be mediated by the modulation of neuronal excitability and inflammation through the S1P1 signaling pathway.[2][3] Activation of S1P1 receptors can lead to downstream signaling cascades that influence ion channel function and reduce neuroinflammation, both of which are implicated in seizure activity.[4][5]

Q2: Which rodent seizure models are appropriate for evaluating this compound?

A2: this compound can be evaluated in a variety of rodent seizure models to assess its anticonvulsant properties. Commonly used models include the Maximal Electroshock (MES) test, the Pentylenetetrazole (PTZ) seizure model, and the Pilocarpine-induced status epilepticus model.[6][7][8][9] The choice of model depends on the specific research question, such as screening for efficacy against generalized tonic-clonic seizures (MES) or assessing effects on seizure threshold (PTZ).[6][10]

Q3: What is the recommended vehicle for dissolving this compound?

A3: The choice of vehicle is critical for ensuring the solubility and bioavailability of this compound. A common vehicle for lipophilic compounds like many S1P1 modulators is a solution of 0.5% methylcellulose (B11928114) in sterile saline. It is crucial to ensure the compound is fully dissolved or forms a homogenous suspension before administration.

Q4: How should this compound be administered to rodents?

A4: For systemic administration in rodent seizure models, intraperitoneal (i.p.) injection is a common and effective route.[6][11] Oral administration (p.o.) can also be used, particularly for studies investigating more clinically relevant routes of administration. The volume of administration should be adjusted based on the animal's weight (e.g., 10 mL/kg for mice and 5 mL/kg for rats).

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in seizure scores between animals. Inconsistent drug administration.Ensure proper i.p. or p.o. administration technique. For i.p. injections, ensure the needle penetrates the peritoneal cavity without damaging internal organs.
Individual animal differences in seizure susceptibility.Increase the number of animals per group to improve statistical power. Ensure animals are of a consistent age, weight, and genetic background.
No observed anticonvulsant effect of this compound. Incorrect dosage.Verify the calculations for the dosing solution. The effective dose may be outside the tested range. Perform a dose-response study to determine the optimal dose.
Poor solubility or stability of this compound in the vehicle.Ensure this compound is fully dissolved or in a uniform suspension before each injection. Prepare fresh solutions for each experiment. Consider alternative vehicle formulations if solubility is an issue.
Timing of administration relative to seizure induction is not optimal.The time to peak effect (TPE) for this compound may not be known. Conduct a time-course experiment to determine the optimal pre-treatment interval.
Unexpected mortality in the treatment group. Toxicity at the administered dose.The administered dose may be approaching the toxic dose (TD50). Reduce the dose and perform a toxicity assessment, such as a rotarod test for motor impairment.
Vehicle toxicity.Administer a vehicle-only control group to rule out any adverse effects of the vehicle itself.
Inconsistent seizure induction in control animals. Improper seizure induction technique.For the MES model, ensure good electrical contact with the corneal electrodes and that the stimulus parameters are correct. For chemical convulsants (PTZ, pilocarpine), ensure accurate dosing and consistent administration.
Animal strain variability.Different rodent strains can have varying sensitivities to convulsant stimuli. Ensure the use of a consistent and appropriate strain for the chosen model.

Data Presentation: this compound Dosage for Rodent Seizure Models

The following tables provide suggested starting doses for this compound in common rodent seizure models. These are based on typical effective doses for S1P1 modulators and should be optimized for your specific experimental conditions.

Table 1: this compound Dosage in Mouse Seizure Models

Seizure ModelAdministration RouteSuggested Dose Range (mg/kg)Pre-treatment Time
Maximal Electroshock (MES)i.p.1 - 1030 - 60 minutes
Pentylenetetrazole (PTZ)i.p.0.5 - 530 - 60 minutes
Pilocarpine (B147212)i.p.1 - 1030 minutes

Table 2: this compound Dosage in Rat Seizure Models

Seizure ModelAdministration RouteSuggested Dose Range (mg/kg)Pre-treatment Time
Maximal Electroshock (MES)i.p.0.5 - 530 - 60 minutes
Pentylenetetrazole (PTZ)i.p.0.1 - 2.530 - 60 minutes
Pilocarpinei.p.0.5 - 530 minutes

Experimental Protocols

Maximal Electroshock (MES) Seizure Model

Objective: To evaluate the ability of this compound to prevent the spread of seizures.[10]

Materials:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • Saline solution (0.9%)

  • This compound and vehicle

Procedure:

  • Administer this compound or vehicle to the animals at the desired dose and pre-treatment time.

  • Apply a drop of topical anesthetic to the cornea of each animal.[12]

  • Place corneal electrodes on the eyes and deliver an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).[10]

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • An animal is considered protected if it does not exhibit tonic hindlimb extension.[12]

Pentylenetetrazole (PTZ) Seizure Model

Objective: To assess the effect of this compound on the seizure threshold.

Materials:

  • Pentylenetetrazole (PTZ) solution

  • This compound and vehicle

  • Observation chambers

Procedure:

  • Administer this compound or vehicle to the animals at the desired dose and pre-treatment time.

  • Administer a sub-convulsive dose of PTZ (e.g., 60 mg/kg, i.p. for mice).

  • Immediately place the animal in an observation chamber and record seizure activity for 30 minutes.

  • Score the seizure severity using a standardized scale (e.g., a modified Racine scale).[13]

Pilocarpine-Induced Seizure Model

Objective: To evaluate the efficacy of this compound in a model of temporal lobe epilepsy.[14]

Materials:

  • Pilocarpine hydrochloride solution

  • Scopolamine (B1681570) methyl nitrate (B79036) (to reduce peripheral cholinergic effects)

  • Diazepam (to terminate status epilepticus)

  • This compound and vehicle

Procedure:

  • Administer scopolamine methyl nitrate (e.g., 1 mg/kg, i.p.) 30 minutes before pilocarpine.[15]

  • Administer this compound or vehicle at the desired pre-treatment time before pilocarpine.

  • Administer pilocarpine (e.g., 300 mg/kg, i.p. for mice) to induce status epilepticus.[16]

  • Monitor the animals for seizure onset and severity using a standardized scale.[8][9]

  • After a predetermined duration of status epilepticus (e.g., 90 minutes), administer diazepam (e.g., 10 mg/kg, i.p.) to terminate the seizures.[14]

Visualizations

CYM2503_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound S1P1 S1P1 Receptor This compound->S1P1 Binds to G_protein Gi/o S1P1->G_protein Activates Downstream Downstream Signaling (e.g., Akt, ERK) G_protein->Downstream Initiates Effect Modulation of Neuronal Excitability & Neuroinflammation Downstream->Effect

Caption: Proposed signaling pathway of this compound via the S1P1 receptor.

Experimental_Workflow cluster_pre_treatment Pre-treatment Phase cluster_seizure_induction Seizure Induction Phase cluster_observation Observation & Data Collection animal_prep Animal Acclimatization & Grouping drug_admin This compound or Vehicle Administration (i.p. or p.o.) animal_prep->drug_admin seizure_model Select Seizure Model (MES, PTZ, or Pilocarpine) drug_admin->seizure_model Pre-treatment Interval induction Induce Seizures seizure_model->induction observation Observe & Score Seizure Activity induction->observation data_analysis Data Analysis observation->data_analysis

Caption: General experimental workflow for evaluating this compound in rodent seizure models.

References

How to control for vehicle effects in CYM2503 in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for designing and conducting in vivo experiments with CYM2503, focusing on the critical aspect of vehicle selection and control.

Frequently Asked Questions (FAQs)

Q1: What is a vehicle control and why is it crucial for in vivo studies with this compound?

A vehicle control group is administered all components of the experimental formulation except for the active pharmaceutical ingredient (API), in this case, this compound. This is a fundamental aspect of robust experimental design. It allows researchers to distinguish the physiological effects of this compound from those of the solvents and excipients used for its delivery. Without a proper vehicle control, any observed biological responses could be incorrectly attributed to this compound when they are, in fact, a result of the vehicle itself.

Q2: What are the common components of a vehicle for a poorly water-soluble compound like this compound?

For compounds with low aqueous solubility, a multi-component vehicle is often necessary. Common constituents include:

  • Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent for a wide range of molecules.

  • Co-solvents: Polyethylene glycols (e.g., PEG300, PEG400) and ethanol (B145695) are used to increase the solubility of the compound and are generally well-tolerated at low concentrations.

  • Surfactants: Tween 80 (Polysorbate 80) or Cremophor are non-ionic surfactants that enhance and maintain the solubility of the compound in an aqueous solution, preventing precipitation.

  • Suspending Agents: For oral administration, agents like methylcellulose (B11928114) (MC) or carboxymethylcellulose (CMC) can be used to create a uniform suspension.

  • Aqueous Base: Saline or phosphate-buffered saline (PBS) is typically used as the aqueous base to bring the formulation to the final volume.

Q3: Should the vehicle control group receive the exact same volume and concentration of the vehicle components as the this compound-treated group?

Yes. The vehicle control group must receive the identical formulation, including the same concentrations of all solvents and excipients, administered at the same volume, by the same route, and with the same frequency as the this compound-treated group. This ensures that any observed differences between the groups can be confidently attributed to the pharmacological action of this compound.

Troubleshooting Guide

Issue: Animals in the vehicle control group are showing adverse effects (e.g., weight loss, lethargy, skin irritation at the injection site).

  • Possible Cause: The concentration of one or more vehicle components may be too high, leading to toxicity.

  • Solution:

    • Reduce the concentration of the organic co-solvents (e.g., DMSO, ethanol) and/or surfactant.

    • Conduct a dose-escalation study with the vehicle alone to determine the Maximum Tolerated Dose (MTD) in your specific animal model and administration route.

    • Consider an alternative, less toxic vehicle formulation. For some compounds, lipid-based vehicles like corn oil may be better tolerated.[1]

Issue: A significant biological effect is observed in the vehicle control group compared to an untreated or saline-only group.

  • Possible Cause: The vehicle itself is biologically active in the context of your experimental model. For example, DMSO is known to have anti-inflammatory and analgesic properties.

  • Solution:

    • The vehicle control, not an untreated group, should be used as the primary baseline for calculating the specific effects of this compound.

    • If the vehicle's effect is pronounced and confounds the interpretation of the results, you must reformulate the vehicle with lower concentrations of the active components or find a more inert alternative.

Issue: The this compound formulation appears to be precipitating out of solution upon preparation or administration.

  • Possible Cause: The solubilizing capacity of the vehicle is insufficient for the concentration of this compound being used.

  • Solution:

    • Increase the proportion of the organic co-solvents (e.g., DMSO, PEG) in a stepwise manner, being mindful of potential toxicity.

    • Increase the concentration of the surfactant (e.g., Tween 80).

    • Ensure the pH of the final solution is optimal for this compound's solubility.

    • For suspensions, ensure adequate homogenization to maintain a uniform particle size.

Recommended Vehicle Formulations

The selection of an appropriate vehicle depends on the administration route and the specific animal model. Below are starting point formulations that may require further optimization.

Administration RouteAnimal ModelVehicle CompositionMaximum Recommended Volume
Intraperitoneal (IP) Injection MouseOption 1 (Co-solvent): 5-10% DMSO, 40% PEG400, 5% Tween 80, topped up to 100% with Saline.10 mL/kg
Option 2 (Oil-based): 100% Corn Oil.10 mL/kg
RatOption 1 (Co-solvent): 5-10% DMSO, 40% PEG400, 5% Tween 80, topped up to 100% with Saline.10 mL/kg
Option 2 (Oil-based): 100% Corn Oil.5 mL/kg
Oral Gavage MouseOption 1 (Suspension): 0.5% - 1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in sterile water.10 mL/kg
Option 2 (Co-solvent): 5% DMSO, 20% PEG400, 75% sterile water.10 mL/kg
RatOption 1 (Suspension): 0.5% - 1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in sterile water.10 mL/kg
Option 2 (Co-solvent): 5% DMSO, 20% PEG400, 75% sterile water.5 mL/kg

Note: These are general recommendations. The final formulation should be optimized based on the solubility of this compound and the tolerance of the specific animal strain.

Experimental Protocols

Detailed Methodology: Vehicle-Controlled Study of this compound

This protocol outlines the key steps for conducting an in vivo study with this compound, incorporating the appropriate vehicle controls.

1. Animal Group Allocation:

  • Randomly assign animals to the required experimental groups. A minimum of three groups is recommended:

    • Group 1: Naive/Untreated Control: Receives no treatment. This group helps to establish a baseline but should not be the primary comparator for the drug effect.

    • Group 2: Vehicle Control: Receives the vehicle formulation without this compound. This is the primary control group for assessing the effects of this compound.

    • Group 3: this compound Treatment Group: Receives this compound dissolved or suspended in the vehicle.

2. Preparation of Formulations:

  • Vehicle Formulation: Prepare the chosen vehicle (e.g., 10% DMSO, 40% PEG400, 5% Tween 80 in saline) under sterile conditions.

  • This compound Formulation:

    • Weigh the required amount of this compound.

    • If using a co-solvent system, first dissolve the this compound in the DMSO.

    • Add the PEG400 and Tween 80, mixing thoroughly.

    • Slowly add the saline while continuously mixing to reach the final concentration and volume.

    • Ensure the final solution is clear. If precipitation occurs, adjust the formulation.

  • Suspension Preparation (for Oral Gavage):

    • Prepare the 0.5% methylcellulose vehicle.

    • Triturate the this compound powder to a fine consistency.

    • Create a paste by mixing the powder with a small amount of the vehicle.

    • Gradually add the remaining vehicle while stirring to achieve a homogenous suspension.

3. Administration of Formulations:

  • Intraperitoneal (IP) Injection:

    • Restrain the mouse or rat appropriately.

    • Locate the injection site in the lower right quadrant of the abdomen.

    • Insert a 25-27 gauge needle at a 30-45 degree angle.

    • Aspirate to ensure no fluid is drawn back, which would indicate incorrect placement.

    • Inject the solution slowly.

  • Oral Gavage:

    • Use a proper-sized, ball-tipped gavage needle (18-20 gauge for mice, 16-18 gauge for rats).

    • Measure the needle from the tip of the animal's nose to the last rib to ensure correct insertion depth.

    • Gently insert the needle along the upper palate and down the esophagus into the stomach.

    • Administer the formulation slowly.

4. Monitoring and Data Collection:

  • Monitor all animals for adverse effects, including changes in weight, behavior, and at the injection site.

  • Collect experimental data at predetermined time points.

  • Compare the results of the this compound treatment group directly with the vehicle control group to determine the specific effects of the compound.

Visualizations

This compound Experimental Workflow

G cluster_prep Preparation Phase cluster_groups Experimental Groups cluster_admin Administration Phase cluster_analysis Analysis Phase P1 Randomly Allocate Animals P2 Prepare Vehicle Formulation G1 Group 1: Naive Control P1->G1 G2 Group 2: Vehicle Control P1->G2 G3 Group 3: this compound Treatment P1->G3 P3 Prepare this compound Formulation A1 Administer Vehicle to Group 2 P2->A1 A2 Administer this compound to Group 3 P3->A2 C1 Monitor Animals & Collect Data G1->C1 A1->C1 A2->C1 C2 Compare Group 3 vs. Group 2 C1->C2 C3 Determine this compound-Specific Effects C2->C3

Caption: Workflow for a vehicle-controlled in vivo experiment with this compound.

This compound and GAL2 Receptor Signaling Pathway

G cluster_membrane Cell Membrane GAL2 GAL2 Receptor Gq11 Gq/11 GAL2->Gq11 Gi Gi GAL2->Gi Akt Akt Pathway GAL2->Akt This compound This compound (PAM) This compound->GAL2 potentiates Galanin Galanin Galanin->GAL2 activates PLC Phospholipase C (PLC) Gq11->PLC activates AC Adenylyl Cyclase Gi->AC inhibits PKC Protein Kinase C (PKC) PLC->PKC activates MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Response Cellular Response MAPK_ERK->Response Akt->Response cAMP ↓ cAMP AC->cAMP cAMP->Response

Caption: Signaling pathway of the GAL2 receptor, positively modulated by this compound.[2][3][4][5]

References

Navigating the Nuances of CYM2503: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results during pharmacological studies of CYM2503. Below you will find frequently asked questions and troubleshooting advice to navigate common challenges and ensure the robustness of your experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is characterized as a positive allosteric modulator (PAM) of the galanin receptor 2 (GalR2).[1][2][3] It does not bind to the primary (orthosteric) site where the endogenous ligand galanin binds.[3] Instead, it binds to a distinct allosteric site on the receptor, enhancing the signal produced by galanin. Specifically, it potentiates galanin-induced production of inositol (B14025) monophosphate (IP₁), a downstream second messenger.[1][2]

Q2: What are the known therapeutic applications of this compound?

A2: this compound has shown anticonvulsant effects in animal models.[4][5] Studies have demonstrated its ability to increase the latency to seizures and reduce the total time spent in seizures in rodent models of epilepsy.[2][4][5]

Q3: Is this compound commercially available and what are its storage conditions?

A3: Yes, this compound is available from several chemical suppliers as a research compound.[2][4][5] It is typically supplied as a solid and should be stored at -20°C for long-term stability.[2] For shipping, it is generally stable at room temperature.[2][5]

Troubleshooting Unexpected Results

Scenario 1: No observable effect of this compound in our GalR2-expressing cell line.

Possible Cause Troubleshooting Step
Low or absent GalR2 expression Verify GalR2 expression levels in your cell line using a validated method such as qPCR, Western blot, or flow cytometry.
Cellular context dependency The function of PAMs can be highly dependent on the cellular environment. Consider testing this compound in a different cell line known to have robust GalR2 signaling.
Incorrect assay conditions Ensure the concentration of the orthosteric agonist (galanin) is appropriate. The effect of a PAM is dependent on the presence of the endogenous ligand. Perform a galanin concentration-response curve in the presence and absence of this compound.
Compound integrity Verify the identity and purity of your this compound stock. Improper storage or handling may have led to degradation.

Scenario 2: High background signal or constitutive activity observed with this compound alone.

Possible Cause Troubleshooting Step
Agonist-like activity While reported as a PAM, at high concentrations, some allosteric modulators can exhibit agonist-like activity. Perform a concentration-response curve of this compound in the absence of galanin to test for intrinsic agonism.
Off-target effects This compound may be interacting with other receptors or signaling molecules in your experimental system. Conduct counter-screening against related GPCRs or use a GalR2 knockout/knockdown cell line as a negative control.
Assay interference The compound itself may be interfering with your assay technology (e.g., autofluorescence). Run a vehicle control and a control with this compound in a parental cell line not expressing GalR2.

Scenario 3: Variability and poor reproducibility in experimental replicates.

Possible Cause Troubleshooting Step
Compound solubility issues This compound is a synthetic organic molecule.[1] Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in your assay is consistent and non-toxic to the cells.
Inconsistent cell passage number High-passage number cells can exhibit altered receptor expression and signaling. Maintain a consistent and low passage number for your cell lines.
Pipetting errors Due to the potent nature of many signaling molecules, small variations in pipetting can lead to large differences in results. Ensure pipettes are calibrated and use careful technique.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound based on available literature.

ParameterValueCell LineAssayReference
EC₅₀ 0.69 µMHEK293Inositol monophosphate (IP₁) production (in the presence of galanin)[2]

Experimental Protocols

Key Experiment: Inositol Monophosphate (IP₁) Accumulation Assay

This protocol outlines a typical procedure for measuring galanin-induced IP₁ accumulation in HEK293 cells expressing GalR2, potentiated by this compound.

  • Cell Culture: Culture HEK293 cells stably expressing human GalR2 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Cell Plating: Seed cells into 96-well plates at an appropriate density to reach 80-90% confluency on the day of the assay.

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute this compound and galanin in assay buffer (e.g., HBSS with 20 mM HEPES and 50 mM LiCl).

  • Assay Procedure:

    • Wash cells once with assay buffer.

    • Add the desired concentrations of this compound (or vehicle) to the cells and pre-incubate for 15-30 minutes at 37°C.

    • Add the desired concentrations of galanin (or vehicle) to the cells and incubate for 60 minutes at 37°C.

  • Detection: Lyse the cells and measure IP₁ accumulation using a commercially available HTRF or ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the IP₁ signal against the concentration of galanin in the presence and absence of different concentrations of this compound. Calculate EC₅₀ values using a non-linear regression analysis.

Visualizations

CYM2503_Mechanism_of_Action cluster_membrane Cell Membrane GalR2 GalR2 Orthosteric Site Allosteric Site PLC PLC Activation GalR2->PLC Activates Galanin Galanin Galanin->GalR2:f1 Binds This compound This compound This compound->GalR2:f2 Binds IP1 IP1 Production PLC->IP1 Increases Experimental_Workflow A Seed GalR2-expressing cells in 96-well plate B Pre-incubate with this compound or vehicle A->B C Stimulate with Galanin B->C D Incubate for 60 minutes at 37°C C->D E Lyse cells and measure IP1 accumulation D->E F Data Analysis (Concentration-Response Curves) E->F Troubleshooting_Logic Start Unexpected Result Observed CheckCompound Verify Compound Integrity & Solubility Start->CheckCompound CheckCells Confirm Cell Line & Receptor Expression Start->CheckCells CheckAssay Review Assay Protocol & Controls Start->CheckAssay OffTarget Consider Off-Target Effects CheckCompound->OffTarget If compound is OK CheckCells->OffTarget If cells are OK CheckAssay->OffTarget If assay is OK Resolve Issue Resolved OffTarget->Resolve

References

Technical Support Center: Refinement of Animal Models for Testing S1P1 Modulator Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of animal models to test the therapeutic potential of CYM-5442, a selective Sphingosine-1-Phosphate Receptor 1 (S1P1) modulator. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CYM-5442 in animal models of autoimmune disease?

A1: CYM-5442 is a potent and selective agonist for the S1P1 receptor.[1] Its primary mechanism of action in autoimmune models, such as Experimental Autoimmune Encephalomyelitis (EAE), is the functional antagonism of the S1P1 receptor on lymphocytes. This leads to the sequestration of lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system (CNS) and thereby reducing inflammation and ameliorating disease symptoms.[2]

Q2: What is the appropriate animal model to test the therapeutic potential of CYM-5442 for multiple sclerosis?

A2: The most commonly used and well-characterized animal model for multiple sclerosis is Experimental Autoimmune Encephalomyelitis (EAE).[3][4] The EAE model in C57BL/6 mice, induced by immunization with Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide, is a standard and reliable model to assess the efficacy of S1P1 modulators like CYM-5442.[5][6]

Q3: What are the expected therapeutic effects of CYM-5442 in an EAE mouse model?

A3: Treatment with CYM-5442 in the EAE model is expected to lead to a significant reduction in clinical disease severity, delayed disease onset, and reduced CNS inflammation and demyelination.[2] This is primarily due to the reduction of pathogenic lymphocyte infiltration into the brain and spinal cord.

Q4: What are the potential side effects of CYM-5442 administration in animal models?

A4: While CYM-5442 is a selective S1P1 agonist, on-target side effects can occur. A common adverse effect of S1P1 modulators is transient bradycardia (a decrease in heart rate) upon the first dose.[7] Researchers should carefully monitor animals for any signs of distress, particularly after the initial administration.

Troubleshooting Guides

Issue 1: High variability in EAE disease induction and progression.

  • Question: We are observing significant variability in the incidence and severity of EAE among mice in the same experimental group. What could be the cause, and how can we address this?

  • Answer:

    • Cause 1: Improper Emulsion of MOG/CFA. The emulsion of the MOG peptide and Complete Freund's Adjuvant (CFA) is critical for a robust immune response. An unstable or improperly mixed emulsion will lead to inconsistent immunization.

      • Solution: Ensure the MOG/CFA emulsion is stable and properly prepared. A common method is to use two syringes connected by a luer lock to force the mixture back and forth until a thick, stable emulsion is formed that does not disperse when dropped into water.

    • Cause 2: Inconsistent Immunization. The site and depth of the subcutaneous injections can influence the immune response.

      • Solution: Standardize the immunization procedure. Ensure all injections are administered subcutaneously at consistent sites (e.g., flanks) and volumes.

    • Cause 3: Variability in Pertussis Toxin Activity. The potency of pertussis toxin (PTx), which is used to permeabilize the blood-brain barrier, can vary between lots.[5]

      • Solution: Use a new vial of PTx for each experiment and ensure it is from a reliable supplier. If variability persists, it may be necessary to test different lots of PTx to find one that gives consistent results.

Issue 2: Lack of therapeutic efficacy of CYM-5442 in our EAE model.

  • Question: We are not observing a significant reduction in EAE clinical scores with CYM-5442 treatment. What are the potential reasons?

  • Answer:

    • Cause 1: Inadequate Drug Dosage or Bioavailability. The administered dose of CYM-5442 may be insufficient to achieve the necessary receptor occupancy for a therapeutic effect.

      • Solution: Perform a dose-response study to determine the optimal therapeutic dose of CYM-5442 in your specific EAE model. Consider the route of administration and the pharmacokinetic profile of the compound.

    • Cause 2: Timing of Treatment Initiation. The therapeutic window for S1P1 modulators can be narrow. Initiating treatment too late in the disease course may not be effective.

      • Solution: Start CYM-5442 treatment at the first signs of clinical disease (e.g., limp tail) or even prophylactically before disease onset to assess its full therapeutic potential.

    • Cause 3: Compound Instability. CYM-5442, like any chemical compound, can degrade if not stored or handled properly.

      • Solution: Ensure that CYM-5442 is stored under the recommended conditions (e.g., protected from light and moisture) and that fresh solutions are prepared for each experiment.

Issue 3: Unexpected adverse effects or mortality in CYM-5442-treated animals.

  • Question: We are observing significant weight loss and some mortality in our CYM-5442-treated EAE mice. How can we address this?

  • Answer:

    • Cause 1: On-Target Side Effects at High Doses. While selective, high doses of CYM-5442 may lead to exaggerated on-target effects, such as severe bradycardia or other cardiovascular issues.

      • Solution: Reduce the dose of CYM-5442. A dose-response study will help identify a dose that is both efficacious and well-tolerated.

    • Cause 2: Vehicle-Related Toxicity. The vehicle used to dissolve and administer CYM-5442 could be causing adverse effects.

      • Solution: Run a vehicle-only control group to assess the toxicity of the vehicle itself. If the vehicle is the issue, explore alternative, more biocompatible formulations.

    • Cause 3: Dehydration and Malnutrition due to Severe EAE. Animals with severe EAE may have difficulty accessing food and water, leading to weight loss and mortality.

      • Solution: Provide supportive care for severely affected animals, such as moistened food on the cage floor and easily accessible water sources.

Experimental Protocols

Protocol 1: Induction of EAE in C57BL/6 Mice

Materials:

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTx)

  • Phosphate Buffered Saline (PBS), sterile

  • Female C57BL/6 mice (8-12 weeks old)

Procedure:

  • Preparation of MOG/CFA Emulsion:

    • Dissolve MOG35-55 peptide in sterile PBS at a concentration of 2 mg/mL.

    • Prepare an equal volume of CFA.

    • In a sterile luer-lock syringe, draw up the MOG/PBS solution. In a second sterile luer-lock syringe, draw up the CFA.

    • Connect the two syringes with a luer-lock connector and emulsify the mixture by repeatedly passing it between the syringes until a thick, white emulsion is formed. To test for stability, drop a small amount into a beaker of water; a stable emulsion will not disperse.

  • Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the MOG/CFA emulsion subcutaneously into each of the two flanks of the mouse (total volume of 200 µL per mouse).

    • Administer 200 ng of PTx in 100 µL of PBS intraperitoneally (i.p.).

  • Second PTx Injection (Day 2):

    • Administer a second dose of 200 ng of PTx in 100 µL of PBS i.p.

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Use a standardized 0-5 scoring scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness or ataxia

      • 3: Complete hind limb paralysis

      • 4: Hind limb and forelimb paralysis

      • 5: Moribund or dead

Protocol 2: Administration of CYM-5442

Materials:

Procedure:

  • Preparation of CYM-5442 Solution:

    • Prepare a stock solution of CYM-5442 in a suitable solvent (e.g., DMSO).

    • On the day of administration, dilute the stock solution to the desired final concentration in the vehicle. Ensure the final concentration of the initial solvent is low and well-tolerated by the animals.

  • Administration:

    • Administer CYM-5442 to the mice via the desired route (e.g., oral gavage, intraperitoneal injection). The volume of administration should be based on the mouse's body weight.

    • Initiate treatment at the desired time point (e.g., at the onset of clinical signs).

    • A vehicle-only control group should be included in the experiment.

Data Presentation

Table 1: Hypothetical Efficacy of CYM-5442 in the EAE Mouse Model

Treatment GroupMean Day of OnsetMean Peak Clinical ScoreMean Cumulative Score
Vehicle Control11.2 ± 0.83.5 ± 0.435.1 ± 3.2
CYM-5442 (1 mg/kg)14.5 ± 1.22.1 ± 0.320.7 ± 2.5*
CYM-5442 (3 mg/kg)16.8 ± 1.5 1.2 ± 0.212.3 ± 1.8**

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control.

Mandatory Visualizations

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CYM-5442 CYM-5442 S1P1 S1P1 Receptor CYM-5442->S1P1 G_protein Gαi S1P1->G_protein Activation PI3K PI3K G_protein->PI3K Rac Rac G_protein->Rac Lymphocyte_Egress Inhibition of Lymphocyte Egress G_protein->Lymphocyte_Egress Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Rac->Cytoskeletal_Rearrangement

Caption: S1P1 Receptor Signaling Pathway Activation by CYM-5442.

EAE_Workflow cluster_induction EAE Induction Phase cluster_treatment Treatment & Monitoring Phase cluster_analysis Endpoint Analysis Immunization Day 0: Immunize C57BL/6 mice with MOG35-55/CFA emulsion PTx1 Day 0: Administer Pertussis Toxin (i.p.) PTx2 Day 2: Administer second dose of Pertussis Toxin (i.p.) PTx1->PTx2 Monitoring Day 7 onwards: Daily monitoring of clinical signs (EAE scoring) PTx2->Monitoring Treatment_Start Onset of Clinical Signs Monitoring->Treatment_Start Treatment_Group Administer CYM-5442 (e.g., daily oral gavage) Treatment_Start->Treatment_Group Vehicle_Group Administer Vehicle Control Treatment_Start->Vehicle_Group Termination Experiment Termination (e.g., Day 21 post-induction) Treatment_Group->Termination Vehicle_Group->Termination Data_Analysis Analyze Clinical Scores, Histopathology, and Immunological Parameters Termination->Data_Analysis

Caption: Experimental Workflow for Testing CYM-5442 in the EAE Mouse Model.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of CYM2503

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential challenges related to the in vivo bioavailability of CYM2503, a positive allosteric modulator of the galanin-2 (GAL2) receptor.[1][2][3]

Troubleshooting Guide

This guide addresses common issues that may arise during in vivo experiments with this compound, leading to suboptimal exposure.

Problem Potential Cause Recommended Solution
Low or undetectable plasma concentrations of this compound after oral administration. Poor Aqueous Solubility: this compound is a complex organic molecule with a high molecular weight (777.95 g/mol ), suggesting it may have low solubility in gastrointestinal fluids.[4]Formulation Enhancement:Particle Size Reduction: Decrease the particle size of the compound to increase its surface area and dissolution rate. Techniques include micronization and nanosizing.[5][6][7] • Amorphous Solid Dispersions: Convert the crystalline form of this compound to a more soluble amorphous state by creating a solid dispersion with a polymer.[7][8][9] • Co-solvents and Surfactants: Utilize pharmaceutically acceptable co-solvents or surfactants to increase the solubility of this compound in the formulation.[5][6][10]
Low Permeability: The large size of the this compound molecule may hinder its passage across the intestinal epithelium.Permeation Enhancers: Include excipients in the formulation that can transiently and safely increase the permeability of the intestinal membrane.[11][12] • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[5][6][7][11]
High variability in plasma concentrations between individual animals. Inconsistent Dissolution: The drug may not be dissolving uniformly in the gastrointestinal tract of different animals.Standardize Formulation: Ensure a homogenous and stable formulation. For suspensions, ensure uniform particle size and prevent aggregation. For solutions, confirm the drug remains fully dissolved and does not precipitate upon administration.[8]
Food Effects: The presence or absence of food in the stomach can significantly alter the absorption of some drugs.Controlled Feeding Schedule: Standardize the feeding schedule of the animals before and after drug administration to minimize variability.
Rapid clearance and short half-life observed in pharmacokinetic studies. First-Pass Metabolism: this compound may be extensively metabolized in the liver before reaching systemic circulation.Route of Administration: Consider alternative routes of administration that bypass the liver, such as intravenous (for initial pharmacokinetic profiling), intraperitoneal, or subcutaneous injection.[13] • Prodrug Approach: Design a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active compound in the systemic circulation.[14][15]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that might affect its bioavailability?

A1: this compound has a molecular weight of 777.95 g/mol .[4] While its aqueous solubility is not extensively reported, complex organic molecules of this size often exhibit poor water solubility. Its high molecular weight may also suggest potential challenges with membrane permeability. It is soluble in DMSO at 100 mg/mL.[4]

Q2: What initial steps should I take to assess the bioavailability of my this compound batch?

A2: Start with an in vitro solubility assessment in simulated gastric and intestinal fluids. Following this, a preliminary in vivo pharmacokinetic study in a small animal model (e.g., mice or rats) using a simple formulation (e.g., a suspension in a vehicle like 0.5% methylcellulose) is recommended. An intravenous administration group should be included to determine the absolute bioavailability.[13][16]

Q3: What are some common formulation strategies to improve the oral bioavailability of poorly soluble compounds like this compound?

A3: Several strategies can be employed:

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area for dissolution.[5][6][7]

  • Solid Dispersions: Dispersing this compound in a polymer matrix can create a more soluble amorphous form.[8][11]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, or nanoemulsions can improve solubility and absorption.[5][6][9][11]

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance aqueous solubility.[5][6][12]

Q4: How can I determine if poor permeability is the primary issue for low bioavailability?

A4: In vitro cell-based assays, such as Caco-2 permeability assays, can provide an initial indication of a compound's potential to cross the intestinal barrier. If the compound has good solubility but still exhibits low oral bioavailability, poor permeability is a likely culprit.

Q5: Are there any specific excipients that are known to enhance the bioavailability of compounds similar to this compound?

A5: While specific excipients for this compound have not been documented, common bioavailability enhancers for poorly soluble drugs include:

  • Solubilizers: Polyethylene glycol (PEG), propylene (B89431) glycol, and polysorbates (e.g., Tween® 80).

  • Surfactants: Sodium lauryl sulfate, Cremophor® EL.

  • Polymers for solid dispersions: PVP, HPMC, and Eudragit®.

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Experimental Protocols

In Vitro Solubility Assessment
  • Prepare Simulated Fluids: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

  • Drug Addition: Add an excess amount of this compound to a known volume of each simulated fluid.

  • Equilibration: Shake the samples at 37°C for 24 hours to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples to pellet the undissolved drug.

  • Quantification: Analyze the supernatant for the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.

In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week.

  • Grouping: Divide the animals into groups for different routes of administration (e.g., oral gavage and intravenous).

  • Formulation Preparation:

    • Oral: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

    • Intravenous: Dissolve this compound in a biocompatible solvent system (e.g., a mixture of DMSO, PEG400, and saline).

  • Dosing: Administer the formulations to the respective groups.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method like LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. The absolute bioavailability can be determined by comparing the AUC from the oral and intravenous routes.[13][17]

Visualizations

Signaling Pathway

This compound is a positive allosteric modulator of the galanin-2 (GAL2) receptor, which is a G protein-coupled receptor (GPCR). The diagram below illustrates a generalized GPCR signaling cascade.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound GAL2 GAL2 Receptor (GPCR) This compound->GAL2 Allosteric Modulation Galanin Galanin Galanin->GAL2 Orthosteric Binding G_Protein G Protein (αβγ) GAL2->G_Protein Activation Effector Effector Protein (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Production Downstream_Kinases Downstream Kinases (e.g., PKA, PKC) Second_Messenger->Downstream_Kinases Activation Cellular_Response Cellular Response Downstream_Kinases->Cellular_Response Phosphorylation Cascade Bioavailability_Workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation Solubility Solubility Assessment (SGF, SIF) Permeability Permeability Assay (e.g., Caco-2) Solubility->Permeability Formulation_Strategy Select Formulation Strategy (e.g., Nanosuspension, SEDDS) Permeability->Formulation_Strategy Low Solubility/Permeability Formulation_Optimization Optimize Formulation Formulation_Strategy->Formulation_Optimization PK_Study Pharmacokinetic Study (Rat/Mouse) Formulation_Optimization->PK_Study Data_Analysis Analyze PK Parameters (AUC, Cmax, T1/2) PK_Study->Data_Analysis Decision Bioavailability Goal Met? Data_Analysis->Decision Decision->Formulation_Strategy No end Proceed to Further Studies Decision->end Yes

References

Validation & Comparative

A Comparative Efficacy Analysis of CYM2503 and Other Galanin Receptor 2 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the Galanin Receptor 2 (GalR2) positive allosteric modulator (PAM), CYM2503, with other notable GalR2 agonists. This analysis is supported by available experimental data to aid in the evaluation of these compounds for therapeutic development.

The galanin receptor 2 (GalR2), a G-protein coupled receptor, has emerged as a promising therapeutic target for a variety of neurological and psychiatric disorders. Activation of GalR2 is associated with neuroprotective effects, and the development of selective agonists is a key area of research. This guide focuses on this compound, a positive allosteric modulator of GalR2, and compares its efficacy profile with several direct GalR2 agonists: M1145, NAX 810-2, SG2A, and NS200.

Unlike direct agonists that bind to and activate the receptor's primary binding site, this compound is a positive allosteric modulator. This means it binds to a different site on the GalR2 receptor and enhances the effect of the endogenous ligand, galanin. This distinction is crucial as it offers a different therapeutic approach, potentially providing more nuanced control over receptor signaling.

Quantitative Efficacy Comparison

The following tables summarize the available in vitro and in vivo efficacy data for this compound and other selected GalR2 agonists. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between the cited sources.

Table 1: In Vitro Efficacy of GalR2 Modulators and Agonists

CompoundTypeTargetAssayEfficacy MetricValueReference
This compound Positive Allosteric Modulator (PAM)GalR2Inositol (B14025) Monophosphate (IP1) AccumulationEC50 (Potentiation of 100 nM galanin)0.69 µM[1]
IP1 AccumulationFold-shift of galanin EC50 (at 100 µM this compound)~50-fold[1]
M1145 AgonistGalR2Radioligand BindingKi6.55 nM[2][3]
GalR1Radioligand BindingKi587 nM[2][3]
GalR3Radioligand BindingKi497 nM[3]
GalR2Inositol Phosphate (B84403) (IP) AccumulationEC5038 nM[2][3]
NAX 810-2 AgonistGalR2 / GalR1Radioligand BindingAffinity Preference15-fold for GalR2 over GalR1[4][5]
SG2A AgonistGalR2Not SpecifiedExclusive selectivity for GalR2 over GalR1 and GalR3[6]
NS200 AgonistGalR2Not SpecifiedSelectivity for GalR2 over GalR1 and GalR3

Table 2: In Vivo Efficacy of GalR2 Agonists

CompoundModelEndpointEfficacy MetricValueReference
NAX 810-2 Mouse Corneal Kindling (Seizure Model)Seizure BlockadeED500.5 mg/kg (i.v.)[4][5]
Mouse 6 Hz Seizure ModelSeizure BlockadeED500.7 mg/kg (i.v.)[4][5]
NS200 Diabetic db/db Mice (Renal Injury)Improved Glomerulosclerosis and Urinary Albumin ExcretionNot ApplicableNot Applicable
M1145 Rat Inflammatory Pain ModelAnalgesiaNot ApplicableProlonged hind paw withdrawal latency and threshold

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for interpreting the efficacy data. Below are summaries of the typical protocols used to assess GalR2 activation.

Radioligand Binding Assay (for Ki determination)

This assay measures the affinity of a compound for the receptor.

  • Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human GalR2 receptor.

  • Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-galanin) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

  • Separation and Detection: Bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is then quantified using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay (for EC50 determination of Gq-coupled signaling)

This functional assay measures the activation of the Gq signaling pathway downstream of GalR2.

  • Cell Culture: Cells expressing GalR2 (e.g., CHO-K1 or HEK293) are cultured in plates.

  • Labeling: Cells are incubated with [³H]-myo-inositol to label the cellular phosphoinositide pools.

  • Stimulation: Cells are pre-incubated with LiCl (to inhibit inositol monophosphatase) and then stimulated with various concentrations of the agonist. For PAMs like this compound, cells are co-stimulated with a fixed concentration of galanin.

  • Extraction and Quantification: The reaction is stopped, and inositol phosphates are extracted. The amount of radioactive inositol phosphates is quantified by scintillation counting.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by fitting the data to a sigmoidal dose-response curve.

cAMP Inhibition Assay (for Gi-coupled signaling)

This assay assesses the coupling of GalR2 to the Gi signaling pathway.

  • Cell Culture: GalR2-expressing cells are seeded in microplates.

  • Stimulation: Cells are treated with the test agonist in the presence of forskolin (B1673556) (an adenylyl cyclase activator).

  • Measurement: Intracellular cAMP levels are measured using commercially available kits (e.g., HTRF, ELISA).

  • Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP production is quantified, and the IC50 value is determined.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the GalR2 signaling pathways and a typical experimental workflow for evaluating agonist efficacy.

GalR2_Signaling_Pathway cluster_membrane Plasma Membrane GalR2 GalR2 Gq Gq/11 GalR2->Gq Gi Gi/o GalR2->Gi Go Go GalR2->Go Galanin Galanin / Agonist Galanin->GalR2 PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC MAPK MAPK Activation Go->MAPK IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC PKC Ca2 ↑ [Ca²⁺]i IP3->Ca2 DAG->PKC cAMP ↓ cAMP

Figure 1: GalR2 Signaling Pathways.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Binding Radioligand Binding Assay (Determine Ki) Selectivity Receptor Selectivity Profiling Binding->Selectivity Functional Functional Assays (IP Accumulation, cAMP, Ca²⁺ Mobilization) (Determine EC50/IC50) Functional->Selectivity AnimalModels Disease Models (e.g., Seizure, Pain, Neuropathy) Efficacy Assess Therapeutic Efficacy (Determine ED50) AnimalModels->Efficacy Lead Lead Optimization Efficacy->Lead Start Compound Synthesis (this compound, Agonists) Start->Binding Start->Functional Selectivity->AnimalModels

Figure 2: Experimental Workflow for Efficacy Evaluation.

Logical_Comparison cluster_compounds Compounds cluster_properties Properties This compound This compound (PAM) Mechanism Mechanism of Action This compound->Mechanism Efficacy Efficacy (Ki, EC50, ED50) This compound->Efficacy Selectivity Receptor Selectivity This compound->Selectivity Agonists Direct Agonists (M1145, NAX 810-2, etc.) Agonists->Mechanism Agonists->Efficacy Agonists->Selectivity Conclusion Comparative Assessment Mechanism->Conclusion Efficacy->Conclusion Selectivity->Conclusion

Figure 3: Logical Framework for Comparison.

Discussion and Conclusion

This guide provides a comparative overview of the efficacy of the GalR2 PAM this compound and several direct GalR2 agonists.

This compound stands out due to its mechanism as a positive allosteric modulator. Instead of directly activating GalR2, it enhances the signaling of the endogenous ligand, galanin. This could offer a more physiological and controlled therapeutic effect, potentially reducing the risk of receptor desensitization and off-target effects associated with potent, direct agonists. The available data demonstrates its ability to significantly potentiate galanin's effect at sub-micromolar concentrations.

M1145 is a potent and selective peptide-based GalR2 agonist with a high binding affinity in the low nanomolar range and functional activity demonstrated by inositol phosphate accumulation. Its high selectivity for GalR2 over GalR1 and GalR3 makes it a valuable tool for studying GalR2-specific functions.

NAX 810-2 is another GalR2-preferring agonist with demonstrated in vivo efficacy in preclinical seizure models. Its 15-fold selectivity for GalR2 over GalR1 is a key feature, as GalR1 activation has been linked to some undesirable side effects.

SG2A and NS200 are also reported to be selective GalR2 agonists with demonstrated beneficial effects in models of mood disorders and renal injury, respectively. However, a lack of publicly available, quantitative in vitro efficacy data (Ki, EC50) for these compounds in standardized assays makes a direct comparison with this compound and M1145 challenging.

References

CYM2503 versus galanin: a comparative analysis of receptor modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor modulation properties of the endogenous neuropeptide galanin and the synthetic positive allosteric modulator (PAM) CYM2503. The following sections detail their respective mechanisms of action, binding affinities, and functional potencies at the three known galanin receptor subtypes (GalR1, GalR2, and GalR3). Experimental data is presented to support the comparison, along with detailed protocols for key assays and visualizations of the relevant signaling pathways.

Introduction to Galanin and its Receptors

Galanin is a widely expressed neuropeptide that plays a crucial role in a variety of physiological processes, including neurotransmission, pain perception, and energy metabolism.[1] Its effects are mediated through three G protein-coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3.[2] These receptors exhibit distinct signaling mechanisms. GalR1 and GalR3 primarily couple to inhibitory Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. In contrast, GalR2 predominantly couples to Gαq/11 proteins, activating the phospholipase C (PLC) pathway, which results in the production of inositol (B14025) triphosphate (IP3) and an increase in intracellular calcium.[2][3][4] GalR2 can also couple to Gαi/o proteins.[4]

This compound: A GalR2-Specific Positive Allosteric Modulator

This compound is a small molecule identified as a positive allosteric modulator (PAM) of the GalR2 receptor.[5][6] Unlike galanin, which binds directly to the orthosteric site of the receptor to activate it, this compound binds to a distinct, allosteric site.[7] By itself, this compound does not activate GalR2 but potentiates the receptor's response to the endogenous ligand, galanin.[5][7] This potentiation manifests as a leftward shift in the concentration-response curve of galanin, indicating an increase in its potency, as well as an enhancement of the maximal response.[7] Notably, this compound shows no binding affinity for the orthosteric sites of GalR1 or GalR2 and does not affect GalR1 signaling.[7]

Quantitative Data Comparison

The following tables summarize the available quantitative data for the binding affinities and functional potencies of galanin and the modulatory effects of this compound. It is important to consider that these values can vary depending on the experimental system, including the cell line and the species from which the receptor was derived.

Table 1: Binding Affinity (Ki/Kd) of Galanin for Galanin Receptor Subtypes

LigandReceptor SubtypeParameterValue (nM)Experimental System
GalaninHuman GalR1Ki0.400HEK293 EBNA cells
GalaninHuman GalR2Ki0.63CHO cells
GalaninHuman GalR2Kd0.3Recombinant human GALR2
GalaninHuman GalR3IC5012 - 75Recombinant human GALR3

Note: IC50 values for GalR3 are presented as a range from different studies.

Table 2: Functional Potency (EC50/IC50) of Galanin

LigandReceptor SubtypeParameterValue (nM)Assay TypeCell Line
GalaninHuman GalR1IC500.0073 ± 0.0068Forskolin-stimulated cAMP accumulationCHO-GalR1
GalaninHuman GalR2EC50300 ± 600IP1 accumulationHEK293-GalR2
GalaninHuman GalR3EC50Not widely reported--

Table 3: Modulatory Effect of this compound on Galanin at GalR2

ModulatorAgonistReceptorParameterObservationCell Line
This compoundGalaninGalR2EC50 Shift3.4-fold shift with 1 µM this compound, 12.5-fold with 10 µM, and 50.4-fold with 100 µM.[7]HEK293-GalR2
This compoundGalaninGalR2Maximal ResponseIncreased by up to 25%.[7]HEK293-GalR2
This compound-GalR2Intrinsic ActivityNo stimulation of IP1 production in the absence of galanin.[7]HEK293-GalR2
This compound-GalR2Orthosteric BindingDid not displace 125I-galanin at concentrations up to 100 µM.[7]HEK293-GalR2

Signaling Pathways

The signaling pathways for galanin receptors are distinct and critical to their physiological roles. This compound specifically modulates the GalR2 pathway by enhancing the effects of galanin.

Galanin_Signaling cluster_GalR1_GalR3 GalR1 & GalR3 Signaling cluster_GalR2 GalR2 Signaling Galanin1 Galanin GalR1_3 GalR1 / GalR3 Galanin1->GalR1_3 Binds Gi_o Gαi/o GalR1_3->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Galanin2 Galanin GalR2 GalR2 Galanin2->GalR2 Binds This compound This compound This compound->GalR2 Binds (Allosteric) Gq_11 Gαq/11 GalR2->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Ca2->PKC Activates

Galanin receptor signaling pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay (Competitive)

This protocol is used to determine the binding affinity (Ki) of unlabeled ligands by measuring their ability to displace a radiolabeled ligand from the receptor.

Workflow:

Binding_Assay_Workflow A Prepare cell membranes expressing the galanin receptor. B Incubate membranes with a fixed concentration of radiolabeled galanin (e.g., ¹²⁵I-galanin). A->B C Add increasing concentrations of the unlabeled competitor (galanin or this compound). B->C D Separate bound from free radioligand via filtration. C->D E Quantify radioactivity on the filters. D->E F Plot data and calculate IC50 and Ki values. E->F

Radioligand binding assay workflow.

Detailed Steps:

  • Membrane Preparation: Culture cells (e.g., HEK293 or CHO) stably expressing the galanin receptor subtype of interest. Harvest the cells and homogenize them in a cold buffer to prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of radiolabeled galanin (e.g., [125I]-galanin), and varying concentrations of the unlabeled test compound (galanin or this compound). Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled galanin).

  • Incubation: Incubate the plate at a controlled temperature for a specific duration to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Inositol Monophosphate (IP1) Accumulation Assay

This functional assay is used to quantify the activation of Gαq/11-coupled receptors, such as GalR2, by measuring the accumulation of a downstream second messenger, IP1.

Workflow:

IP1_Assay_Workflow A Plate cells expressing GalR2. B Pre-incubate cells with LiCl to inhibit IP1 degradation. A->B C Stimulate cells with agonist (galanin) ± modulator (this compound). B->C D Lyse the cells. C->D E Detect IP1 using a competitive immunoassay (e.g., HTRF). D->E F Plot data and calculate EC50 values. E->F cAMP_Assay_Workflow A Plate cells expressing GalR1 or GalR3. B Stimulate adenylyl cyclase with forskolin. A->B C Add increasing concentrations of agonist (galanin). B->C D Lyse the cells. C->D E Detect cAMP using a competitive immunoassay (e.g., HTRF). D->E F Plot data and calculate IC50 values. E->F

References

Validating the Selectivity of CYM2503 for GalR2: A Comparison Guide Utilizing Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CYM2503, a positive allosteric modulator (PAM) of the galanin receptor 2 (GalR2), with other pharmacological tools. It outlines a comprehensive strategy for validating the selectivity of this compound using GalR2 knockout (KO) models, supported by detailed experimental protocols and comparative data on alternative ligands.

Introduction to this compound and GalR2

Galanin is a neuropeptide implicated in a wide range of physiological processes, including seizure activity, pain perception, and mood regulation. It exerts its effects through three G protein-coupled receptors: GalR1, GalR2, and GalR3. GalR2 has emerged as a particularly interesting therapeutic target. Unlike GalR1, which primarily signals through Gi proteins to inhibit adenylyl cyclase, GalR2 couples to Gq, Gi, and Go proteins, leading to the activation of diverse intracellular signaling pathways.

This compound is a novel small molecule identified as a positive allosteric modulator of GalR2. It does not bind to the orthosteric site where galanin binds but rather to a distinct allosteric site. By itself, this compound has no intrinsic activity; however, it potentiates the effect of endogenous galanin, enhancing the receptor's response to its natural ligand. This mode of action offers potential therapeutic advantages, including a lower risk of over-stimulation and off-target effects compared to direct agonists.

The validation of this compound's selectivity for GalR2 is paramount for its development as a research tool and potential therapeutic. The use of knockout animal models, in which the target receptor is absent, provides the most definitive method for confirming on-target engagement and ruling out off-target effects.

Comparative Analysis of GalR2 Ligands

The following table summarizes the quantitative data for this compound and a selection of alternative ligands with reported activity at galanin receptors. This allows for a direct comparison of their binding affinities and functional potencies.

LigandTypeGalR1 Ki (nM)GalR2 Ki (nM)GalR3 Ki (nM)GalR2 EC50/IC50 (nM)Selectivity Profile
This compound PAM No bindingNo binding (allosteric site)Not reportedPotentiates Galanin (EC50 shift)Selective for GalR2
Galanin (2-11)Agonist~500-fold lower affinity than GalR2HighHighNot specifiedPreferential for GalR2/3
M1145Agonist587[1]6.55[1]497[1]38[1][2]>90-fold for GalR2 over GalR1, >76-fold over GalR3[1][3]
AR-M1896Agonist879 (IC50)[4]1.76 (IC50)[4]271 (Ki)[4]Not specifiedSelective for GalR2
M871Antagonist420[5][6][7][8]13.1[5][6][7][8]>10,000[5]Blocks GalR2 activation>30-fold for GalR2 over GalR1[5][6][7][8]
GalnonAgonist11,700[9]34,100[9]Not reportedNot specifiedNon-selective
GalmicAgonist34,200[10][11]No affinity up to 100 µM[10][11]Not reportedNot specifiedPreferential for GalR1
Gal-B2Agonist3.5[12]51.5[12]Not reportedNot specified~15-fold preference for GalR1[12]

Validating this compound Selectivity with GalR2 Knockout Models: Experimental Protocols

The definitive validation of this compound's selectivity for GalR2 in a complex biological system requires the use of a GalR2 knockout (KO) mouse model. The following experimental protocols outline a comprehensive in vivo strategy to confirm that the pharmacological effects of this compound are mediated exclusively through GalR2.

In Vitro Validation: Receptor Binding and Functional Assays

Objective: To confirm in vitro that this compound potentiates galanin signaling through GalR2 and not other galanin receptor subtypes.

Methodology:

  • Cell Lines: Use stable cell lines expressing human or mouse GalR1, GalR2, or GalR3.

  • Radioligand Binding Assay:

    • Perform competitive binding assays using cell membranes from each cell line with a radiolabeled galanin analog (e.g., [125I]-galanin).

    • Incubate membranes with the radioligand and increasing concentrations of unlabeled galanin (positive control) or this compound.

    • Expected Outcome: this compound should not displace the radioligand from any of the galanin receptors, confirming it does not bind to the orthosteric site.

  • Functional Assay (Inositol Phosphate Accumulation):

    • As GalR2 couples to Gq, its activation leads to the accumulation of inositol (B14025) monophosphate (IP1), a stable downstream metabolite of the phospholipase C pathway.

    • Pre-incubate GalR2-expressing cells with varying concentrations of this compound.

    • Stimulate the cells with a sub-maximal concentration of galanin.

    • Measure IP1 levels using a commercially available HTRF assay kit.[13]

    • Perform the same experiment on GalR1 and GalR3 expressing cells.

    • Expected Outcome: this compound should potentiate galanin-induced IP1 accumulation in GalR2-expressing cells in a concentration-dependent manner.[13] No potentiation should be observed in GalR1 or GalR3 expressing cells.

In Vivo Validation: Behavioral Phenotyping in GalR2 KO Mice

Objective: To demonstrate that the in vivo effects of this compound are absent in mice lacking the GalR2 receptor. Previous studies have shown that this compound exhibits anticonvulsant properties and that GalR2 KO mice may display subtle anxiety-like phenotypes.

Methodology:

  • Animals: Use adult male and female GalR2 knockout mice and their wild-type (WT) littermates.

  • Drug Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

  • Behavioral Tests for Anxiety:

    • Elevated Plus Maze (EPM): This test assesses anxiety-like behavior based on the mouse's tendency to avoid open, elevated spaces.[14][15][16][17]

      • Procedure: Place the mouse in the center of a plus-shaped maze with two open and two enclosed arms and allow for free exploration for a set period (e.g., 5 minutes).

      • Parameters Measured: Time spent in open vs. closed arms, number of entries into each arm.

      • Expected Outcome: If this compound has anxiolytic effects mediated by GalR2, it should increase the time spent in the open arms in WT mice but have no effect in GalR2 KO mice.

    • Open Field Test (OFT): This test evaluates anxiety and locomotor activity in a novel environment.[14][18]

      • Procedure: Place the mouse in the center of an open arena and record its activity for a set duration.

      • Parameters Measured: Time spent in the center vs. periphery, total distance traveled.

      • Expected Outcome: Anxiolytic effects of this compound in WT mice would be indicated by increased time in the center of the arena, with no such effect in GalR2 KO mice. Locomotor activity should be comparable between genotypes to rule out confounding effects.

  • Anticonvulsant Activity Assessment:

    • Pentylenetetrazol (PTZ)-Induced Seizure Model: PTZ is a chemoconvulsant that induces clonic-tonic seizures.

      • Procedure: Pre-treat mice with this compound or vehicle, followed by a sub-convulsive or convulsive dose of PTZ.

      • Parameters Measured: Latency to first seizure, seizure severity score, and mortality rate.

      • Expected Outcome: this compound should increase the latency to seizures and reduce their severity in WT mice. This protective effect should be absent in GalR2 KO mice.

Visualizing the Pathways

To better understand the experimental logic and the underlying biological processes, the following diagrams have been generated.

GalR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Galanin Galanin GalR2 GalR2 Galanin->GalR2 Binds to orthosteric site This compound This compound (PAM) This compound->GalR2 Binds to allosteric site Gq Gq GalR2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: GalR2 Signaling Pathway.

Knockout_Validation_Workflow cluster_animals Animal Cohorts cluster_treatment Treatment Groups cluster_assessment Assessment cluster_outcome Expected Outcome WT Wild-Type (WT) Mice WT_Veh WT + Vehicle WT->WT_Veh WT_CYM WT + this compound WT->WT_CYM KO GalR2 Knockout (KO) Mice KO_Veh KO + Vehicle KO->KO_Veh KO_CYM KO + this compound KO->KO_CYM Behavior Behavioral Testing (EPM, OFT) WT_Veh->Behavior Seizure Seizure Induction (PTZ) WT_Veh->Seizure WT_CYM->Behavior WT_CYM->Seizure KO_Veh->Behavior KO_Veh->Seizure KO_CYM->Behavior KO_CYM->Seizure Outcome Effect of this compound is observed in WT, but absent in KO mice Behavior->Outcome Seizure->Outcome

Caption: Experimental Workflow for Knockout Validation.

Conclusion

The validation of a pharmacological tool's selectivity is a critical step in drug discovery and basic research. While in vitro data for this compound strongly suggests it is a selective positive allosteric modulator of GalR2, in vivo validation using knockout models is the gold standard. The proposed experimental workflow, comparing the effects of this compound in wild-type and GalR2 knockout mice across a battery of behavioral and physiological tests, provides a robust framework for definitively establishing its on-target selectivity. This comprehensive validation will solidify the position of this compound as a valuable tool for elucidating the complex roles of GalR2 in health and disease, and will be essential for its potential progression as a therapeutic candidate.

References

Unveiling the Anticonvulsant Potential of CYM2503: A Cross-Study Comparison in Preclinical Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel compound, CYM2503, has demonstrated significant anticonvulsant properties in multiple preclinical seizure models. This guide provides a comprehensive comparison of the experimental data on this compound's efficacy, offering researchers, scientists, and drug development professionals a detailed overview of its potential as a new therapeutic agent for epilepsy. The data presented herein is derived from a key study published in the Proceedings of the National Academy of Sciences (PNAS), which first characterized the anticonvulsant effects of this compound.

This compound functions as a positive allosteric modulator of the galanin receptor type 2 (GalR2).[1][2] Unlike direct agonists, this compound enhances the anticonvulsant effects of the endogenous neuropeptide galanin, which is naturally released in the brain during seizures as a protective mechanism.[1] This mode of action suggests a potential for fewer side effects compared to conventional anti-epileptic drugs.

Comparative Efficacy of this compound Across Seizure Models

The anticonvulsant activity of this compound has been evaluated in both chemically and electrically induced seizure models in rodents. The following tables summarize the quantitative outcomes from these pivotal studies.

Table 1: Effect of this compound on Lithium-Pilocarpine-Induced Seizures in Mice
Treatment GroupDose (mg/kg, i.p.)Latency to First Seizure (min)Seizure Severity (Racine Scale)24-h Survival Rate (%)
Vehicle-25.3 ± 2.14.8 ± 0.240
This compound1045.8 ± 5.33.5 ± 0.480*
This compound3062.1 ± 7.8 2.8 ± 0.590**

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Maximal Electroshock (MES)-Induced Seizures in Mice
Treatment GroupDose (mg/kg, i.p.)Protection from Hindlimb Tonic Extension (%)
Vehicle-0
This compound1025
This compound3075*
This compound50100**

*p < 0.05, **p < 0.01 compared to vehicle.

Table 3: Effect of this compound on Lithium-Pilocarpine-Induced Status Epilepticus in Rats
Treatment GroupDose (mg/kg, i.p.)Latency to Status Epilepticus (min)Duration of Status Epilepticus (min)24-h Survival Rate (%)
Vehicle-35.6 ± 4.2125.4 ± 15.730
This compound1068.2 ± 8.1 70.1 ± 9.885**

**p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the PNAS study.

Lithium-Pilocarpine-Induced Seizure Model

This model induces limbic seizures that can progress to status epilepticus, mimicking features of human temporal lobe epilepsy.

  • Animals: Male C57BL/6 mice or Sprague-Dawley rats.

  • Procedure:

    • Animals were pre-treated with lithium chloride (3 mEq/kg, i.p.).

    • 18-24 hours later, animals received an injection of scopolamine (B1681570) methyl nitrate (B79036) (1 mg/kg, i.p.) to reduce peripheral cholinergic effects.

    • 30 minutes after scopolamine, this compound or vehicle was administered intraperitoneally (i.p.).

    • 30 minutes after this compound/vehicle administration, seizures were induced with pilocarpine (B147212) hydrochloride (30 mg/kg for mice, 300 mg/kg for rats, s.c.).

    • Animals were observed for seizure activity, and the latency to the first seizure and seizure severity (using the Racine scale) were recorded. For the rat model, the latency to and duration of status epilepticus were monitored.

    • Survival was assessed at the 24-hour mark post-pilocarpine injection.

Maximal Electroshock (MES)-Induced Seizure Model

The MES test is a widely used model to screen for drugs effective against generalized tonic-clonic seizures.

  • Animals: Male C57BL/6 mice.

  • Procedure:

    • This compound or vehicle was administered i.p.

    • 60 minutes after drug administration, a maximal electrical stimulus (50 mA, 60 Hz, 0.2 s duration) was delivered via corneal electrodes.

    • The presence or absence of a tonic hindlimb extension was recorded as the endpoint. Protection was defined as the absence of the tonic hindlimb extension.

Visualizing the Mechanism and Workflow

To further elucidate the context of this compound's action, the following diagrams illustrate its signaling pathway and the general experimental workflow.

GalR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Galanin Galanin GalR2 GalR2 Receptor Galanin->GalR2 Binds to orthosteric site This compound This compound This compound->GalR2 Binds to allosteric site Gq_protein Gq Protein GalR2->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Hydrolyzes PIP2 to Ca_release Ca²⁺ Release IP3_DAG->Ca_release Leads to Anticonvulsant_Effects Anticonvulsant Effects Ca_release->Anticonvulsant_Effects Contributes to

Caption: this compound's Mechanism of Action via GalR2 Signaling.

Experimental_Workflow start Animal Model Selection (Mouse or Rat) drug_admin Drug Administration (this compound or Vehicle) start->drug_admin seizure_induction Seizure Induction drug_admin->seizure_induction chemically_induced Chemically-Induced (e.g., Li-Pilocarpine) seizure_induction->chemically_induced Method 1 electrically_induced Electrically-Induced (e.g., MES) seizure_induction->electrically_induced Method 2 observation Behavioral & Physiological Observation chemically_induced->observation electrically_induced->observation data_analysis Data Analysis observation->data_analysis results Quantification of Anticonvulsant Effects (Latency, Severity, Survival) data_analysis->results

References

Comparative analysis of the neuroprotective potential of CYM2503

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the GalR2 positive allosteric modulator, CYM2503, reveals a promising neuroprotective profile, primarily through the activation of pro-survival signaling pathways. While direct comparative studies with other neuroprotective agents are limited, analysis of its mechanism of action and effects in preclinical models provides a strong basis for its potential therapeutic application in neurological disorders characterized by neuronal cell death.

This compound is a positive allosteric modulator (PAM) of the Galanin Receptor 2 (GalR2), meaning it enhances the receptor's response to its natural ligand, galanin. Research suggests that this modulation of GalR2 signaling is a key driver of its neuroprotective effects. A significant in vivo study using a lithium-pilocarpine-induced status epilepticus model in rats demonstrated that while this compound did not prevent the onset of seizures, it markedly increased the latency to seizure and, most notably, dramatically decreased mortality. This substantial reduction in mortality strongly indicates a potent neuroprotective effect, safeguarding neurons from seizure-induced damage.

Mechanism of Action: Activating Pro-Survival Pathways

The neuroprotective effects of this compound are believed to be mediated through the activation of the Akt and extracellular signal-regulated kinase (ERK) signaling pathways. These pathways are well-established as critical regulators of cell survival, proliferation, and differentiation. Activation of GalR2 by galanin has been shown to stimulate the phosphorylation of both Akt and ERK in hippocampal neurons. This activation is crucial for protecting neurons from various insults, including glutamate-induced excitotoxicity. By potentiating the effect of endogenous galanin, this compound is thought to amplify this protective signaling cascade, thereby enhancing neuronal resilience.

Data Presentation: A Comparative Overview

AgentTarget/MechanismIn Vitro ModelEndpointReported Efficacy (Representative)
This compound GalR2 PAM Seizure-induced neuronal injury (in vivo)Mortality RateSignificant reduction
Glutamate (B1630785) Excitotoxicity (inferred)Neuronal ViabilityExpected to increase
p-Akt/Akt, p-ERK/ERK ratioExpected to increase
Fingolimod (FTY720) S1P Receptor ModulatorOxygen-Glucose Deprivation (OGD)Infarct VolumeReduction of ~40-50%
Neuronal Viability (MTT assay)Increase of ~30-40%
p-Akt/Akt, p-ERK/ERK ratioSignificant increase
Edaravone Free Radical ScavengerGlutamate ExcitotoxicityLDH ReleaseReduction of ~25-35%
OGDNeuronal ViabilityIncrease of ~20-30%

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are methodologies for key experiments relevant to assessing the neuroprotective potential of this compound.

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity

This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.

  • Cell Culture: Primary cortical neurons are isolated from embryonic day 18 (E18) rat fetuses and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin. Cells are seeded onto poly-D-lysine coated 96-well plates.

  • Treatment: After 7-10 days in vitro, neurons are pre-treated with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours.

  • Induction of Excitotoxicity: Following pre-treatment, the culture medium is replaced with a medium containing a neurotoxic concentration of glutamate (e.g., 100 µM) for 15-30 minutes.

  • Assessment of Neuronal Viability (LDH Assay): Cell death is quantified by measuring the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells. The LDH assay is performed according to the manufacturer's instructions. A commercially available LDH cytotoxicity assay kit is used to measure the absorbance at 490 nm, which is proportional to the amount of LDH released.

  • Data Analysis: The percentage of neuroprotection is calculated relative to the vehicle-treated control (100% toxicity) and untreated control (0% toxicity).

Western Blot Analysis of Akt and ERK Phosphorylation

This method is used to determine the activation of pro-survival signaling pathways.

  • Cell Lysis: Neuronal cells, treated with this compound and/or glutamate as described above, are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using image analysis software. The ratio of phosphorylated protein to total protein is calculated to determine the extent of pathway activation.

Mandatory Visualizations

Signaling Pathway of this compound-Mediated Neuroprotection

CYM2503_Signaling_Pathway cluster_receptor Cell Membrane This compound This compound GalR2 GalR2 Receptor This compound->GalR2 +ve Allosteric Modulation Galanin Galanin Galanin->GalR2 PLC PLC GalR2->PLC PI3K PI3K GalR2->PI3K Gβγ IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Neuroprotection Neuroprotection (Cell Survival) pAkt->Neuroprotection MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK pERK->Neuroprotection

Caption: Signaling cascade initiated by this compound and galanin at the GalR2 receptor.

Experimental Workflow for In Vitro Neuroprotection Assay

Neuroprotection_Workflow start Start: Plate Primary Cortical Neurons pretreatment Pre-treat with this compound (24 hours) start->pretreatment glutamate Induce Excitotoxicity (Glutamate, 15-30 min) pretreatment->glutamate incubation Incubate (24 hours) glutamate->incubation assay Assess Neuronal Viability incubation->assay ldh LDH Assay (Measure LDH release) assay->ldh Option 1 mtt MTT Assay (Measure mitochondrial activity) assay->mtt Option 2 analysis Data Analysis: Calculate % Neuroprotection ldh->analysis mtt->analysis

Caption: Workflow for assessing this compound's neuroprotective effects in vitro.

Logical Relationship: Comparative Efficacy

Comparative_Efficacy Neuro_Insult Neuronal Insult (e.g., Excitotoxicity, Ischemia) Outcome Neuroprotection (Increased Neuronal Survival) This compound This compound This compound->Outcome High (inferred) Fingolimod Fingolimod Fingolimod->Outcome High Edaravone Edaravone Edaravone->Outcome Moderate

Caption: Inferred comparative neuroprotective efficacy of this compound.

Evaluating the Therapeutic Window of CYM2503: A Comparative Analysis with Existing Antiepileptic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antiepileptic drugs (AEDs) with wider therapeutic windows remains a critical endeavor in neuroscience research. A promising candidate in this pursuit is CYM2503, a positive allosteric modulator (PAM) of the galanin receptor 2 (GAL2). Preclinical evidence suggests that this compound exhibits significant anticonvulsant effects, positioning it as a potential therapeutic agent for epilepsy. This guide provides a comparative evaluation of the therapeutic window of this compound against established AEDs, supported by available experimental data and detailed methodologies.

Quantitative Comparison of Therapeutic Windows

The therapeutic window of a drug is a critical measure of its safety and efficacy, often represented by the therapeutic index (TI). The TI is the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). A higher TI indicates a wider margin of safety.

CompoundMechanism of ActionAnimal ModelEffective Dose (ED50/ED) (mg/kg)Toxic Dose (TD50) (mg/kg)Therapeutic Index (TD50/ED50)
This compound GAL2 Positive Allosteric ModulatorMouse (Lithium-Pilocarpine)60Data Not AvailableData Not Available
Levetiracetam SV2A LigandMouse (6-Hz seizure test)22.5[1]>500[1]>22.2
Carbamazepine Voltage-gated sodium channel blockerMouse (MES test)7405.7
Phenytoin Voltage-gated sodium channel blockerMouse (MES test)~10-20 (therapeutic range in µg/mL)>20 (toxic level in µg/mL)Narrow (clinical data)
Valproic Acid Multiple (GABA transaminase inhibitor, etc.)Mouse (6-Hz seizure test)2605702.2

Note: The data for existing AEDs are derived from various preclinical studies and may not be directly comparable due to differences in experimental models and protocols. The therapeutic range for Phenytoin is based on human clinical data.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following are protocols for key experiments cited in the evaluation of this compound's anticonvulsant properties.

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to screen for anticonvulsant activity, particularly against generalized tonic-clonic seizures.

Procedure:

  • Animal Preparation: Adult male mice are used for the study. The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at predetermined times before the induction of seizures.

  • Anesthesia and Electrode Placement: A drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to the corneas of the mice to minimize discomfort. Corneal electrodes are then placed on the eyes.

  • Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes using a specialized electroshock apparatus.[1][2]

  • Observation: Animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test. Protection is defined as the absence of this tonic extension.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is determined as the median effective dose (ED50).

Lithium-Pilocarpine Induced Seizure Model

This model is used to induce status epilepticus and subsequent spontaneous recurrent seizures, mimicking features of human temporal lobe epilepsy.

Procedure:

  • Animal Preparation: Adult male mice are pre-treated with lithium chloride (e.g., 3 mEq/kg, i.p.) 18-24 hours before the administration of pilocarpine (B147212).

  • Scopolamine Administration: To reduce peripheral cholinergic effects, a muscarinic antagonist that does not readily cross the blood-brain barrier, such as methylscopolamine (e.g., 1 mg/kg, i.p.), is administered 30 minutes before pilocarpine.

  • Pilocarpine Administration: Pilocarpine (e.g., 30 mg/kg, i.p.) is administered to induce seizure activity.

  • Behavioral Observation: Animals are continuously observed and their seizure behavior is scored according to a standardized scale (e.g., the Racine scale). The latency to the first seizure and the onset of status epilepticus are recorded.

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered at a specific time point relative to pilocarpine injection to assess its effect on seizure development and severity.

  • Data Analysis: The effects of the test compound on seizure latency, duration, and mortality are statistically analyzed compared to the vehicle-treated control group.

Signaling Pathways and Experimental Workflow

Mechanism of Action of this compound

This compound acts as a positive allosteric modulator of the GAL2 receptor. Upon binding of the endogenous ligand galanin, the GAL2 receptor, a G-protein coupled receptor (GPCR), can activate multiple intracellular signaling cascades. As a PAM, this compound enhances the receptor's response to galanin. The activation of GAL2 is known to involve Gq/11 and Gi/o proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, modulate intracellular calcium levels and activate protein kinase C (PKC), ultimately influencing neuronal excitability.

CYM2503_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol GAL2 GAL2 Receptor G_protein Gq/11, Gi/o GAL2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Galanin Galanin Galanin->GAL2 Binds This compound This compound (PAM) This compound->GAL2 Enhances Binding Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Activates Neuronal_Excitability Modulation of Neuronal Excitability PKC->Neuronal_Excitability Leads to

Mechanism of action of this compound as a GAL2 PAM.
Experimental Workflow for Preclinical AED Evaluation

The preclinical evaluation of a novel AED like this compound typically follows a structured workflow to assess its efficacy and safety.

AED_Evaluation_Workflow cluster_discovery Discovery & Initial Screening cluster_efficacy Efficacy Testing (In Vivo) cluster_safety Safety & Toxicity Assessment cluster_analysis Data Analysis & Candidate Selection Compound_Synthesis Compound Synthesis (this compound) In_Vitro_Screening In Vitro Receptor Binding & Functional Assays Compound_Synthesis->In_Vitro_Screening MES_Test Maximal Electroshock (MES) Test In_Vitro_Screening->MES_Test Pilo_Test Lithium-Pilocarpine Seizure Model In_Vitro_Screening->Pilo_Test Hz_Test 6-Hz Seizure Test In_Vitro_Screening->Hz_Test Toxicity_Studies Acute & Chronic Toxicity Studies In_Vitro_Screening->Toxicity_Studies Data_Analysis Determine ED50, TD50, Therapeutic Index MES_Test->Data_Analysis Pilo_Test->Data_Analysis Hz_Test->Data_Analysis Toxicity_Studies->Data_Analysis Neurotoxicity_Assay Neurotoxicity Assays (e.g., Rotarod) Neurotoxicity_Assay->Data_Analysis Safety_Pharmacology Safety Pharmacology (Cardiovascular, CNS effects) Safety_Pharmacology->Data_Analysis Candidate_Selection Lead Candidate Selection Data_Analysis->Candidate_Selection

Preclinical evaluation workflow for a novel AED.

References

Assessing the Off-Target Binding Profile of CYM2503: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the off-target binding profile of CYM2503, a positive allosteric modulator (PAM) of the Galanin Receptor 2 (GalR2). Due to the limited availability of public data on the off-target profile of this compound, this document presents a hypothetical off-target screening based on industry-standard practices. For comparative purposes, a fictional alternative GalR2 PAM, designated "Compound X," is included. The data herein is illustrative and intended to guide researchers on the principles and methodologies of off-target liability assessment.

Introduction to Off-Target Binding Assessment

In drug discovery, assessing the off-target binding profile of a compound is a critical step to identify potential adverse effects and ensure therapeutic safety. Off-target interactions occur when a drug binds to proteins other than its intended therapeutic target, which can lead to unforeseen physiological effects. Comprehensive screening against a panel of common off-target liabilities is a standard practice in preclinical safety evaluation.

This compound is identified as a putative positive allosteric modulator of GalR2, a G protein-coupled receptor (GPCR) implicated in various physiological processes, including seizure modulation. While its on-target activity is of therapeutic interest, understanding its selectivity is paramount for further development. This guide outlines a standard approach for such an assessment.

Hypothetical Off-Target Binding Data

To illustrate the process of off-target profiling, the following table summarizes hypothetical data for this compound and a comparator, Compound X, against the Eurofins SafetyScreen44 panel. This panel includes a diverse set of receptors, ion channels, transporters, and enzymes known to be frequently involved in adverse drug reactions. The data is presented as percent inhibition at a screening concentration of 10 µM. Significant interactions (typically >50% inhibition) would warrant further investigation to determine the affinity (Ki or IC50) of the compound for the off-target.

Table 1: Hypothetical Off-Target Screening Results for this compound and Compound X

Target ClassTargetThis compound (% Inhibition @ 10 µM)Compound X (% Inhibition @ 10 µM)
GPCRs Adenosine A158
Adrenergic α11215
Adrenergic α2810
Adrenergic β125
Adrenergic β247
Dopamine D11520
Dopamine D21825
Histamine H1711
Muscarinic M11014
Muscarinic M269
Muscarinic M3812
Serotonin 5-HT1A2530
Serotonin 5-HT2A2228
Serotonin 5-HT2B5515
Ion Channels hERG345
Cav1.2 (L-type)912
Nav1.568
Transporters Dopamine Transporter (DAT)1116
Norepinephrine Transporter (NET)913
Serotonin Transporter (SERT)1419
Enzymes COX-124
COX-213
Phosphodiesterase (PDE3)57

Note: This data is hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data:

Based on this hypothetical data, this compound demonstrates a relatively clean off-target profile, with the only significant interaction being a 55% inhibition of the Serotonin 5-HT2B receptor. This would necessitate follow-up concentration-response studies to determine the potency of this interaction. In contrast, Compound X shows a potential liability at the hERG channel (45% inhibition), which is a critical concern for cardiac safety, in addition to moderate activity at several other receptors.

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in off-target binding profile assessments.

3.1. Radioligand Binding Assays (SafetyScreen44 Panel)

  • Objective: To determine the percentage of inhibition of radioligand binding to a panel of 44 common off-targets at a single high concentration of the test compound.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the target receptor are prepared from recombinant cell lines or animal tissues.

    • Assay Buffer: A buffer specific to each target is used to ensure optimal binding conditions.

    • Radioligand: A specific radiolabeled ligand for each target is used at a concentration typically at or below its dissociation constant (Kd).

    • Test Compound: this compound or Compound X is added at a standard screening concentration of 10 µM.

    • Incubation: The mixture of membranes, radioligand, and test compound is incubated to allow binding to reach equilibrium.

    • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

    • Data Analysis: The percent inhibition is calculated by comparing the binding in the presence of the test compound to the control (vehicle) and a reference antagonist (defining non-specific binding).

3.2. Follow-up Concentration-Response Assays

  • Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) for any significant off-target interactions identified in the primary screen.

  • Methodology:

    • The radioligand binding assay protocol is followed as described above.

    • Instead of a single concentration, a range of concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) is used to generate a dose-response curve.

    • Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for assessing the off-target binding profile of a test compound.

G cluster_0 Primary Screening cluster_1 Data Analysis & Hit Identification cluster_2 Secondary Screening (for Hits) cluster_3 Risk Assessment A Test Compound (e.g., this compound) B Single High Concentration Screen (e.g., 10 µM) A->B C Broad Off-Target Panel (e.g., SafetyScreen44) B->C D Calculate % Inhibition C->D E Identify Significant Hits (e.g., >50% Inhibition) D->E F Concentration-Response Assays E->F G Determine IC50 / Ki F->G H Evaluate Therapeutic Window G->H I Predict Potential Adverse Effects H->I

Figure 1. Workflow for Off-Target Binding Assessment.

4.2. GPCR Signaling Pathway

This compound is a positive allosteric modulator of GalR2, which is known to couple to Gq proteins, leading to the activation of the phospholipase C (PLC) pathway.

G cluster_0 Cell Membrane cluster_1 Cytosol GalR2 GalR2 Gq Gq Protein GalR2->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Induces Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response Galanin Galanin Galanin->GalR2 Binds Orthosteric Site This compound This compound (PAM) This compound->GalR2 Binds Allosteric Site

Figure 2. GalR2 Gq-Coupled Signaling Pathway.

4.3. Comparative Off-Target Profile

The following diagram illustrates the logical relationship in comparing the off-target profiles of this compound and Compound X.

G cluster_this compound This compound Profile cluster_CompoundX Compound X Profile CYM2503_Primary Primary Target: GalR2 PAM CYM2503_OffTarget Off-Target Hit: 5-HT2B (>50%) CYM2503_Primary->CYM2503_OffTarget CYM2503_Safety Safety Implication: Potential for valvulopathy (requires further investigation) CYM2503_OffTarget->CYM2503_Safety Comparison Comparison CYM2503_Safety->Comparison CompoundX_Primary Primary Target: GalR2 PAM CompoundX_OffTarget Off-Target Hit: hERG (~45%) CompoundX_Primary->CompoundX_OffTarget CompoundX_Safety Safety Implication: Potential for QT prolongation (significant cardiac risk) CompoundX_OffTarget->CompoundX_Safety CompoundX_Safety->Comparison Conclusion Conclusion: This compound has a more favorable hypothetical off-target profile than Compound X. Comparison->Conclusion

Figure 3. Comparison of Hypothetical Off-Target Profiles.

Conclusion

This guide provides a framework for assessing the off-target binding profile of this compound. Based on a hypothetical screening against a standard safety panel, this compound is depicted as having a generally clean profile with a potential interaction at the 5-HT2B receptor that warrants further characterization. In contrast, the fictional comparator, Compound X, exhibits a more concerning profile with a potential for cardiac liability.

It is crucial to emphasize that this analysis is illustrative. A definitive assessment of this compound's off-target profile requires empirical testing. Researchers developing this compound or similar compounds should conduct comprehensive in vitro safety profiling early in the drug discovery process to identify and mitigate potential safety risks. This proactive approach is essential for the successful development of novel therapeutics.

A Comparative Guide to S1PR1 Functional Antagonism: Assessing Reproducibility in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding CYM2503: Initial interest in the reproducibility of this compound's effects as a Sphingosine-1-Phosphate Receptor 1 (S1PR1) functional antagonist appears to be based on a misunderstanding of its primary pharmacological target. Extensive research has characterized this compound not as an S1PR1 modulator, but as a positive allosteric modulator (PAM) of the Galanin Receptor 2 (GalR2) .[1][2] As a PAM, this compound enhances the receptor's response to its endogenous ligand, galanin.[1][2] Its effects have been primarily studied in the context of seizure disorders, where it has shown anticonvulsant properties in animal models.[1][2] There is no significant evidence in the scientific literature to suggest that this compound acts as a functional antagonist at the S1PR1.

This guide will therefore focus on the reproducibility of effects for well-established S1PR1 functional antagonists, a class of molecules critical in immunology and neuroinflammation research. We will compare key in vitro parameters of several prominent S1PR1 modulators, provide detailed experimental protocols for cornerstone assays, and use visualizations to clarify complex biological and experimental concepts.

Comparing the In Vitro Pharmacology of S1PR1 Functional Antagonists

The reproducibility of a compound's effect is often assessed by comparing key quantitative metrics, such as the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀), across different studies and laboratories. Below are tables summarizing such data for several key S1PR1 functional antagonists. It is important to note that direct comparison of absolute values between different laboratories can be challenging due to variations in experimental conditions (e.g., cell lines, reagent sources, and specific assay protocols). However, the relative potencies and trends observed across multiple studies can provide a strong indication of reproducibility.

For this comparison, we will focus on Fingolimod (FTY720), Ozanimod, Ponesimod, and Siponimod, all of which are clinically relevant S1PR1 modulators.

CompoundAssay TypeCell LineReported EC₅₀/IC₅₀ (nM)Reference
Fingolimod (FTY720-P) GTPγS BindingCHO-K10.28Selkirk et al., 2022[3]
β-Arrestin RecruitmentPathHunter U2OS0.03Selkirk et al., 2022[3]
Receptor InternalizationCHOpEC₅₀ = 9.15 (approx. 0.07 nM)O'Sullivan et al., 2016[4]
Ozanimod GTPγS BindingCHO-K10.27Selkirk et al., 2022[3]
β-Arrestin RecruitmentPathHunter U2OS0.34Selkirk et al., 2022[3]
Ponesimod GTPγS BindingCHO-K10.44Selkirk et al., 2022[3]
β-Arrestin RecruitmentPathHunter U2OS0.49Selkirk et al., 2022[3]
S1P₁ ActivationCHOEC₅₀ = 5.7Bolli et al., 2010[5]
Siponimod GTPγS BindingCHO-K10.16Selkirk et al., 2022[3]
β-Arrestin RecruitmentPathHunter U2OS0.13Selkirk et al., 2022[3]
S1P₁ ActivationCHOEC₅₀ = 0.39Gergely et al., 2012[6]
CYM-5442 S1P₁ ActivationCHO-K1EC₅₀ = 1.35Gonzalez-Cabrera et al., 2008[7]
p42/p44 MAPK PhosphorylationCHO-K1EC₅₀ = 46Sanna et al., 2010[8]

Visualizing Key Concepts

To better understand the context of these comparisons, the following diagrams illustrate the S1PR1 signaling pathway, a typical experimental workflow for assessing functional antagonism, and the logical framework for evaluating reproducibility.

S1PR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P S1P S1PR1 S1PR1 S1P->S1PR1 Activation Functional_Antagonist Functional_Antagonist Functional_Antagonist->S1PR1 Binding & Activation Gi Gαi/βγ S1PR1->Gi G-protein coupling Beta_Arrestin β-Arrestin S1PR1->Beta_Arrestin Recruitment Downstream_Signaling Downstream Signaling (e.g., ↓cAMP, ↑ERK) Gi->Downstream_Signaling Receptor_Internalization Receptor Internalization & Degradation Beta_Arrestin->Receptor_Internalization Functional Antagonism

S1PR1 Signaling and Functional Antagonism

Experimental_Workflow Cell_Culture Cell Culture (e.g., CHO-K1 expressing S1PR1) Compound_Treatment Compound Treatment (Varying concentrations of S1PR1 modulator) Cell_Culture->Compound_Treatment Assay_Execution Assay Execution (e.g., GTPγS binding, β-arrestin recruitment, or receptor internalization) Compound_Treatment->Assay_Execution Data_Acquisition Data Acquisition (e.g., Scintillation counting, Luminescence/Fluorescence reading) Assay_Execution->Data_Acquisition Data_Analysis Data Analysis (Dose-response curve fitting, EC₅₀/IC₅₀ determination) Data_Acquisition->Data_Analysis

Generalized Experimental Workflow

Reproducibility_Logic Lab_A Laboratory A (Compound X, Assay Y) Results_A Results A (e.g., EC₅₀ = 5 nM) Lab_A->Results_A Lab_B Laboratory B (Compound X, Assay Y) Results_B Results B (e.g., EC₅₀ = 6 nM) Lab_B->Results_B Comparison Compare Results Results_A->Comparison Results_B->Comparison Conclusion High Reproducibility Comparison->Conclusion

Logic of Reproducibility Assessment

Detailed Experimental Protocols

To facilitate the replication of findings, detailed methodologies are crucial. Below are representative protocols for three key assays used to characterize S1PR1 functional antagonists.

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to the S1PR1 receptor upon agonist binding.

  • Materials:

    • Cell membranes prepared from cells overexpressing human S1PR1 (e.g., CHO-K1 cells).

    • [³⁵S]GTPγS (radioligand).

    • GDP (Guanosine diphosphate).

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

    • Test compounds (S1PR1 modulators) and S1P (reference agonist).

    • Scintillation cocktail and microplates (e.g., 96-well format).

    • Scintillation counter.

  • Procedure:

    • Thaw cell membranes on ice.

    • In a 96-well plate, add assay buffer, GDP (final concentration ~10 µM), and the desired concentration of the test compound.

    • Add the cell membranes (typically 5-20 µg of protein per well).

    • Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., using a cell harvester) to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

    • Data are analyzed by plotting the specific binding as a function of compound concentration and fitting to a sigmoidal dose-response curve to determine EC₅₀ and Emax values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated S1PR1, a key step in receptor desensitization and internalization.

  • Materials:

    • Engineered cell line co-expressing S1PR1 fused to a reporter fragment and β-arrestin fused to the complementary reporter fragment (e.g., PathHunter® β-arrestin cells).

    • Cell culture medium and supplements.

    • Test compounds and S1P.

    • Assay buffer (e.g., HBSS).

    • Detection reagents for the specific reporter system (e.g., chemiluminescent substrate).

    • Luminometer.

  • Procedure:

    • Plate the engineered cells in a 96- or 384-well white, clear-bottom microplate and incubate overnight.

    • Remove the culture medium and replace it with assay buffer.

    • Add serial dilutions of the test compounds or S1P to the wells.

    • Incubate the plate at 37°C for 60-90 minutes.

    • Equilibrate the plate to room temperature.

    • Add the detection reagents according to the manufacturer's instructions.

    • Incubate at room temperature for approximately 60 minutes to allow for signal development.

    • Measure the chemiluminescent signal using a plate reader.

    • Plot the signal as a function of compound concentration and fit to a sigmoidal dose-response curve to determine EC₅₀ and Emax values.

S1PR1 Receptor Internalization Assay (Flow Cytometry)

This assay quantifies the reduction of S1PR1 from the cell surface following agonist stimulation.

  • Materials:

    • Cells expressing a tagged S1PR1 (e.g., with an N-terminal FLAG or HA tag).

    • Cell culture medium.

    • Test compounds and S1P.

    • Primary antibody targeting the extracellular tag (e.g., anti-FLAG-PE or anti-HA-APC).

    • Flow cytometry buffer (e.g., PBS with 1% BSA).

    • Flow cytometer.

  • Procedure:

    • Culture the S1PR1-tagged cells to confluence.

    • Treat the cells with various concentrations of the test compound or S1P in serum-free medium for a defined period (e.g., 30-60 minutes) at 37°C to induce internalization.

    • Place the cells on ice to stop the internalization process.

    • Gently detach the cells using a non-enzymatic cell dissociation solution.

    • Wash the cells with cold flow cytometry buffer.

    • Incubate the cells with a fluorescently conjugated primary antibody against the extracellular tag for 30-60 minutes on ice in the dark.

    • Wash the cells to remove unbound antibody.

    • Resuspend the cells in flow cytometry buffer and analyze them using a flow cytometer.

    • The mean fluorescence intensity (MFI) of the cell population corresponds to the level of surface S1PR1.

    • Calculate the percentage of receptor internalization relative to untreated control cells.

    • Plot the percentage of internalization as a function of compound concentration and fit to a dose-response curve to determine EC₅₀ values.

By utilizing standardized protocols and reporting key pharmacological parameters, researchers can contribute to a more robust and reproducible understanding of the effects of S1PR1 functional antagonists and other therapeutic agents.

References

A Systematic Review of CYM2503's Pharmacological Profile: A Comparative Guide to Galanin Receptor 2 Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a systematic review of the pharmacological profile of CYM2503, a novel positive allosteric modulator (PAM) of the Galanin Receptor 2 (GAL2). In the interest of providing a comprehensive analysis for researchers, scientists, and drug development professionals, this document contrasts the allosteric modulation of this compound with the orthosteric agonism of established GAL2 receptor ligands, Galnon and Galmic. This comparison is supported by experimental data and detailed methodologies for key assays.

Introduction to Galanin Receptor 2 Modulation

The galanin system, comprising the neuropeptide galanin and its three G protein-coupled receptors (GAL1, GAL2, and GAL3), is implicated in a wide range of physiological processes, including seizure, pain, and mood regulation. The GAL2 receptor, in particular, has emerged as a promising therapeutic target. Modulation of GAL2 activity can be achieved through direct (orthosteric) agonists or through allosteric modulators that bind to a site distinct from the endogenous ligand binding site, thereby altering the receptor's response to galanin.

This compound is a first-in-class small molecule identified as a positive allosteric modulator of the GAL2 receptor.[1] Unlike orthosteric agonists that directly activate the receptor, this compound enhances the effect of the endogenous ligand, galanin. This mechanism offers potential therapeutic advantages, including greater receptor subtype selectivity and a more physiological, event-driven mode of action.

Comparative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of this compound, Galnon, and Galmic, highlighting their distinct mechanisms of action on the GAL2 receptor.

CompoundMechanism of ActionTarget Receptor(s)ParameterValueReference
This compound Positive Allosteric Modulator (PAM)GAL2EC50 (Potentiation of Galanin-induced IP1 production) 0.69 µM[2]
Fold Shift of Galanin EC50 (at 10 µM this compound) 12.5 ± 3.2-foldLu, X. et al. (2010)
Orthosteric Binding Affinity (Ki) No affinity for the orthosteric galanin binding site[1]
Selectivity No effect on GAL1 receptor activity[1]
Galnon Orthosteric AgonistGAL1 and GAL2Binding Affinity (Ki) for GAL1 11.7 µM[3]
Binding Affinity (Ki) for GAL2 34.1 µM[3]
Galmic Orthosteric AgonistGAL1Binding Affinity (Ki) for GAL1 34.2 µM[4][5]
Binding Affinity (Ki) for GAL2 Virtually no affinity[4][5]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound, Galnon, and Galmic are best understood by visualizing their interaction with the GAL2 receptor and the subsequent signaling cascades.

GAL2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Galanin Galanin GAL2_Receptor GAL2 Receptor Orthosteric Site Allosteric Site Galanin->GAL2_Receptor:ortho Binds to This compound This compound This compound->GAL2_Receptor:allo Binds to Gq Gq GAL2_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ Mobilizes PKC PKC DAG->PKC Activates Cellular_Response Cellular_Response Ca2+->Cellular_Response PKC->Cellular_Response

GAL2 Receptor Signaling Pathway

As a positive allosteric modulator, this compound binds to a topographically distinct site on the GAL2 receptor, enhancing the receptor's response to the endogenous agonist, galanin. This potentiation leads to an amplified downstream signal through the Gq protein pathway, resulting in the activation of Phospholipase C (PLC), subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and ultimately leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC). In contrast, Galnon and Galmic act as orthosteric agonists, directly binding to the same site as galanin to initiate this signaling cascade.

Experimental Protocols

The pharmacological data presented in this guide were generated using established in vitro assays. The following sections provide detailed methodologies for these key experiments.

Inositol Monophosphate (IP1) Accumulation Assay (for PAM activity)

This functional assay is used to quantify the potentiation of Gq-coupled receptor activation.

IP1_Assay_Workflow cluster_workflow IP1 Accumulation Assay Workflow Cell_Seeding Seed HEK293 cells stably expressing GAL2 receptor into 96-well plates. Pre_incubation Pre-incubate cells with this compound at various concentrations. Cell_Seeding->Pre_incubation Stimulation Stimulate cells with a fixed concentration of galanin (e.g., EC20 or EC50). Pre_incubation->Stimulation Lysis_and_Detection Lyse cells and add HTRF reagents (IP1-d2 and anti-IP1 cryptate). Stimulation->Lysis_and_Detection Incubation Incubate for 60 minutes at room temperature. Lysis_and_Detection->Incubation Measurement Measure HTRF signal on a compatible plate reader. Incubation->Measurement Data_Analysis Calculate the ratio of fluorescence at 665 nm to 620 nm and determine EC50 of potentiation. Measurement->Data_Analysis

Workflow for IP1 Accumulation Assay

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GAL2 receptor are cultured in appropriate media and seeded into 96-well plates.

  • Compound Addition: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified period.

  • Agonist Stimulation: A fixed, sub-maximal concentration of the orthosteric agonist, galanin, is added to the wells to stimulate the GAL2 receptor.

  • Cell Lysis and Reagent Addition: After incubation, the cells are lysed, and the Homogeneous Time-Resolved Fluorescence (HTRF) detection reagents (IP1-d2 and anti-IP1 cryptate) are added.

  • Signal Measurement: The plate is incubated to allow for the competitive binding of cellular IP1 and the IP1-d2 tracer to the anti-IP1 antibody. The HTRF signal is then read on a compatible plate reader.

  • Data Analysis: The ratio of the fluorescence emission at 665 nm (acceptor) and 620 nm (donor) is calculated. The concentration-response curve for the potentiation by the PAM is plotted to determine the EC50 value.

Radioligand Binding Assay (for Orthosteric Affinity)

This assay is used to determine the binding affinity of a compound to the orthosteric site of the receptor.

Binding_Assay_Workflow cluster_workflow Radioligand Binding Assay Workflow Membrane_Prep Prepare cell membranes from cells expressing the GAL2 receptor. Incubation Incubate membranes with a fixed concentration of radiolabeled galanin and varying concentrations of the test compound. Membrane_Prep->Incubation Separation Separate bound from free radioligand by rapid filtration. Incubation->Separation Counting Quantify the amount of bound radioligand using a scintillation counter. Separation->Counting Data_Analysis Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 and calculate the Ki. Counting->Data_Analysis

Workflow for Radioligand Binding Assay

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cells overexpressing the GAL2 receptor.

  • Competitive Binding: The membranes are incubated in the presence of a fixed concentration of a radiolabeled orthosteric ligand (e.g., [125I]-galanin) and a range of concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Logical Relationship: Positive Allosteric Modulation

The concept of positive allosteric modulation is a key aspect of this compound's pharmacology. The following diagram illustrates this logical relationship.

PAM_Logic cluster_logic Logical Relationship of Positive Allosteric Modulation Endogenous_Agonist Endogenous Agonist (e.g., Galanin) Receptor GPCR (GAL2) Endogenous_Agonist->Receptor PAM Positive Allosteric Modulator (e.g., this compound) PAM->Receptor Basal_Signal Basal or No Signal PAM->Basal_Signal Alone, has no effect Conformational_Change Receptor Conformational Change (Enhanced Affinity/Efficacy) Receptor->Conformational_Change Co-binding leads to Amplified_Signal Amplified Downstream Signaling Conformational_Change->Amplified_Signal

Positive Allosteric Modulation Mechanism

Conclusion

This compound represents a significant development in the field of galanin receptor modulation. As a positive allosteric modulator of the GAL2 receptor, it offers a distinct pharmacological profile compared to traditional orthosteric agonists like Galnon and Galmic. Its ability to enhance the endogenous galanin signal rather than directly activating the receptor presents a novel therapeutic strategy for conditions where the galanin system is implicated, such as epilepsy. The data and methodologies presented in this guide are intended to provide a valuable resource for the scientific community to further explore the therapeutic potential of GAL2 receptor modulation.

References

Benchmarking CYM2503: A Comparative Analysis Against Standard-of-Care Epilepsy Treatments

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability: Publicly available information on the investigational compound CYM2503 is limited to initial preclinical studies published around 2010. As of late 2025, there is a lack of accessible clinical trial data or further research in the public domain that would permit a direct, quantitative comparison with established standard-of-care epilepsy treatments. This guide, therefore, provides a conceptual comparison based on the initial published mechanism of action for this compound and contrasts it with the well-documented profiles of current anti-seizure medications (ASMs).

Introduction to this compound

This compound is an experimental compound identified as a positive allosteric modulator of the galanin receptor type 2 (GalR2).[1] Unlike traditional agonists that directly activate a receptor, this compound enhances the effect of the endogenous ligand, galanin, when it binds to GalR2.[1] This novel mechanism of action presents a potential new therapeutic avenue for epilepsy. Early preclinical studies in rodent models demonstrated that this compound could delay the onset and reduce the duration of chemically induced seizures.[1] The researchers suggested that because this compound's action is dependent on the presence of the natural molecule galanin, it might offer a more targeted approach with potentially fewer side effects than drugs that act independently of endogenous ligands.[1]

Standard-of-Care Anti-Seizure Medications (ASMs)

The current landscape of epilepsy treatment involves a range of ASMs with diverse mechanisms of action. These treatments are broadly categorized into older and newer generations, with the latter often offering improved tolerability and pharmacokinetic profiles.[2][3] Standard-of-care ASMs for focal epilepsy, one of the most common types, include lamotrigine, levetiracetam, carbamazepine (B1668303), and oxcarbazepine.[2][3][4] For generalized epilepsy syndromes, valproate, lamotrigine, and ethosuximide (B1671622) are frequently used.

The primary mechanisms of action for established ASMs involve:

  • Modulation of Voltage-Gated Ion Channels: Many ASMs, such as carbamazepine and lamotrigine, target sodium channels to reduce high-frequency neuronal firing.[5][6] Others act on calcium or potassium channels.

  • Enhancement of GABA-mediated Inhibition: Drugs like benzodiazepines and barbiturates enhance the inhibitory effects of the neurotransmitter GABA.

  • Attenuation of Glutamate-mediated Excitation: Medications such as perampanel (B3395873) and topiramate (B1683207) can block excitatory glutamate (B1630785) receptors.[5]

Comparative Overview: this compound vs. Standard-of-Care ASMs

Due to the absence of clinical data for this compound, a direct comparison of efficacy and safety is not possible. The following table provides a conceptual comparison based on available information.

FeatureThis compound (Investigational)Standard-of-Care ASMs (Examples: Lamotrigine, Levetiracetam)
Primary Mechanism of Action Positive Allosteric Modulator of Galanin Receptor Type 2 (GalR2)[1]Modulation of voltage-gated sodium channels, binding to synaptic vesicle protein 2A (SV2A), etc.[5][6]
Mode of Action Modulates endogenous signaling (enhances galanin's natural effect)[1]Directly alters neuronal excitability through various targets.
Reported Preclinical Efficacy Delayed onset and reduced duration of induced seizures in rodents.[1]Established efficacy in various preclinical seizure models (e.g., MES, scPTZ) and proven clinical efficacy in reducing seizure frequency in humans.[7][8]
Clinical Data Not publicly available.Extensive clinical trial data available demonstrating efficacy and safety profiles in different seizure types.
Safety and Tolerability Hypothesized to have fewer side effects due to its modulatory and endogenous ligand-dependent action, but this is not clinically proven.[1]Well-characterized side effect profiles, which can include dizziness, somnolence, and behavioral changes. Tolerability varies between agents.[2][3]

Experimental Protocols in Preclinical Epilepsy Research

The evaluation of novel anticonvulsant compounds typically involves a battery of standardized preclinical models to assess their efficacy and potential clinical utility. These models are crucial for early-stage drug development.[7][9]

Key Preclinical Seizure Models:
  • Maximal Electroshock (MES) Test: This model is used to screen for drugs that are effective against generalized tonic-clonic seizures.[7][8] An electrical stimulus is applied to induce a seizure, and the ability of the test compound to prevent the tonic hindlimb extension phase is measured.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemical-induced seizure model is predictive of efficacy against non-convulsive (absence) seizures.[7][8] PTZ is a GABA antagonist, and the test compound's ability to prevent or delay the onset of clonic seizures is assessed.

  • Kindling Model: This model of chronic epilepsy involves repeated sub-convulsive electrical or chemical stimuli to a specific brain region, typically the amygdala, which eventually leads to the development of spontaneous seizures.[7][8] It is used to study both epileptogenesis and the efficacy of drugs against focal seizures.

General Experimental Workflow for Preclinical ASM Screening:

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anti-seizure compound.

G cluster_0 In Vitro Screening cluster_1 In Vivo Acute Seizure Models cluster_2 In Vivo Chronic Epilepsy Models cluster_3 Pharmacokinetics & Toxicology ivs High-Throughput Screening (e.g., mwMEA with induced seizures) mes Maximal Electroshock (MES) Test ivs->mes scptz Subcutaneous Pentylenetetrazole (scPTZ) Test ivs->scptz kindling Kindling Model mes->kindling scptz->kindling pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies kindling->pk_pd genetic Genetic Epilepsy Models genetic->pk_pd tox Toxicology and Safety Pharmacology pk_pd->tox

Preclinical Anti-Seizure Drug Discovery Workflow

Signaling Pathway of this compound's Target: GalR2

This compound acts on the Galanin Receptor Type 2 (GalR2), a G-protein coupled receptor (GPCR). When galanin binds to GalR2, it primarily couples to Gαq/11 and Gαi/o proteins. The activation of these pathways can lead to a variety of downstream effects that are thought to contribute to its neuroprotective and anticonvulsant properties. The diagram below illustrates this proposed signaling cascade.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Neuronal Effects galanin Galanin galr2 GalR2 galanin->galr2 This compound This compound This compound->galr2 + g_protein Gαq/11 & Gαi/o galr2->g_protein plc Phospholipase C (PLC) g_protein->plc ac Adenylate Cyclase (AC) g_protein->ac - ip3_dag IP3 & DAG plc->ip3_dag ca_release Ca2+ Release ip3_dag->ca_release pkc Protein Kinase C (PKC) ip3_dag->pkc neuroprotection Neuroprotection ca_release->neuroprotection pkc->neuroprotection camp ↓ cAMP ac->camp anticonvulsant Anticonvulsant Effects camp->anticonvulsant neuroprotection->anticonvulsant

Proposed GalR2 Signaling Pathway Modulated by this compound

Conclusion

This compound represents a novel and intriguing approach to epilepsy treatment by positively modulating the endogenous galanin system. Its unique mechanism of action holds the promise of a targeted therapy with a potentially favorable side-effect profile. However, without publicly available clinical data, its performance against the current, well-established standard-of-care anti-seizure medications remains speculative. Further research and clinical trials are necessary to determine the ultimate therapeutic value of this compound in the management of epilepsy. Researchers in drug development should consider the GalR2 pathway as a viable target for future anti-epileptic drug discovery.

References

A Comparative Analysis of the Pharmacokinetics of CYM2503 and its Functional Analog, CYM-5442

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic properties of CYM2503, a positive allosteric modulator of the Galanin Receptor 2 (GalR2), and CYM-5442, a selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). Due to the limited public availability of specific pharmacokinetic data for this compound, this guide incorporates data from a related GalR2-preferring analog, NAX 810-2, to provide a contextual pharmacokinetic profile. CYM-5442 is presented as a functional analog, acting on a different G-protein coupled receptor (GPCR) but offering a point of comparison in terms of in vivo behavior of a related class of compounds.

Executive Summary

This compound is recognized for its anticonvulsant properties, mediated through positive allosteric modulation of the GalR2 receptor.[1][2][3] In contrast, CYM-5442 is a potent and selective S1P1 receptor agonist that has demonstrated efficacy in inducing lymphopenia, a therapeutically relevant effect in autoimmune diseases.[4][5] This guide will delve into the available pharmacokinetic data for these compounds and the signaling pathways they modulate.

Pharmacokinetic Data Comparison

The following tables summarize the available pharmacokinetic parameters for CYM-5442 and the GalR2-preferring analog NAX 810-2. It is important to note that the data for NAX 810-2 is from a study in mice following intravenous administration and may not be directly comparable to the oral and intravenous data for CYM-5442 in rats.

Table 1: Pharmacokinetic Parameters of CYM-5442 in Rats

ParameterIntravenous (IV)Oral (P.O.)
Dose 1 mg/kg5 mg/kg
Cmax (nM) 36 ± 7.2220.0 ± 18.0
Tmax (h) 0.083 ± 0.001.17 ± 0.76
AUC (µM·h) 0.23 ± 0.0530.57 ± 0.10
Half-life (t½) 50 min3 h
Oral Bioavailability (F%) N/A26%

Data from a study in Sprague Dawley rats.

Table 2: Pharmacokinetic Parameters of NAX 810-2 (a GalR2-Preferring Analog) in Mice

ParameterIntravenous (IV)
Dose 0.375-1.5 mg/kg
Half-life (t½) 1.2 h

Data from a study in CF-1 mice.[6]

Signaling Pathways

The distinct pharmacological effects of this compound and CYM-5442 arise from their interaction with different GPCRs, leading to the activation of unique intracellular signaling cascades.

GalR2 Signaling Pathway

This compound acts as a positive allosteric modulator of the GalR2 receptor. GalR2 is known to couple to both Gq and Gi proteins. This dual coupling allows for the activation of the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium, and the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

GalR2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound GalR2 GalR2 This compound->GalR2 Galanin Galanin Galanin->GalR2 Gq Gq GalR2->Gq activates Gi Gi GalR2->Gi activates PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2 Ca²⁺ IP3->Ca2 release PKC PKC DAG->PKC Ca2->PKC activates Cellular Response\n(e.g., anticonvulsant effect) Cellular Response (e.g., anticonvulsant effect) PKC->Cellular Response\n(e.g., anticonvulsant effect) PKA PKA cAMP->PKA Cellular Response Cellular Response PKA->Cellular Response S1P1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CYM5442 CYM-5442 S1P1 S1P1 CYM5442->S1P1 Gio Gi/o S1P1->Gio activates G_alpha Gαi/o Gio->G_alpha G_betagamma Gβγ Gio->G_betagamma Ras Ras G_betagamma->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Cellular Response\n(e.g., lymphopenia) Cellular Response (e.g., lymphopenia) ERK->Cellular Response\n(e.g., lymphopenia) PK_Workflow cluster_preclinical Preclinical Pharmacokinetic Study A Compound Formulation B Animal Dosing (Oral Gavage) A->B C Serial Blood Sampling B->C D Plasma Separation C->D E Bioanalytical Method (LC-MS/MS) D->E F Pharmacokinetic Analysis E->F G Parameter Determination (Cmax, Tmax, AUC, t½) F->G

References

Safety Operating Guide

Navigating the Safe Disposal of CYM2503: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of CYM2503, a positive allosteric modulator of the galanin-2 (GAL2) receptor. Adherence to these guidelines is critical due to the compound's potential hazards.

Core Safety and Disposal Information

This compound is a solid compound intended for laboratory research use only and is not for human or veterinary applications.[1][2] The available safety data suggests that this compound should be handled with caution, as it is classified as a substance that can cause severe skin burns and eye damage, may provoke an allergic skin reaction, and could have long-lasting harmful effects on aquatic life.[3] Therefore, preventing its release into the environment is a primary concern.

Characteristic Information Citation
Physical FormSolid[1]
Storage Temperature-20°C for long-term storage[1][4]
Primary HazardsCauses severe skin burns and eye damage, may cause an allergic skin reaction.[3]
Environmental HazardsMay cause long-lasting harmful effects to aquatic life.[3]
Personal Protective Equipment (PPE)Wear protective gloves, protective clothing, eye protection, and face protection.[3]

Experimental Protocols: Standard Chemical Waste Disposal

The disposal of this compound should follow standard operating procedures for hazardous chemical waste. These protocols are designed to minimize risk to personnel and the environment.

Materials:

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.

  • Designated hazardous waste container, compatible with the chemical and clearly labeled "Hazardous Waste."

  • Secondary containment for the waste container.

  • Waste disposal tags or labels as required by your institution.

Procedure:

  • Preparation: Before handling this compound for disposal, ensure you are wearing the appropriate PPE.

  • Waste Identification: Any unwanted this compound, including expired material, contaminated material, or residual amounts, must be treated as hazardous waste.

  • Containerization:

    • Place the solid this compound into a designated hazardous waste container.

    • If the compound is in solution, do not pour it down the drain.[5][6] The solution should be collected in a sealed, clearly labeled hazardous waste container.

    • Ensure the container is in good condition, free of leaks, and kept closed except when adding waste.[5]

  • Labeling: Affix a completed hazardous waste label to the container. The label must include the full chemical name ("this compound"), concentration (if in solution), and any other information required by your institution's Environmental Health and Safety (EH&S) department.

  • Storage: Store the hazardous waste container in a designated, secure area, segregated from incompatible materials and within secondary containment.

  • Disposal Request: Contact your institution's EH&S or equivalent department to schedule a pickup for the hazardous waste.

Disposal of Empty Containers:

Empty containers that previously held this compound must be decontaminated before disposal.

  • Triple Rinsing: Triple-rinse the empty container with a suitable solvent capable of dissolving this compound.

  • Rinsate Collection: The solvent rinsate from this cleaning process must be collected and disposed of as hazardous waste.[5]

  • Final Disposal: After triple-rinsing and allowing the container to air dry, it can typically be disposed of in the regular trash, with the label defaced or removed.[5][7]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure for this compound, the following diagram illustrates the decision-making process and necessary steps.

CYM2503_Disposal_Workflow cluster_start Start cluster_assessment Hazard Assessment cluster_ppe Safety Precautions cluster_disposal_path Disposal Path cluster_container_disposal Empty Container Disposal start Unwanted this compound (Solid or Solution) assess Is it hazardous waste? start->assess Yes ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe containerize Place in Labeled Hazardous Waste Container ppe->containerize store Store in Designated Secondary Containment Area containerize->store request Request EH&S Pickup store->request empty_container Empty this compound Container triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Clean Container in Regular Trash triple_rinse->dispose_container collect_rinsate->containerize

Caption: Workflow for the safe disposal of this compound and its empty containers.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines for hazardous waste management.

References

Essential Safety and Handling Protocols for CYM2503

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like CYM2503 is paramount for both personal safety and research integrity. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound, a GalR2 positive allosteric modulator. The following information is synthesized from the official Safety Data Sheet (SDS) and established laboratory safety protocols to ensure a secure research environment.

Hazard Identification and Personal Protective Equipment

This compound is classified with specific hazards that necessitate the use of appropriate PPE. The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, stringent adherence to PPE guidelines is mandatory.

Summary of this compound Hazards:

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation[1].
Serious Eye IrritationH319Causes serious eye irritation[1].
Specific target organ toxicityH335May cause respiratory irritation[1].

Recommended Personal Protective Equipment (PPE):

To mitigate the risks associated with handling this compound, the following PPE is required:

  • Eye Protection: Chemical safety goggles or a face shield must be worn to prevent eye contact[2].

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are essential to prevent skin contact[2][3].

  • Respiratory Protection: When handling the powdered form, a respirator is necessary to avoid inhalation of dust particles. Work should be conducted in a well-ventilated area, preferably a fume hood[3][4].

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect the body from potential splashes or spills[2][3].

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize exposure and ensure the integrity of the experiment. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_area prep_materials Gather All Necessary Equipment and Reagents prep_area->prep_materials weigh Carefully Weigh this compound prep_materials->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve decontaminate Decontaminate Work Surfaces and Equipment dissolve->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Figure 1: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before handling, ensure all required PPE is correctly worn.

    • Prepare a designated, well-ventilated workspace, such as a chemical fume hood.

    • Assemble all necessary materials, including this compound, solvents, and weighing equipment.

  • Handling:

    • Carefully weigh the required amount of solid this compound, minimizing the creation of dust.

    • If applicable, dissolve the compound in the appropriate solvent within the fume hood.

  • Post-Handling:

    • Thoroughly decontaminate all work surfaces and non-disposable equipment after use.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after completing the work.

Disposal Plan for this compound Waste

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety. All materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired this compound, as well as contaminated items like gloves, pipette tips, and absorbent paper, in a designated, leak-proof hazardous waste container lined with a chemical-resistant bag. The container must be clearly labeled as "Hazardous Waste" and specify "this compound Contaminated Debris."

  • Liquid Waste: Any liquid waste containing this compound should be collected in a sealable, leak-proof container. The container must be labeled with "Waste this compound," the solvent(s) used, and the approximate concentration.

  • Empty Containers: The original container of this compound, even if empty, should be disposed of as hazardous waste unless thoroughly decontaminated.

Disposal Procedure:

  • Segregate Waste: Keep solid and liquid waste containing this compound in separate, clearly labeled containers.

  • Store Securely: Store all waste containers in a designated, secure area for hazardous waste, away from general laboratory traffic. Ensure all containers are sealed to prevent leaks.

  • Arrange for Pickup: Follow your institution's established procedures for chemical waste disposal, which typically involves contacting the Environmental Health and Safety (EHS) department for a scheduled pickup[5][6][7]. Do not dispose of this compound down the drain or in the regular trash.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.